4,4-Dimethyldihydrofuran-2,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethyloxolane-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-6(2)3-9-5(8)4(6)7/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTOQFBQOFIFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156448 | |
| Record name | Keto-pantoyllactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13031-04-4 | |
| Record name | Ketopantolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Keto-pantoyllactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Keto-pantoyllactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-4,4-dimethylfuran-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4,4-Dimethyldihydrofuran-2,3-dione
Introduction: The Significance of 4,4-Dimethyldihydrofuran-2,3-dione in Modern Chemistry
This compound, also known by the common names ketopantolactone and 2-dehydropantolactone, is a heterocyclic organic compound of significant interest in pharmaceutical and synthetic chemistry.[1][2] Its structural motif, featuring a vicinal diketone within a lactone ring, renders it a highly reactive and versatile intermediate. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable molecule, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. The primary application of this compound lies in its role as a key precursor in the synthesis of D-(-)-pantoyl lactone, an essential intermediate for the production of pantothenic acid (Vitamin B5).[1]
Physical and Chemical Properties
| Property | Value |
| CAS Number | 13031-04-4 |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol |
| Appearance | Pale Beige Solid |
| Melting Point | 67-69 °C |
| Solubility | Soluble in dichloromethane |
(Data sourced from various chemical suppliers)[1]
Strategic Synthesis Approach: Oxidation of a Readily Available Precursor
The most logical and widely employed strategy for the synthesis of this compound is the oxidation of its corresponding α-hydroxy lactone, pantolactone (3-hydroxy-4,4-dimethyldihydrofuran-2(3H)-one). Pantolactone is a commercially available and relatively inexpensive starting material, making this an economically viable approach. The core transformation involves the selective oxidation of the secondary alcohol at the C3 position to a ketone.
This guide will focus on two of the most reliable and commonly used oxidation methods in modern organic synthesis: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their mild reaction conditions and high functional group tolerance, which are critical for preventing undesired side reactions with the lactone functionality.
Figure 1: General synthetic strategy for this compound.
Method 1: Swern Oxidation
The Swern oxidation is a powerful and widely used method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3][4][5][6][7] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered organic base, such as triethylamine (Et₃N).
Causality Behind Experimental Choices:
The choice of the Swern oxidation is predicated on its exceptionally mild reaction conditions. The reaction is typically conducted at very low temperatures (-78 °C), which is crucial for preventing the thermal decomposition of the reactive intermediates and minimizing side reactions. The use of a non-metallic oxidant avoids the issues of heavy metal contamination in the final product, a significant consideration in pharmaceutical applications.
Reaction Mechanism:
-
Activation of DMSO: Dimethyl sulfoxide reacts with oxalyl chloride at low temperature to form a highly electrophilic chlorosulfonium salt intermediate. This intermediate is unstable and rapidly decomposes to release carbon monoxide and carbon dioxide, forming the key reactive species, the chloro(dimethyl)sulfonium chloride.
-
Formation of the Alkoxysulfonium Salt: The alcohol (pantolactone) acts as a nucleophile, attacking the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride. This results in the formation of an alkoxysulfonium salt.
-
Deprotonation and Ylide Formation: Triethylamine, a hindered base, is added to deprotonate the carbon adjacent to the positively charged sulfur atom, forming a sulfur ylide.
-
β-Elimination: The sulfur ylide undergoes an intramolecular elimination via a five-membered ring transition state. The base removes a proton from the carbon bearing the hydroxyl group, leading to the formation of the ketone, dimethyl sulfide, and triethylammonium chloride.
Figure 2: Experimental workflow for the Swern oxidation of pantolactone.
Detailed Experimental Protocol:
-
Reagents and Equipment:
-
(±)-Pantolactone
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer
-
Dry ice/acetone bath
-
Standard work-up and purification equipment
-
-
Procedure:
-
To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere, slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of (±)-pantolactone (1.0 equivalent) in anhydrous DCM dropwise, ensuring the temperature remains below -70 °C.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Method 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane is a hypervalent iodine reagent that offers a mild and highly selective method for the oxidation of primary and secondary alcohols.[8][9][10][11][12] It has gained popularity due to its operational simplicity, neutral reaction conditions, and rapid reaction times.
Causality Behind Experimental Choices:
DMP is often preferred over other oxidation methods when dealing with sensitive substrates due to its neutral pH conditions. The reaction is typically carried out at room temperature, which simplifies the experimental setup compared to the cryogenic conditions required for the Swern oxidation. The work-up is also generally straightforward.
Reaction Mechanism:
-
Ligand Exchange: The alcohol (pantolactone) displaces one of the acetate ligands on the iodine atom of the Dess-Martin periodinane.
-
Deprotonation and Elimination: A base (often the displaced acetate) removes the proton from the carbon bearing the hydroxyl group. This initiates an elimination reaction, leading to the formation of the ketone, iodinane, and acetic acid.
References
- 1. DIHYDRO-4,4-DIMETHYL-2,3-FURANDIONE | 13031-04-4 [chemicalbook.com]
- 2. Dihydro-4,4-dimethyl-2,3-furandione | 13031-04-4 | TCI AMERICA [tcichemicals.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. Dess–Martin Periodinane [merckmillipore.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
An In-depth Technical Guide to 4,4-Dimethyldihydrofuran-2,3-dione: Properties, Synthesis, and Applications in Drug Development
Introduction: Unveiling a Versatile Chiral Building Block
4,4-Dimethyldihydrofuran-2,3-dione, also known by its common name ketopantolactone, is a heterocyclic organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its rigid, chiral structure makes it a valuable synthon for the preparation of enantiomerically pure molecules, a critical aspect in the development of modern therapeutics where stereochemistry dictates biological activity.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly in the realm of drug discovery and development.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development. These properties dictate its handling, storage, and reactivity in various chemical transformations.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈O₃ | [3] |
| Molecular Weight | 128.13 g/mol | [3] |
| CAS Number | 13031-04-4 | [3] |
| Appearance | Pale beige solid | |
| Melting Point | 67-69 °C | |
| Boiling Point | 125-126 °C at 15 Torr | [4] |
| Solubility | Soluble in dichloromethane (25 mg/mL) | |
| InChI Key | HRTOQFBQOFIFEE-UHFFFAOYSA-N | |
| SMILES | CC1(C)COC(=O)C1=O |
Storage and Handling: this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[4] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Spectral Characterization: The Fingerprint of a Molecule
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups (C(CH₃)₂) and a singlet for the methylene protons (-CH₂-O-). The chemical shifts would be influenced by the electron-withdrawing nature of the adjacent carbonyl and lactone groups.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would reveal distinct signals for the quaternary carbon, the two equivalent methyl carbons, the methylene carbon, and the two carbonyl carbons. The chemical shifts of the carbonyl carbons would be in the characteristic downfield region.
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the functional groups present in this compound. Key vibrational frequencies are expected for the two carbonyl groups (C=O), one corresponding to the ketone and the other to the lactone. The exact positions of these bands can provide information about the ring strain and electronic environment of the carbonyls. Studies on the interaction of ketopantolactone with other molecules have utilized attenuated total reflection IR spectroscopy.[5]
Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of CO and other characteristic cleavages of the furanone ring, providing further structural confirmation.
Chemical Reactivity and Synthesis: Harnessing its Potential
The chemical reactivity of this compound is dominated by the presence of the two carbonyl groups and the lactone functionality. This makes it a versatile intermediate for a variety of chemical transformations.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the oxidation of DL-pantolactone.[4]
Experimental Protocol: Oxidation of DL-Pantolactone
This protocol is based on a general procedure and should be adapted and optimized for specific laboratory conditions.
Materials:
-
DL-pantolactone
-
Ruthenium(III) chloride
-
Sodium meta-periodate
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
-
Microwave reactor
Procedure:
-
To a microwave reactor vessel, add DL-pantolactone (e.g., 29.5 g) and a catalytic amount of ruthenium(III) chloride (e.g., 300 mg).[4]
-
Add a biphasic solvent system of water (e.g., 400 mL) and ethyl acetate (e.g., 200 mL).[4]
-
Heat the mixture to reflux with stirring using a microwave power setting of 700 W.[4]
-
Over a period of 10 minutes, add sodium meta-periodate (e.g., 145.5 g) to the boiling mixture in portions.[4]
-
Continue stirring for an additional 20 minutes after the addition is complete.[4]
-
Rapidly cool the reaction mixture.
-
Separate the organic and aqueous phases using a separatory funnel.
-
Filter the organic phase to remove any solid precipitate and wash the solid with ethyl acetate.
-
Extract the aqueous phase with ethyl acetate (e.g., 2 x 50 mL).
-
Combine all organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Key Chemical Reactions
Enantioselective Hydrogenation: The most prominent reaction of this compound is its enantioselective hydrogenation to produce D-(-)-pantoyl lactone.[4] This reaction is a cornerstone in the industrial synthesis of pantothenic acid (Vitamin B5).[6] Various chiral catalysts, often based on rhodium and ruthenium, are employed to achieve high enantioselectivity. The activated keto group at the 3-position is selectively reduced, leading to the formation of the corresponding chiral alcohol.
reactant [label=<
this compound
];
product [label=<
D-(-)-Pantoyl lactone
];
reactant -> product [label="[H] (Asymmetric Hydrogenation)\nChiral Catalyst (e.g., Rh, Ru)"]; } enddot Caption: Asymmetric hydrogenation of this compound.
Nucleophilic Addition: The two carbonyl groups of this compound are susceptible to nucleophilic attack. The reactivity of each carbonyl can be influenced by steric and electronic factors. Generally, the ketone at the 3-position is more reactive towards nucleophiles than the lactone carbonyl. This differential reactivity can be exploited for selective functionalization of the molecule. Reactions with Grignard reagents, organolithium compounds, and other nucleophiles can be used to introduce new carbon-carbon bonds.
Applications in Drug Development: A Chiral Scaffold for Innovation
The significance of this compound and its derivatives, particularly pantolactone, in drug development stems from their utility as chiral building blocks.[1] The "chiral pool" of readily available, enantiomerically pure natural products is a valuable resource for the synthesis of complex drug molecules.[7]
Synthesis of Pantothenic Acid (Vitamin B5) and its Derivatives: As previously mentioned, the primary application of this compound is in the synthesis of D-(-)-pantolactone, the direct precursor to D-pantothenic acid (Vitamin B5) and its more stable alcohol derivative, dexpanthenol.[6][8] Vitamin B5 is an essential nutrient required for the synthesis of coenzyme A (CoA), which plays a central role in numerous metabolic pathways.
Chiral Auxiliaries in Asymmetric Synthesis: The resolved enantiomers of pantolactone are widely used as chiral auxiliaries.[1][8] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. The rigid, well-defined structure of pantolactone makes it an effective chiral auxiliary for a variety of asymmetric transformations, including Diels-Alder reactions, aldol additions, and alkylations.
Development of Novel Therapeutic Agents: The furanone scaffold is present in a number of biologically active natural products and synthetic compounds. Derivatives of pantolactone have been investigated for a range of therapeutic applications:
-
Anticancer Agents: Some derivatives of related furanone structures have shown potential as anticancer agents.[9][10][11][12]
-
Antiviral Agents: The development of novel antiviral agents is a critical area of research, and chiral synthons like pantolactone can serve as starting materials for the synthesis of complex molecules with potential antiviral activity.[13][14][15]
-
Enzyme Inhibitors: D-pantolactone derivatives have been identified as potent inhibitors of fatty acid synthase (FAS), an enzyme that is overexpressed in many types of cancer and is being explored as a therapeutic target for oncology and metabolic diseases.[2][4]
Conclusion and Future Outlook
This compound is a valuable and versatile chiral building block with established and emerging applications in the pharmaceutical and fine chemical industries. Its primary role as a precursor to Vitamin B5 is well-documented, and its utility as a chiral auxiliary in asymmetric synthesis continues to be exploited for the creation of complex, enantiomerically pure molecules. The growing interest in pantolactone derivatives as potential therapeutic agents, particularly as enzyme inhibitors, highlights the ongoing potential for this scaffold in drug discovery. As the demand for stereochemically defined drugs increases, the importance of synthons like this compound is set to grow, paving the way for the development of novel and more effective medicines.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis, biological activities, and docking studies of d-pantolactone derivatives as novel FAS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries | Bentham Science [eurekaselect.com]
- 7. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral...: Ingenta Connect [ingentaconnect.com]
- 9. Naphthoquinones and derivatives as potential anticancer agents: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Neopeltolide and its synthetic derivatives: a promising new class of anticancer agents [frontiersin.org]
- 11. japsonline.com [japsonline.com]
- 12. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Antiviral Perfluoroalkyl Derivatives of Teicoplanin and Vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases [frontiersin.org]
An In-depth Technical Guide to 4,4-Dimethyldihydrofuran-2,3-dione (CAS 13031-04-4)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of an Activated α-Keto-γ-lactone
4,4-Dimethyldihydrofuran-2,3-dione, also known widely in the field as ketopantolactone, is a heterocyclic organic compound of significant interest, primarily within the pharmaceutical and fine chemical industries.[1] Its molecular architecture, featuring a strained five-membered ring containing a vicinal dicarbonyl system adjacent to a quaternary carbon center, renders it a highly activated and valuable synthetic intermediate.[2] The principal application of this molecule lies in its role as the direct precursor to D-(-)-pantoyl lactone, a critical chiral building block for the synthesis of pantothenic acid (Vitamin B5) and its derivatives, such as Dexpanthenol.[3][4] Understanding the synthesis, reactivity, and handling of this key intermediate is paramount for any research or development program focused on these essential compounds. This guide provides a comprehensive overview of its properties, synthesis, core reactivity, and analytical characterization.
Physicochemical and Safety Data
A thorough understanding of a compound's properties is the foundation of its effective application and safe handling. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 13031-04-4 | [5] |
| Molecular Formula | C₆H₈O₃ | [3] |
| Molecular Weight | 128.13 g/mol | [3] |
| Synonyms | Ketopantolactone, α-Ketopantolactone, Dexpanthenol Impurity D | |
| Appearance | Pale beige to white solid/powder | |
| Melting Point | 67-69 °C | [5] |
| Boiling Point | 125-126 °C (at 15 Torr) | |
| Solubility | Soluble in dichloromethane (25 mg/mL) | [5] |
| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) |
Safety and Handling Profile
This compound is classified as a combustible solid and requires careful handling in a laboratory setting.[3]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a dust mask (type N95 or equivalent), is mandatory.[3]
-
Engineering Controls: All handling of the solid should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation risk.
Synthesis: From Pantolactone to a Key Intermediate
The most common and direct route to this compound is the selective oxidation of the secondary alcohol in the racemic starting material, DL-pantolactone. This transformation targets the hydroxyl group at the C3 position, converting it to a ketone while leaving the lactone ring intact.
References
- 1. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Sigma Aldrich Dihydro-4,4-dimethyl-2,3-furandione 100 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
A Spectroscopic Guide to 4,4-Dimethyldihydrofuran-2,3-dione: Elucidating Structure Through NMR, IR, and Mass Spectrometry
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4,4-Dimethyldihydrofuran-2,3-dione, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and drug development professionals who rely on detailed structural elucidation for the advancement of their work. Herein, we delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the unique chemical architecture of this molecule.
Introduction: The Significance of this compound
This compound, also known by its trivial name ketopantolactone, is a derivative of pantolactone and serves as a crucial building block in the synthesis of various biologically active molecules. Its structure, featuring a lactone ring and a ketone functional group, presents a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity and purity, which are critical factors in any synthetic application. This guide offers a detailed examination of the expected spectroscopic characteristics of this compound, grounded in fundamental principles of spectroscopic interpretation and supported by available data for analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple, reflecting the molecule's symmetry. The key anticipated signals are:
-
A singlet for the two methyl groups (C(CH₃)₂): Due to the gem-dimethyl substitution at the C4 position, the six protons of these two methyl groups are chemically equivalent and should appear as a single, sharp singlet. The chemical shift for these protons is expected in the upfield region, typically around 1.2-1.5 ppm.
-
A singlet for the methylene group (-CH₂-): The two protons on the C5 carbon are also chemically equivalent and are adjacent to the oxygen atom of the lactone ring. This deshielding environment would result in a singlet with a chemical shift in the range of 4.0-4.5 ppm.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. For this compound, the following resonances are predicted:
-
Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region for the two carbonyl carbons. The lactone carbonyl (C2) typically appears around 170-180 ppm, while the ketone carbonyl (C3) is expected at a lower field, potentially in the range of 190-200 ppm.
-
Quaternary Carbon (C4): The carbon atom bearing the two methyl groups is a quaternary carbon and will appear as a singlet, typically in the range of 40-50 ppm.
-
Methylene Carbon (C5): The carbon of the methylene group adjacent to the ring oxygen is expected to resonate in the region of 60-70 ppm.
-
Methyl Carbons (-CH₃): The two equivalent methyl carbons will give rise to a single signal in the upfield region, typically around 20-25 ppm.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 1.2 - 1.5 | Singlet | -C(CH ₃)₂ |
| 4.0 - 4.5 | Singlet | -CH ₂-O- | |
| ¹³C | 190 - 200 | Singlet | C =O (Ketone) |
| 170 - 180 | Singlet | C =O (Lactone) | |
| 60 - 70 | Singlet | -C H₂-O- | |
| 40 - 50 | Singlet | -C (CH₃)₂ | |
| 20 - 25 | Singlet | -C(C H₃)₂ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorption bands of its carbonyl groups.
-
Carbonyl Stretching Vibrations (C=O): The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the two carbonyl groups. The lactone carbonyl stretching frequency is typically observed in the range of 1760-1800 cm⁻¹. The ketone carbonyl, being part of an α-dicarbonyl system, is expected to absorb at a slightly lower frequency, likely in the 1740-1760 cm⁻¹ range. The proximity of these two carbonyl groups may lead to vibrational coupling, potentially resulting in two distinct, strong absorption bands in this region.
-
C-O Stretching Vibrations: The spectrum will also exhibit C-O stretching vibrations associated with the lactone ring. These typically appear in the region of 1000-1300 cm⁻¹.
-
C-H Stretching and Bending Vibrations: The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations for the methyl and methylene groups are expected in the 1350-1470 cm⁻¹ range.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 1760-1800 | Strong | C=O Stretch (Lactone) |
| 1740-1760 | Strong | C=O Stretch (Ketone) |
| 2850-3000 | Medium | C-H Stretch (Alkyl) |
| 1350-1470 | Medium | C-H Bend (Alkyl) |
| 1000-1300 | Medium-Strong | C-O Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound (molar mass: 128.13 g/mol ), the electron ionization (EI) mass spectrum is expected to show the following key features:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular ion (m/z = 128) should be observable, although it may be of low intensity due to the lability of the molecule.
-
Fragmentation Pattern: The molecule is likely to undergo fragmentation through several pathways. Common fragmentation patterns for lactones include the loss of CO and CO₂. Key expected fragment ions include:
-
[M - CO]⁺ (m/z = 100): Loss of a carbon monoxide molecule from the ketone carbonyl.
-
[M - CO₂]⁺ (m/z = 84): Loss of carbon dioxide from the lactone moiety.
-
[M - CO - CO]⁺ or [M - CO₂ - H₂C=O]⁺: Further fragmentation leading to smaller ions.
-
Acylium ions: Cleavage of the ring can lead to the formation of acylium ions.
-
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 128 | [M]⁺ |
| 100 | [M - CO]⁺ |
| 84 | [M - CO₂]⁺ |
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence should be used to simplify the spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For a solution, dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, direct insertion or gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile samples, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) may be more suitable.
-
Data Acquisition: Acquire the mass spectrum in the desired mass range (e.g., m/z 50-200).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthetic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
The spectroscopic data of this compound provide a clear and unambiguous signature of its molecular structure. The combination of ¹H and ¹³C NMR, IR, and mass spectrometry allows for a thorough characterization, confirming the presence of the key functional groups and the overall molecular framework. This guide provides the foundational spectroscopic information necessary for researchers to confidently identify and utilize this important chemical intermediate in their synthetic endeavors.
molecular structure and stereochemistry of 4,4-Dimethyldihydrofuran-2,3-dione
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 4,4-Dimethyldihydrofuran-2,3-dione
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of this compound, a key heterocyclic compound in pharmaceutical and chemical synthesis. The document elucidates the molecule's structural features, stereochemical properties, and spectroscopic signature. Furthermore, it details established protocols for its synthesis and discusses its significant role as a precursor in the production of D-(-)-pantoyl lactone, a vital intermediate for pantothenic acid (Vitamin B5) synthesis. This guide is intended for researchers, chemists, and professionals in drug development seeking a deep, field-proven understanding of this versatile chemical entity.
Introduction and Core Properties
This compound, also known as ketopantolactone, is a heterocyclic organic compound with the chemical formula C₆H₈O₃.[1] It belongs to the tetrahydrofurandione family of molecules.[2] This compound serves as a critical intermediate in pharmaceutical manufacturing, most notably in the synthesis of pantothenic acid.[2][3] Its structure features a five-membered dihydrofuran ring substituted with a gem-dimethyl group and adjacent ketone functionalities, which confer unique reactivity.[1][2][3]
The significance of this compound lies in its role as an activated keto compound, which allows for stereospecific transformations.[2][3] Specifically, its asymmetric hydrogenation yields D-(-)-pantoyl lactone, a chiral building block essential for synthesizing Vitamin B5.[2][3]
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 13031-04-4 | [1] |
| Molecular Formula | C₆H₈O₃ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 67-69 °C (lit.) | [1][2][3] |
| Solubility | Soluble in dichloromethane (25 mg/mL) | [1] |
| InChI Key | HRTOQFBQOFIFEE-UHFFFAOYSA-N | [1] |
Molecular Structure and Stereochemical Analysis
The molecular architecture of this compound is defined by a central dihydrofuran-2,3-dione ring. This five-membered ring consists of one oxygen atom and four carbon atoms.
-
C4 Position : This carbon is a quaternary center, symmetrically substituted with two methyl groups (a gem-dimethyl group).
-
C2 and C3 Positions : These adjacent carbons are both carbonyl carbons, forming a vicinal dione functionality within the lactone ring.
-
C5 Position : This carbon is a methylene group (CH₂) adjacent to the ring's oxygen atom.
The presence of the gem-dimethyl group at the C4 position is a key structural feature. From a stereochemical perspective, this symmetry renders the C4 carbon achiral. As the C2 and C3 carbons are sp²-hybridized carbonyls and the C5 carbon is a methylene group, the molecule possesses no stereocenters. Consequently, this compound is an achiral molecule and does not have enantiomers or diastereomers. The planarity of the furanone ring system is a subject of interest in more complex derivatives, but in this unsubstituted case, the primary structural definition is its achiral nature.[4]
Caption: 2D structure of this compound.
Synthesis Protocol: Oxidation of DL-Pantolactone
A primary route for the industrial preparation of this compound involves the oxidation of the readily available precursor, DL-Pantolactone.[2] DL-Pantolactone is the racemic form of dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone.[5][6] The oxidation specifically targets the secondary alcohol at the C3 position, converting it to a ketone.
This transformation is a critical step, as it creates the vicinal dione moiety required for subsequent stereoselective reduction. One documented method achieves high purity and yield through a controlled oxidation process.[2]
Experimental Workflow: Synthesis from DL-Pantolactone
The following protocol is a representative method for the oxidation of DL-pantolactone.
Objective: To synthesize this compound with high purity and yield.
Starting Material: DL-Pantolactone (CAS: 79-50-5).[5]
Core Protocol:
-
Reaction Setup: A solution of DL-pantolactone is prepared in a suitable organic solvent.
-
Oxidation: A chemical oxidizing agent is introduced to the reaction mixture. The choice of oxidant and reaction conditions (temperature, stoichiometry) is critical to ensure selective oxidation of the secondary alcohol without cleaving the lactone ring.
-
Workup: Following the completion of the reaction (monitored by techniques like TLC or GC), the reaction is quenched.
-
Extraction: The aqueous phase is extracted multiple times with an organic solvent, such as ethyl acetate, to isolate the product.[2]
-
Purification: The combined organic phases are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure.[2] This process typically yields the target ketolactone with approximately 98% purity.[2]
Process Insights:
-
Conversion and Selectivity: Under optimized conditions, the conversion of DL-pantolactone can reach 80% with a selectivity of 0.95 for the desired product.[2]
-
Recovery: A significant portion of the product (around 12%) and unreacted starting material can often be recovered from the aqueous phase, improving the overall process economy.[2]
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. The symmetry of the molecule leads to a relatively simple and interpretable set of spectra.
Table 2: Spectroscopic Data Summary
| Technique | Feature | Expected Chemical Shift / Value |
| ¹H NMR | -C(CH₃)₂ (singlet, 6H) | ~1.4 ppm |
| -CH₂-O- (singlet, 2H) | ~4.2 ppm | |
| ¹³C NMR | -C (CH₃)₂ | ~45-50 ppm |
| -C(C H₃)₂ | ~20-25 ppm | |
| -C H₂-O- | ~70-75 ppm | |
| C=O (ketone) | ~190-200 ppm | |
| C=O (lactone) | ~165-175 ppm | |
| IR Spectroscopy | C=O stretching (vicinal dione) | 1750-1800 cm⁻¹ (strong, multiple bands) |
| C-O stretching (lactone) | 1100-1200 cm⁻¹ (strong) | |
| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z 128 |
Expert Analysis:
-
Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is expected to be straightforward due to the molecule's symmetry. The six protons of the two equivalent methyl groups at C4 will appear as a single sharp singlet. The two protons of the methylene group at C5 are also chemically equivalent and will produce another singlet. The lack of adjacent protons for coupling simplifies the spectrum. The ¹³C NMR will distinguish between the five unique carbon environments: the two carbonyls (which will be in the far downfield region), the C5 methylene carbon, the quaternary C4 carbon, and the equivalent methyl carbons.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be the strong absorption bands in the carbonyl region (1750-1800 cm⁻¹). The coupling between the two adjacent C=O groups in the dione system typically results in two distinct stretching frequencies. A strong C-O stretching band associated with the lactone ether linkage is also expected.
-
Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak should be observed at m/z = 128, corresponding to the molecular weight of the compound.[1] Common fragmentation pathways for related furanones often involve the loss of CO or cleavage of the ring structure.[7]
Reactivity and Key Applications
The primary utility of this compound stems from its identity as an "activated keto compound".[2][3] The electron-withdrawing nature of the adjacent carbonyl groups makes them susceptible to nucleophilic attack, particularly reduction reactions.
Asymmetric Hydrogenation to D-(-)-pantoyl lactone: The most significant application is its use as a substrate for enantioselective hydrogenation.[2][3] Using chiral catalysts, such as neutral Rhodium (I) aminophosphine-phosphinite complexes, the C3-ketone can be selectively reduced to a hydroxyl group with a specific stereochemistry.[2][3]
This reaction is of high industrial importance as it produces D-(-)-pantoyl lactone, the optically pure intermediate required for the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives like panthenol.[2] The ability to control the stereochemistry at this step is crucial for the biological activity of the final product.
Conclusion
This compound is a structurally simple yet chemically significant molecule. Its achiral nature, combined with the presence of an activated vicinal dione system, makes it an ideal precursor for asymmetric synthesis. The well-established protocols for its preparation from DL-pantolactone and its subsequent high-yield conversion to D-(-)-pantoyl lactone underscore its importance in the pharmaceutical industry. The clear spectroscopic signature of this compound allows for straightforward characterization and quality control during manufacturing processes. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively utilize this valuable synthetic intermediate.
References
- 1. 二氢-4,4-二甲基-2,3-呋喃二酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. DIHYDRO-4,4-DIMETHYL-2,3-FURANDIONE | 13031-04-4 [chemicalbook.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)- [webbook.nist.gov]
- 6. 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)- [webbook.nist.gov]
- 7. imreblank.ch [imreblank.ch]
thermal stability and decomposition of 4,4-Dimethyldihydrofuran-2,3-dione
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4,4-Dimethyldihydrofuran-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the . While direct experimental literature on this specific molecule is limited, this document synthesizes information from analogous compounds, theoretical chemical principles, and established analytical methodologies to present a robust predictive analysis. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to investigate the thermal behavior of this and similar α-keto-γ-lactone compounds. We will delve into the predicted thermal properties, detailed experimental workflows for characterization, and a proposed decomposition mechanism based on established chemical theories.
Introduction to this compound
This compound is a five-membered heterocyclic compound belonging to the class of γ-lactones, and more specifically, it is an α-keto-γ-lactone. The presence of the gem-dimethyl group at the 4-position and the vicinal dicarbonyl functionality at the 2- and 3-positions contribute to its unique chemical reactivity and potential thermal instability. Such structures are of interest in organic synthesis and medicinal chemistry as versatile building blocks and potential pharmacophores. Understanding the thermal stability of this molecule is critical for its synthesis, purification, storage, and application, particularly in drug development where thermal processing and long-term stability are paramount.
The inherent strain in the five-membered ring, coupled with the electrophilicity of the two carbonyl carbons, suggests that this molecule may be susceptible to thermal degradation. This guide will explore the theoretical underpinnings of its stability and provide the practical means to experimentally verify its thermal decomposition profile.
Predicted Thermal Properties and Stability
Based on the analysis of structurally similar compounds, such as other lactones and cyclic anhydrides, we can infer the likely thermal behavior of this compound. Lactones, in general, can undergo thermal decomposition through various pathways, including decarboxylation and ring-opening reactions. The presence of the α-keto group is expected to influence the decomposition mechanism significantly.
Key Structural Features Influencing Stability:
-
Lactone Ring Strain: Five-membered rings possess a degree of ring strain, which can be a driving force for ring-opening reactions upon heating.
-
α-Dicarbonyl Moiety: The adjacent carbonyl groups are highly electrophilic and can be susceptible to nucleophilic attack or facilitate cleavage of the C2-C3 bond.
-
Gem-Dimethyl Group: The methyl groups at the C4 position may influence the stability through steric and electronic effects, potentially favoring certain decomposition pathways.
It is hypothesized that the thermal decomposition of this compound will occur at a moderately elevated temperature, likely initiated by the cleavage of the lactone ring or the C2-C3 bond.
Experimental Investigation of Thermal Decomposition
A multi-faceted analytical approach is essential for a thorough characterization of the . The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) provides a comprehensive understanding of the material's thermal properties.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1] This technique is fundamental for determining the onset temperature of decomposition and the number of decomposition steps.[2]
Experimental Protocol for TGA:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically determined as the temperature at which a 5% mass loss is observed.[3] The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to determine melting point, heat of fusion, and to detect any phase transitions or exothermic/endothermic decomposition events. DSC can also be used for purity determination of the compound.[5][6]
Experimental Protocol for DSC:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Atmosphere: Use an inert atmosphere (nitrogen or argon) with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature beyond its decomposition point as determined by TGA.
-
-
Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and potentially other phase transitions, and exothermic peaks if the decomposition is energetic. The onset temperature of the melting peak provides the melting point, and the area under the peak corresponds to the enthalpy of fusion.
| Parameter | TGA | DSC |
| Principle | Measures mass change with temperature | Measures heat flow with temperature |
| Information Obtained | Decomposition temperatures, mass loss percentages, thermal stability | Melting point, enthalpy of fusion, phase transitions, decomposition enthalpy |
| Typical Sample Size | 5-10 mg | 2-5 mg |
| Atmosphere | Inert (N₂, Ar) or Oxidative (Air) | Inert (N₂, Ar) |
Table 1: Comparison of TGA and DSC for Thermal Analysis.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[7] The sample is rapidly heated to a specific temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[8]
Experimental Protocol for Py-GC-MS:
-
Sample Preparation: Place a small amount of the sample (typically 50-200 µg) into a pyrolysis sample cup.
-
Pyrolysis:
-
Set the pyrolysis temperature based on the TGA data (e.g., at the temperature of maximum decomposition rate). A typical starting point would be in the range of 300-600 °C.
-
The pyrolysis is performed rapidly in an inert atmosphere (helium).
-
-
Gas Chromatography:
-
The pyrolysis products are swept into the GC column. A standard non-polar column (e.g., 5% phenyl methylpolysiloxane) is often suitable.
-
A typical GC oven temperature program would be: hold at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry:
-
The separated compounds are introduced into the mass spectrometer.
-
Electron ionization (EI) at 70 eV is typically used.
-
The mass spectra of the eluting peaks are compared with a spectral library (e.g., NIST) for identification.
-
Proposed Thermal Decomposition Mechanism
In the absence of direct experimental data, a plausible decomposition mechanism for this compound can be proposed based on established principles of organic chemistry, including pericyclic reactions and fragmentation pathways observed in mass spectrometry.
A likely initial step in the thermal decomposition is a retro-Diels-Alder type reaction or a concerted ring-opening. Given the structure, a plausible pathway involves the cleavage of the C4-C5 and C2-O1 bonds, leading to the formation of isobutene and carbon dioxide, with the potential intermediate formation of a highly reactive ketene species.
Caption: Proposed decomposition pathway of this compound.
Another potential pathway could involve an initial decarboxylation, followed by further fragmentation. The McLafferty rearrangement is a well-known fragmentation pathway for carbonyl compounds in mass spectrometry and can also be relevant in thermal decomposition.[9] However, the structure of this compound does not contain a γ-hydrogen, making a classical McLafferty rearrangement unlikely.
Data Interpretation and Causality
The interpretation of the data obtained from the analytical techniques described above requires a systematic approach.
-
TGA Curve: A single, sharp weight loss step in the TGA curve would suggest a relatively clean decomposition process. Multiple steps would indicate a more complex decomposition with the formation of stable intermediates.
-
DSC Thermogram: An endothermic peak corresponding to the melting point will be observed. If the decomposition is highly exothermic, a sharp exothermic peak will follow the melting endotherm. The absence of a strong exotherm suggests a less energetic decomposition.
-
Py-GC-MS Chromatogram: The identity of the peaks in the chromatogram will reveal the primary decomposition products. The relative areas of the peaks can provide a semi-quantitative measure of the product distribution. The identification of isobutene and CO₂ would strongly support the proposed retro-Diels-Alder type mechanism.
The choice of experimental parameters, such as the heating rate in TGA and DSC, can influence the observed transition temperatures. Slower heating rates generally provide better resolution of thermal events.
Conclusion
This technical guide has provided a comprehensive framework for understanding and investigating the . While direct experimental data is not yet available in the public domain, the principles and methodologies outlined here, based on the behavior of analogous compounds and established analytical techniques, offer a solid foundation for future research. The proposed decomposition mechanism serves as a working hypothesis that can be tested and refined through the experimental protocols detailed in this guide. For researchers in drug development and materials science, a thorough understanding of the thermal properties of such heterocyclic compounds is crucial for ensuring product quality, stability, and safety.
References
- 1. Thermogravimetric analysis - Pharmaceutical analysis | PPTX [slideshare.net]
- 2. etamu.edu [etamu.edu]
- 3. mdpi.com [mdpi.com]
- 4. imreblank.ch [imreblank.ch]
- 5. tainstruments.com [tainstruments.com]
- 6. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. filab.fr [filab.fr]
- 8. PY-GC-MS Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to the Solubility of 4,4-Dimethyldihydrofuran-2,3-dione in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of a compound is a critical first step in its journey from discovery to application, particularly within the pharmaceutical and life sciences industries. This guide provides a comprehensive technical overview of the solubility of 4,4-Dimethyldihydrofuran-2,3-dione, a key heterocyclic organic compound often utilized as a pharmaceutical intermediate. Due to a scarcity of publicly available empirical data, this document synthesizes information on the compound's physicochemical properties with established principles of solubility to provide a robust predicted solubility profile in a range of common organic solvents. Furthermore, a detailed, self-validating experimental protocol for determining the precise solubility of this compound is presented, empowering researchers to generate accurate data in their own laboratory settings.
Introduction: The Critical Role of Solubility in Scientific Research
The solubility of a chemical compound in various solvents is a fundamental physicochemical property that dictates its behavior in a multitude of applications. For researchers in drug development, understanding a compound's solubility is paramount for formulation, bioavailability, and ultimately, therapeutic efficacy. Poor solubility can lead to significant challenges in creating effective drug delivery systems and achieving desired physiological concentrations.
This compound is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its structural features, including a lactone ring and a dione functional group, contribute to a unique polarity profile that governs its interactions with different solvent environments. This guide aims to provide a detailed understanding of these interactions and to equip researchers with the knowledge and tools to confidently assess the solubility of this compound.
Physicochemical Properties: A Foundation for Solubility Prediction
The principle of "like dissolves like" is a cornerstone of solubility prediction. This adage suggests that a solute will have the highest solubility in a solvent with similar polarity and intermolecular forces. To apply this principle to this compound, we must first examine its molecular structure and the properties of the selected organic solvents.
2.1. This compound: A Structural Overview
-
Molecular Formula: C₆H₈O₃
-
Molecular Weight: 128.13 g/mol
-
SMILES: CC1(C)COC(=O)C1=O
-
Key Functional Groups: The molecule contains a five-membered lactone (cyclic ester) ring and a dione (two ketone) functional group. The presence of these oxygen-containing groups introduces polarity and the potential for hydrogen bond acceptance. The gem-dimethyl group on the furan ring is nonpolar.
2.2. Properties of Common Organic Solvents
The choice of solvent is critical in any experimental procedure. The following table summarizes the properties of several common organic solvents, which will be used to predict their interaction with this compound.
| Solvent | SMILES | Polarity | Hydrogen Bonding |
| Dichloromethane | C(Cl)Cl | Polar aprotic | Acceptor |
| Ethanol | CCO | Polar protic | Donor & Acceptor |
| Methanol | CO | Polar protic | Donor & Acceptor |
| Acetone | CC(=O)C | Polar aprotic | Acceptor |
| Ethyl Acetate | CCOC(=O)C | Moderately polar aprotic | Acceptor |
| Toluene | Cc1ccccc1 | Nonpolar | - |
| Hexane | CCCCCC | Nonpolar | - |
| Dimethyl Sulfoxide (DMSO) | CS(=O)C | Highly polar aprotic | Acceptor |
Predicted Solubility Profile of this compound
Based on the structural analysis of this compound and the properties of the selected solvents, a qualitative solubility profile can be predicted. The presence of the polar lactone and dione functionalities suggests that the compound will exhibit favorable solubility in polar solvents.
Table 1: Predicted Solubility of this compound in Various Organic Solvents
| Solvent | Predicted Solubility | Rationale |
| Dichloromethane | High | The known solubility of 25 mg/mL confirms high solubility.[1][2] The moderate polarity of dichloromethane effectively solvates the polar functional groups of the solute. |
| Dimethyl Sulfoxide (DMSO) | High | As a highly polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds and is expected to readily dissolve this compound. |
| Acetone | High | Acetone's polarity and its ability to act as a hydrogen bond acceptor make it a suitable solvent for the polar dione and lactone groups. |
| Ethyl Acetate | Medium to High | Ethyl acetate has a moderate polarity and is a good solvent for many esters and ketones. It is expected to have good solvating power for the target compound. |
| Ethanol | Medium | The polar protic nature of ethanol allows for hydrogen bonding, which can aid in solvation. However, the nonpolar ethyl group may slightly reduce its overall effectiveness compared to more polar aprotic solvents. |
| Methanol | Medium | Similar to ethanol, methanol is a polar protic solvent. Its smaller nonpolar component may make it a slightly better solvent than ethanol for this compound. |
| Toluene | Low to Medium | As a nonpolar aromatic solvent, toluene is less likely to effectively solvate the polar functional groups of this compound. Some solubility may be observed due to dipole-induced dipole interactions. |
| Hexane | Low | Hexane is a nonpolar aliphatic solvent and is not expected to be a good solvent for the polar this compound. |
Experimental Protocol for Solubility Determination
To move beyond prediction and obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol is designed to be a self-validating system for determining the solubility of this compound.
4.1. Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of the target compound.
Caption: Experimental workflow for determining the solubility of this compound.
4.2. Step-by-Step Methodology
This protocol outlines a method for determining the equilibrium solubility of this compound at a specific temperature (e.g., room temperature, 25°C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Calibrated pipettes or volumetric flasks
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Magnetic stirrer and stir bars (or vortex mixer/sonicator)
-
Constant temperature bath or climate-controlled room
Procedure:
-
Solvent Preparation: Dispense a precise volume (e.g., 2.00 mL) of the chosen organic solvent into a clean, dry vial.
-
Initial Solute Addition: Weigh a small, known amount of this compound (e.g., 5.0 mg) and add it to the vial containing the solvent.
-
Equilibration: Cap the vial securely and agitate the mixture to facilitate dissolution. This can be achieved by:
-
Stirring: Place the vial on a magnetic stirrer for a set period (e.g., 1-2 hours) at a constant temperature.
-
Vortexing/Sonication: Intermittently vortex or sonicate the mixture until the solid is fully dispersed. Allow the solution to equilibrate at a constant temperature.
-
-
Observation: After the equilibration period, visually inspect the solution against a dark background.
-
If the solid has completely dissolved: The solution is undersaturated. Proceed to step 5.
-
If undissolved solid remains: The solution is saturated. Proceed to step 6.
-
-
Incremental Solute Addition (for undersaturated solutions): Add another accurately weighed increment of the solute (e.g., 5.0 mg) to the vial. Repeat steps 3 and 4. Continue this process until undissolved solid is observed after equilibration.
-
Determining the Saturation Point: Once undissolved solid persists, the solution is considered saturated. The total mass of the solute that completely dissolved in the known volume of solvent represents the solubility.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = Total mass of dissolved solute (mg) / Volume of solvent (mL)
-
Repeat for Each Solvent: Perform this procedure for each of the selected organic solvents to generate a comprehensive solubility profile.
Trustworthiness and Self-Validation:
-
Purity of Materials: The use of high-purity solute and analytical grade solvents is crucial for accurate results.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature throughout the experiment is essential for reproducibility.
-
Equilibrium: Ensuring that the system has reached equilibrium is critical. Insufficient equilibration time can lead to an underestimation of solubility. The chosen equilibration time should be validated by observing no further dissolution after an extended period.
-
Replicates: For robust data, it is recommended to perform each solubility determination in triplicate.
Conclusion
While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is currently limited, this guide provides a robust framework for understanding and predicting its solubility profile. Based on its chemical structure, the compound is predicted to be highly soluble in polar aprotic solvents such as dichloromethane, DMSO, and acetone, with moderate solubility in polar protic solvents like ethanol and methanol, and low solubility in nonpolar solvents such as toluene and hexane.
For researchers requiring precise quantitative data, the detailed experimental protocol provided herein offers a reliable and self-validating method for determining the solubility of this compound in any solvent of interest. By combining theoretical prediction with rigorous experimental validation, scientists and drug development professionals can confidently advance their research and development efforts involving this important pharmaceutical intermediate.
References
A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 4,4-Dimethyldihydrofuran-2,3-dione
Abstract
This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 4,4-Dimethyldihydrofuran-2,3-dione, a key heterocyclic intermediate in pharmaceutical synthesis.[1] Addressed to researchers, computational chemists, and drug development professionals, this document moves beyond procedural outlines to instill a deep, mechanistic understanding of the computational choices involved. We will dissect the rationale for selecting appropriate theoretical levels, detail robust protocols for geometry optimization and vibrational analysis, and translate the resulting quantum mechanical data—such as frontier molecular orbitals and electrostatic potential maps—into actionable insights for predicting chemical reactivity and informing rational drug design.
Introduction: The Subject Molecule and the Computational Imperative
This compound (CAS: 13031-04-4) is a five-membered heterocyclic compound featuring a vicinal dicarbonyl motif.[2] Its significance is prominently highlighted by its role as an activated keto precursor in the asymmetric hydrogenation to produce D-(-)-pantoyl lactone, a crucial intermediate for synthesizing pantothenic acid (Vitamin B5).[1][3] The reactivity of this molecule is dominated by the electrophilicity of its two carbonyl carbons and the influence of the adjacent ether oxygen and gem-dimethyl group.
Understanding the electronic structure and conformational landscape of this molecule is paramount for optimizing existing synthetic routes and exploring novel reactivity. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, cost-effective lens through which to probe these characteristics before committing to extensive laboratory work. This guide provides the theoretical and practical foundation for performing such an investigation with scientific rigor.
The Theoretical Cornerstone: Selecting the Right Computational Tools
The success of any quantum chemical study hinges on the judicious selection of a theoretical method and basis set. This choice is not arbitrary but is a carefully considered balance between computational cost and the desired accuracy for the properties of interest.
The "Workhorse" of Modern Computational Chemistry: Density Functional Theory (DFT)
DFT has become the predominant method for calculations on systems of this scale due to its excellent balance of accuracy and efficiency.[4] Instead of solving the complex many-electron Schrödinger equation directly, DFT calculates the total energy from the electron density. The core of a DFT calculation lies in the exchange-correlation (XC) functional, which approximates the quantum mechanical interactions between electrons.[4]
Functionals are often categorized by their complexity on a conceptual "Jacob's Ladder," where each rung adds a layer of sophistication and, typically, accuracy:
-
Local Density Approximation (LDA): The simplest rung, rarely used for chemical accuracy today.
-
Generalized Gradient Approximation (GGA): Considers the electron density and its gradient.
-
Meta-GGAs: Adds the kinetic energy density.
-
Hybrid Functionals: Incorporates a percentage of exact Hartree-Fock exchange, significantly improving accuracy for many organic systems.[5]
-
Double-Hybrid Functionals: Adds a component of MP2 correlation, offering higher accuracy at a greater computational cost.
Causality in Method Selection for this compound
For a small, closed-shell organic molecule like this compound, a hybrid functional is the most logical starting point.
-
Recommended Functional: B3LYP. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is arguably the most widely used and extensively benchmarked functional for organic chemistry.[6][7][8] Its proven track record in predicting geometries, vibrational frequencies, and electronic properties of similar molecules makes it a trustworthy choice.
-
Recommended Basis Set: 6-311++G(d,p). The basis set is the set of mathematical functions used to build the molecular orbitals.
-
6-311G: This signifies a triple-zeta valence basis set, meaning three separate functions are used to describe each valence orbital, providing significant flexibility for accurately representing electron distribution.[9] Using at least a triple-zeta basis set is highly recommended for achieving good accuracy in final energy calculations.[9]
-
(d,p): These are polarization functions added to heavy (non-hydrogen) atoms (d) and hydrogen atoms (p). They are critical for describing the non-spherical nature of electron density in chemical bonds and are essential for accurate geometry and frequency calculations.[9]
-
++: These are diffuse functions. The first '+' adds them to heavy atoms, and the second adds them to hydrogens. Diffuse functions are important for describing lone pairs and regions of space far from the nuclei, which is particularly relevant for the oxygen atoms in our molecule.
-
This combination, B3LYP/6-311++G(d,p) , represents a high-quality, well-validated level of theory that provides reliable results without being excessively computationally demanding for a molecule of this size.
The Computational Workflow: From Structure to Insight
The following diagram illustrates the validated workflow for a comprehensive quantum chemical analysis. Each step is a self-contained protocol designed to produce a specific, verifiable outcome.
Caption: A validated workflow for quantum chemical calculations.
Protocol 1: Geometry Optimization
The objective of geometry optimization is to find the three-dimensional arrangement of atoms that corresponds to the lowest possible energy on the potential energy surface.[10][11]
Methodology:
-
Construct Initial Geometry: Build an initial 3D structure of this compound. This can be done using molecular drawing software (e.g., GaussView, Avogadro) or by converting its SMILES string: CC1(C)COC(=O)C1=O.[12][13]
-
Define Calculation Parameters: In the input file for your quantum chemistry software (e.g., Gaussian, ORCA), specify the following:
-
Job Type: Opt (Optimization).
-
Method: B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Charge and Multiplicity: 0 1 (neutral molecule, singlet state).
-
-
Execute the Calculation: Submit the job to the computational server. The algorithm will iteratively adjust atomic positions to minimize the forces on each atom until a stationary point is reached.
-
Verify Convergence: Upon completion, check the output file for confirmation that the optimization has converged successfully. This is often indicated by a message like "Optimization completed."[10] The output will contain the final, optimized coordinates in formats like XYZ or Mol2.
Protocol 2: Vibrational Frequency Analysis
This step is a non-negotiable, self-validating check on the optimized geometry.[14] It calculates the second derivatives of the energy with respect to atomic positions to determine the vibrational modes of the molecule.
Methodology:
-
Use Optimized Geometry: The frequency calculation MUST be performed on the final, optimized geometry from Protocol 1 and at the exact same level of theory.
-
Define Calculation Parameters:
-
Job Type: Freq (Frequencies).
-
Method: B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Charge and Multiplicity: 0 1.
-
-
Execute the Calculation.
-
Validate the Minimum: Scrutinize the list of calculated vibrational frequencies in the output file.
-
A true energy minimum will have ZERO imaginary frequencies. Imaginary frequencies (often printed as negative numbers) indicate a saddle point (e.g., a transition state), not a stable structure. If one is found, the geometry must be re-optimized.[10]
-
The output will provide a list of frequencies (in cm⁻¹), their corresponding IR intensities, and the associated atomic motions, which can be directly compared to experimental IR spectra.[15]
-
Analysis and Interpretation: Translating Data into Chemical Knowledge
With a validated structure, we can now analyze its electronic properties to predict reactivity.
Optimized Molecular Geometry
The first output is the molecule's precise 3D structure. Key parameters should be tabulated for clarity.
| Parameter | Description | Calculated Value (Å or °) |
| C=O (keto) | Bond length of the ketone carbonyl | Value from calculation |
| C=O (ester) | Bond length of the lactone carbonyl | Value from calculation |
| C-O (ether) | Bond length of the ring ether C-O | Value from calculation |
| O=C-C=O | Dihedral angle between the two carbonyls | Value from calculation |
| Ring Puckering | Description of ring conformation (e.g., envelope) | Value from calculation |
| Note: Placeholder values should be replaced with actual output from a calculation. |
Frontier Molecular Orbital (FMO) Analysis
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are the key players in chemical reactions.[16]
-
HOMO: Represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor.[17]
-
LUMO: Represents the lowest energy location for an incoming electron and is associated with the molecule's ability to act as an electrophile or electron acceptor.[17]
-
HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity.[18][19]
For this compound, we expect the LUMO to be localized on the π* orbitals of the two carbonyl groups, indicating these are the primary sites for nucleophilic attack. The HOMO is likely to have significant contributions from the lone pairs on the oxygen atoms.
Molecular Electrostatic Potential (ESP) Map
The ESP map provides a visually intuitive picture of the charge distribution on the molecule's surface.[20][21] It is mapped onto the electron density surface, with colors indicating the potential:
-
Red: Electron-rich regions (negative potential). These are sites susceptible to electrophilic attack .
-
Blue: Electron-deficient regions (positive potential). These are sites susceptible to nucleophilic attack .
-
Green/Yellow: Regions of neutral or intermediate potential.
For our molecule, the ESP map will vividly show strong positive potential (blue) around the carbonyl carbons, confirming their electrophilicity. Negative potential (red) will be concentrated around the carbonyl oxygens, highlighting them as sites for interaction with electrophiles or as hydrogen bond acceptors.
Caption: Relationship between calculated properties and reactivity.
Application in a Drug Development Context
The insights gained from these calculations have direct, practical applications:
-
Reaction Mechanism Analysis: In the synthesis of D-(-)-pantoyl lactone, a hydride (from a hydrogenation catalyst) acts as a nucleophile. The LUMO and ESP map clearly identify the carbonyl carbons as the sites of attack, allowing researchers to study the stereoselectivity of this crucial reaction.
-
Metabolic Stability: The ESP map can help predict potential sites of Phase I metabolism (e.g., oxidation). While the gem-dimethyl group is relatively inert, understanding the accessibility of other sites is valuable.
-
Pharmacophore Modeling: The location of hydrogen bond donors and acceptors, clearly visualized on the ESP map, provides essential data for designing molecules that can interact with specific protein binding sites.
Conclusion
This guide has established a robust, scientifically-grounded framework for the quantum chemical analysis of this compound. By pairing a well-justified theoretical method (B3LYP/6-311++G(d,p)) with a validated computational workflow, researchers can reliably determine the molecule's structural and electronic properties. The subsequent analysis of frontier molecular orbitals and electrostatic potential maps provides a clear, predictive model of chemical reactivity. These insights are not merely academic; they are critical tools for optimizing synthetic processes and accelerating the data-driven design of new therapeutic agents.
References
- 1. DIHYDRO-4,4-DIMETHYL-2,3-FURANDIONE | 13031-04-4 [chemicalbook.com]
- 2. Dicarbonyl - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. dft.uci.edu [dft.uci.edu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. Research Trends [researchtrends.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Geometry optimization - ORCA 6.0 TUTORIALS [faccts.de]
- 11. youtube.com [youtube.com]
- 12. This compound | LGC Standards [lgcstandards.com]
- 13. Dihydro-4,4-dimethyl-2,3-furandione 97 13031-04-4 [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
An In-depth Technical Guide to 4,4-Dimethyldihydrofuran-2,3-dione: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4-Dimethyldihydrofuran-2,3-dione, a pivotal heterocyclic compound in synthetic and medicinal chemistry. More commonly known by its trivial name, ketopantolactone, this molecule serves as a critical intermediate in the synthesis of valuable chiral compounds, most notably D-(−)-pantoyl lactone, a precursor to pantothenic acid (Vitamin B5). This document delves into the historical context of its discovery, detailed synthesis methodologies, thorough characterization including spectroscopic analysis, and its significant applications in the pharmaceutical and drug development landscape. The guide is structured to provide both foundational knowledge and practical insights for researchers and scientists engaged in organic synthesis and drug discovery.
Introduction and Historical Context
This compound, with the CAS number 13031-04-4, is a five-membered heterocyclic compound featuring a lactone and a ketone functional group. Its chemical formula is C₆H₈O₃, and it has a molecular weight of 128.13 g/mol .[1] The discovery and initial synthesis of this compound are not explicitly documented in a single seminal publication but can be understood within the broader historical context of lactone and vitamin chemistry in the early 20th century. The pioneering work on the synthesis of pantolactone, a closely related precursor, provides valuable insight. Research in the 1930s and 1940s, such as the Reichstein-Grüssner process for ascorbic acid (Vitamin C) synthesis, laid the groundwork for complex multi-step organic syntheses involving lactone intermediates.[2][3][4][5] The synthesis of pantothenic acid and its precursors, including pantolactone, was a significant area of research during this period.[6] It is within this scientific milieu that the synthesis and isolation of this compound as a key intermediate would have emerged.
The primary significance of this compound lies in its role as a prochiral ketone, which, upon stereoselective reduction, yields the optically active D-(−)-pantoyl lactone. This enantiomer is the biologically active precursor to Vitamin B5, a vital nutrient. The development of efficient methods to synthesize and resolve pantolactone was a key focus, and consequently, its oxidized precursor, this compound, became a compound of considerable interest.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 4,4-dimethyloxolane-2,3-dione | |
| Synonyms | Ketopantolactone, Dexpanthenol Impurity 5 | |
| CAS Number | 13031-04-4 | [1] |
| Molecular Formula | C₆H₈O₃ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| Appearance | White to light yellow solid/crystal | |
| Melting Point | 67-69 °C | [1] |
| Solubility | Soluble in dichloromethane | [1] |
Synthesis of this compound
The synthesis of this compound can be broadly categorized into chemical and enzymatic methods. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.
Chemical Synthesis: Catalytic Oxidation of Pantolactone
A common laboratory and industrial-scale synthesis involves the catalytic oxidation of pantolactone. This method offers a direct route to the desired dione.
Experimental Protocol: Catalytic Oxidation of DL-Pantolactone
-
Materials: DL-Pantolactone, oxidizing agent (e.g., sodium hypochlorite with a catalytic amount of a transition metal salt like ruthenium trichloride), organic solvent (e.g., ethyl acetate), aqueous buffer solution (e.g., sodium bicarbonate).
-
Procedure:
-
Dissolve DL-pantolactone in a suitable organic solvent.
-
Add the aqueous buffer solution to maintain the desired pH.
-
Introduce the catalyst to the reaction mixture.
-
Slowly add the oxidizing agent while maintaining the reaction temperature (typically between 0-25 °C). The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite).
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Causality Behind Experimental Choices: The use of a biphasic system (organic solvent and aqueous buffer) facilitates the reaction and subsequent workup. The catalytic approach is favored for its efficiency and selectivity. Careful control of temperature is crucial to prevent over-oxidation and side reactions.
Enzymatic Synthesis: Dehydrogenation of L-Pantolactone
Enzymatic methods have gained prominence due to their high selectivity and mild reaction conditions, which are particularly advantageous for producing chiral molecules. This compound is a key intermediate in the enzymatic deracemization of DL-pantolactone to produce enantiopure D-pantolactone.
Experimental Workflow: Enzymatic Deracemization of DL-Pantolactone
This process typically involves a multi-enzyme cascade system.
Caption: Enzymatic deracemization of DL-pantolactone to D-pantolactone via this compound.
Experimental Protocol: Whole-Cell Biocatalysis for Deracemization
-
Biocatalyst: E. coli cells co-expressing L-pantolactone dehydrogenase, a stereoselective ketopantolactone reductase, and a cofactor regenerating enzyme like glucose dehydrogenase.
-
Reaction Medium: Aqueous buffer (e.g., phosphate buffer) containing DL-pantolactone as the substrate and glucose as the co-substrate for cofactor regeneration.
-
Procedure:
-
Cultivate the recombinant E. coli cells to express the required enzymes.
-
Harvest and prepare the whole-cell biocatalyst.
-
Suspend the cells in the reaction buffer containing DL-pantolactone and glucose.
-
Maintain the reaction at a controlled temperature and pH.
-
Monitor the conversion of L-pantolactone to D-pantolactone via the formation of this compound using chiral HPLC.
-
Upon completion, separate the cells by centrifugation.
-
Extract the D-pantolactone from the supernatant using an appropriate organic solvent.
-
Purify the product as required.
-
Trustworthiness of the Protocol: The use of a whole-cell system provides a self-validating system as the enzymes and cofactors are contained within the cellular environment, ensuring their stability and activity. The stereoselective nature of the enzymes guarantees the high enantiopurity of the final product.
Spectroscopic Characterization
Thorough characterization of this compound is essential for confirming its identity and purity.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups.
-
C=O stretching (lactone): Typically observed around 1780-1760 cm⁻¹.
-
C=O stretching (ketone): Typically observed around 1740-1720 cm⁻¹.
Studies using Attenuated Total Reflection Infrared (ATR-IR) spectroscopy have been employed to investigate the interaction of ketopantolactone with catalytic surfaces.[7][8][9] These studies provide valuable insights into the vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed structural information.
-
¹H NMR:
-
The two methyl groups at the C4 position are expected to be equivalent and would appear as a sharp singlet.
-
The methylene protons at the C5 position would also likely appear as a singlet.
-
-
¹³C NMR:
-
The spectrum would show distinct signals for the quaternary carbon at C4, the two equivalent methyl carbons, the methylene carbon at C5, and the two carbonyl carbons (lactone and ketone).
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): Expected at m/z = 128.
-
Fragmentation: The molecule is expected to undergo fragmentation patterns typical for lactones and ketones, including the loss of CO and cleavage of the ring.[10][11][12][13]
Chemical Reactivity and Applications in Drug Development
This compound is a versatile building block in organic synthesis, primarily due to its two reactive carbonyl groups and the potential for chiral induction.
Key Intermediate in Vitamin B5 Synthesis
As previously mentioned, the most significant application of this compound is in the synthesis of D-(−)-pantoyl lactone, a crucial precursor to pantothenic acid (Vitamin B5). The stereoselective reduction of the ketone functionality is the key step in this process.
Caption: Synthesis of Pantothenic Acid from this compound.
Chiral Building Block in Medicinal Chemistry
The chiral nature of the products derived from this compound makes it a valuable starting material for the synthesis of other complex, biologically active molecules. The gem-dimethyl group can confer specific conformational properties to the target molecules. While its direct use in a wide array of drug syntheses is not extensively documented, the pantolactone scaffold derived from it is found in various bioactive compounds. For instance, pantolactone derivatives have been utilized in the synthesis of analogs of empagliflozin (an SGLT2 inhibitor for diabetes) and amprenavir (a protease inhibitor for HIV).[14] This demonstrates the potential of this compound as a precursor to chiral building blocks for medicinal chemistry.[15][16][17][18][][20][21][22]
Conclusion and Future Outlook
This compound, or ketopantolactone, holds a significant, albeit somewhat understated, position in the landscape of organic synthesis and medicinal chemistry. Its history is intertwined with the development of vitamin synthesis, and its modern applications continue to be relevant, particularly in the production of Vitamin B5 through efficient enzymatic processes. The future utility of this compound will likely expand as the demand for enantiomerically pure building blocks for drug discovery grows. Further research into novel catalytic systems for its synthesis and stereoselective transformations will undoubtedly unlock new avenues for its application in the creation of complex and potent pharmaceutical agents.
References
- 1. 二氢-4,4-二甲基-2,3-呋喃二酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Reichstein process - Wikipedia [en.wikipedia.org]
- 3. 2️⃣Who Was the First to Synthesize This Molecule? - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. Esthetics of the Reichstein-Grüssner L-Ascorbic Acid Synthesis – Part of Vitamin C Deficiency - ChemistryViews [chemistryviews.org]
- 6. Pantolactone [drugfuture.com]
- 7. Interaction between ketopantolactone and chirally modified Pt investigated by attenuated total reflection IR concentration modulation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries | Bentham Science [eurekaselect.com]
- 16. researchgate.net [researchgate.net]
- 17. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 22. A Close-up Look at the Chemical Space of Commercially Available Building Blocks for Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Potential of 4,4-Dimethyldihydrofuran-2,3-dione: A Technical Guide for Researchers
Abstract
4,4-Dimethyldihydrofuran-2,3-dione, also known as ketopantolactone, is a heterocyclic compound primarily recognized for its role as a key intermediate in the chemical synthesis of D-(-)-pantoyl lactone, a precursor to pantothenic acid (Vitamin B5).[1][2] While its synthetic utility is well-established, its intrinsic biological activities remain largely unexplored. This technical guide provides a comprehensive overview of the known chemistry of this compound and extrapolates its potential biological activities based on the bioactivity of structurally related furanone derivatives. We present a structured, in-depth research framework, complete with detailed experimental protocols, to systematically investigate its cytotoxic, antimicrobial, and enzyme-inhibiting potential. This whitepaper is intended for researchers in drug discovery, pharmacology, and medicinal chemistry, offering a roadmap to unlock the therapeutic possibilities of this intriguing molecule.
Introduction: Beyond a Synthetic Intermediate
The furanone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound (CAS 13031-04-4) is a five-membered lactone ring system characterized by a vicinal dicarbonyl and a gem-dimethyl group at the 4-position.[1][3] Its primary documented application is as a precursor in the asymmetric hydrogenation to D-(-)-pantoyl lactone, a crucial step in the industrial synthesis of D-pantothenic acid (Vitamin B5) and its derivatives like Dexpanthenol.[2]
The biosynthesis of Coenzyme A (CoA), an essential cofactor in all living organisms, is dependent on pantothenic acid.[4][5][6] This established link to a fundamental metabolic pathway provides a compelling rationale for investigating the biological relevance of this compound. Could this molecule act as a modulator of the pantothenic acid pathway, or does its reactive dione functionality enable it to interact with other biological targets? This guide explores these questions and provides the tools to answer them.
Physicochemical Properties and Synthesis
A thorough understanding of the molecule's properties is fundamental to designing meaningful biological assays.
Chemical Data
| Property | Value | Reference(s) |
| IUPAC Name | 4,4-dimethyloxolane-2,3-dione | [3] |
| Synonyms | Dihydro-4,4-dimethyl-2,3-furandione, Ketopantolactone | [1][2] |
| CAS Number | 13031-04-4 | |
| Molecular Formula | C₆H₈O₃ | |
| Molecular Weight | 128.13 g/mol | |
| Melting Point | 67-69 °C | [2] |
| Solubility | Soluble in dichloromethane | |
| SMILES | CC1(C)COC(=O)C1=O |
Synthesis Overview
This compound can be synthesized from DL-pantolactone. A common laboratory-scale synthesis involves the oxidation of DL-pantolactone.[2] The process generally follows the oxidation of the secondary alcohol in the pantolactone structure to a ketone, yielding the desired dione. This transformation highlights the chemical accessibility of the compound for research purposes.
Postulated Biological Activities and Rationale
While direct evidence is scarce, the chemical structure of this compound and the activities of related compounds allow for the formulation of several compelling hypotheses for its potential biological effects.
Antimicrobial Activity
The dihydrofuran core is present in many natural and synthetic compounds with demonstrated antimicrobial properties.[4][7] For instance, dimedone-coupled 2,3-dihydrofuran derivatives have shown inhibitory activity against Staphylococcal thioredoxin reductase, an essential enzyme for bacterial defense against oxidative stress.[4] The electrophilic nature of the vicinal dicarbonyls in this compound could potentially react with nucleophilic residues (e.g., cysteine, histidine) in key bacterial or fungal enzymes, leading to their inactivation and subsequent cell death.
Enzyme Inhibition
The structural similarity of this compound to pantolactone suggests it could act as a competitive inhibitor or modulator of enzymes involved in the pantothenic acid and Coenzyme A biosynthesis pathway.[4][6] Enzymes such as pantothenate synthetase or pantothenate kinase could be potential targets.[4] Inhibition of this vital pathway would have profound effects on cellular metabolism, making it a plausible mechanism for any observed antimicrobial or cytotoxic effects.
Cytotoxic Potential
Many furanone-containing compounds have been investigated as potential anticancer agents.[8] The reactivity of the dione moiety could lead to the generation of reactive oxygen species (ROS) or covalent modification of essential cellular proteins, inducing apoptosis or necrosis in rapidly proliferating cells.
Proposed Research Framework: A Step-by-Step Investigative Plan
To systematically evaluate the biological potential of this compound, a multi-pronged approach is necessary, beginning with computational analysis and progressing through a series of in vitro assays.
Figure 1: Proposed workflow for investigating the biological activity of this compound.
Phase 1: In Silico Analysis and Compound Preparation
-
Objective: To predict potential protein targets for this compound, guiding subsequent in vitro assays.
-
Protocol:
-
Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.
-
Target Selection: Select a library of protein targets, including key enzymes from the pantothenic acid biosynthesis pathway (e.g., pantothenate kinase) and enzymes known to be inhibited by similar scaffolds (e.g., thioredoxin reductase).[4][6]
-
Docking Simulation: Utilize molecular docking software (e.g., AutoDock, DiffDock) to predict the binding affinity and pose of the molecule within the active sites of the selected proteins.[9][10][11]
-
Analysis: Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to prioritize targets for experimental validation.
-
Phase 2: In Vitro Biological Screening
-
Objective: To determine the general toxicity of the compound against mammalian cell lines to establish a therapeutic window.
-
Protocols:
-
MTT Assay (Metabolic Activity):
-
LDH Release Assay (Membrane Integrity):
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
Collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.
-
-
-
Objective: To assess the compound's ability to inhibit the growth of pathogenic bacteria and fungi.
-
Protocols:
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution):
-
Prepare a two-fold serial dilution of the compound in a 96-well plate with appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).[7][14]
-
Inoculate each well with a standardized suspension of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate under appropriate conditions.
-
The MIC is the lowest concentration that visibly inhibits microbial growth.[15]
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):
-
Subculture aliquots from the wells of the MIC assay that show no growth onto agar plates.
-
The MBC/MFC is the lowest concentration that results in no growth on the subculture plates.
-
-
Phase 3: Mechanism of Action Studies
If significant antimicrobial or selective cytotoxic activity is observed, the following assays can elucidate the mechanism of action.
-
Objective: To determine if the compound inhibits TrxR, a key antioxidant enzyme in many pathogens.
-
Protocol:
-
This assay measures the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) to TNB (5-thio-2-nitrobenzoic acid), which can be monitored spectrophotometrically at 412 nm.
-
Incubate recombinant TrxR with NADPH and varying concentrations of this compound.
-
Initiate the reaction by adding DTNB.
-
Measure the rate of TNB formation. A decrease in the rate indicates inhibition. A specific TrxR inhibitor should be used as a control to differentiate TrxR activity from other DTNB-reducing enzymes.[16]
-
Figure 2: Conceptual diagram of the Thioredoxin Reductase (TrxR) inhibition assay.
Conclusion and Future Directions
This compound stands at an interesting crossroads of synthetic chemistry and potential pharmacology. While its role as a building block is secure, its intrinsic bioactivity is a compelling and unwritten chapter. The proposed research framework provides a logical and comprehensive pathway to explore its potential as an antimicrobial, cytotoxic, or enzyme-inhibiting agent. The findings from these studies could pave the way for the development of novel therapeutics based on a simple, accessible furanone scaffold. The key to unlocking this potential lies in systematic, rigorous investigation, moving this molecule from a known intermediate to a potential lead compound.
References
- 1. researchgate.net [researchgate.net]
- 2. DIHYDRO-4,4-DIMETHYL-2,3-FURANDIONE | 13031-04-4 [chemicalbook.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pantothenic acid - Wikipedia [en.wikipedia.org]
- 6. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2008067997A1 - Preparation of 4-hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one - Google Patents [patents.google.com]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Ligand Docking Service | BV-BRC [bv-brc.org]
- 11. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 12. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Synthesis and Derivatization of 4,4-Dimethyldihydrofuran-2,3-dione: A Scaffold for Drug Discovery
Introduction: The Therapeutic Potential of a Compact Scaffold
In the landscape of medicinal chemistry, the dihydrofuran-2,3-dione core represents a privileged scaffold, a compact and reactive framework with significant potential for the development of novel therapeutic agents. The gem-dimethyl substitution at the 4-position imparts unique conformational rigidity and lipophilicity, making 4,4-dimethyldihydrofuran-2,3-dione and its derivatives particularly attractive for targeted drug design. This technical guide provides a comprehensive overview of the synthesis of this key intermediate and its subsequent derivatization, with a focus on applications for researchers, scientists, and drug development professionals.
The journey from simple starting materials to complex, biologically active molecules is one of precision and insight. The synthesis of the this compound core is a multi-step process that begins with the construction of its precursor, (±)-pantolactone. This α-hydroxy-γ-lactone is not only a crucial intermediate for the dione but also a recognized building block in the synthesis of Vitamin B5.[1][2] The subsequent oxidation of the secondary alcohol in pantolactone to a ketone yields the target 2,3-dione, a versatile electrophilic hub for further chemical modification.
Derivatives of the closely related D-pantolactone have shown promise as potent inhibitors of fatty acid synthase (FAS), an enzyme overexpressed in many cancers and implicated in metabolic disorders.[1][3] This precedent underscores the therapeutic potential that can be unlocked through the strategic derivatization of the this compound scaffold. This guide will provide detailed, field-proven protocols for the synthesis of the core structure and offer insights into the chemical logic behind derivatization strategies aimed at exploring new frontiers in drug discovery.
Synthetic Pathways: From Precursor to Core Scaffold
The synthesis of this compound is a tale of two key transformations: the initial construction of the lactone ring with a hydroxyl group, followed by its selective oxidation.
Part 1: Synthesis of the Precursor, (±)-Pantolactone
The most direct and industrially relevant synthesis of racemic pantolactone, also known as (±)-dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone, is a one-pot procedure involving an aldol condensation followed by a cyanohydrin formation and subsequent lactonization.[2]
Reaction Scheme:
Caption: One-pot synthesis of (±)-Pantolactone.
Causality Behind Experimental Choices:
This one-pot synthesis is a classic example of tandem reactions, where the product of one step becomes the substrate for the next without the need for intermediate isolation. The use of formaldehyde and isobutyraldehyde in an aldol condensation is an efficient way to construct the carbon skeleton. The subsequent addition of sodium cyanide to the intermediate aldehyde forms a cyanohydrin. The final step, acid-catalyzed hydrolysis of the nitrile and intramolecular esterification (lactonization), is driven by the formation of a stable five-membered ring.
Detailed Protocol 1: Synthesis of (±)-Pantolactone
Materials:
-
Isobutyraldehyde
-
Formalin (37% aqueous formaldehyde)
-
Sodium Cyanide (NaCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice bath.
-
Aldol Condensation: Charge the flask with isobutyraldehyde and formalin. While maintaining the temperature below 10 °C, slowly add a catalytic amount of a base (e.g., a few drops of 10% NaOH solution) to initiate the aldol condensation. Stir the mixture vigorously for 2-3 hours.
-
Cyanohydrin Formation: Prepare a solution of sodium cyanide in water and add it dropwise to the reaction mixture, ensuring the temperature remains below 10 °C. Continue stirring for an additional 4-6 hours.
-
Hydrolysis and Lactonization: Slowly and carefully add concentrated hydrochloric acid to the reaction mixture. The addition is exothermic, so maintain cooling to keep the temperature below 30 °C. After the addition is complete, heat the mixture to 80-90 °C and stir for 4-6 hours to facilitate hydrolysis of the nitrile and subsequent lactonization.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Characterization: The resulting crude product can be purified by vacuum distillation to yield pure (±)-pantolactone as a colorless to pale yellow liquid. Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Part 2: Oxidation to this compound (Ketopantolactone)
The conversion of the secondary alcohol in pantolactone to a ketone is the pivotal step to generate the target 2,3-dione. This transformation requires a mild and selective oxidizing agent to avoid over-oxidation or ring-opening. The Parikh-Doering oxidation is an excellent choice for this purpose, utilizing the sulfur trioxide pyridine complex to activate dimethyl sulfoxide (DMSO) as the oxidant.[4][5] This method is advantageous as it can be performed at room temperature and avoids the use of heavy metals.[6]
Reaction Scheme:
Caption: Parikh-Doering oxidation of (±)-Pantolactone.
Causality Behind Experimental Choices:
The Parikh-Doering oxidation is a type of activated DMSO oxidation. The sulfur trioxide pyridine complex acts as an electrophile, activating the DMSO. The alcohol (pantolactone) then attacks the activated DMSO, forming an alkoxysulfonium salt. A hindered base, such as triethylamine, is used to deprotonate the carbon adjacent to the oxygen, leading to an E2-like elimination that forms the ketone, dimethyl sulfide, and the protonated base. The mild conditions of this reaction are crucial for preserving the lactone ring.
Detailed Protocol 2: Synthesis of this compound
Materials:
-
(±)-Pantolactone
-
Sulfur trioxide pyridine complex (SO₃•pyridine)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve (±)-pantolactone in anhydrous DCM in a round-bottom flask. Add triethylamine to the solution.
-
Addition of Oxidizing Agent: In a separate flask, prepare a suspension of the sulfur trioxide pyridine complex in anhydrous DMSO.
-
Oxidation: Slowly add the DMSO/SO₃•pyridine suspension to the pantolactone solution at room temperature. Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching and Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The purified this compound should be characterized by ¹H NMR, ¹³C NMR, IR (expecting two carbonyl peaks), and mass spectrometry.
Table 1: Summary of Synthetic Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Racemic Pantolactone Synthesis | Isobutyraldehyde, Formalin, NaCN, HCl | Water | 0-90 | 70-80 |
| 2 | Oxidation to 2,3-Dione | (±)-Pantolactone, SO₃•pyridine, DMSO, Et₃N | DCM | Room Temp | 80-90 |
Derivatization Strategies for Drug Discovery
The this compound scaffold possesses two electrophilic carbonyl groups, making it a versatile platform for derivatization. Chemical modification can be used to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its pharmacokinetic and pharmacodynamic profile.[7][8]
Workflow for Derivatization and Biological Screening:
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Synthesis, biological activities, and docking studies of d-pantolactone derivatives as novel FAS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. The application of chemical derivatization to clinical drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iipseries.org [iipseries.org]
Application Notes and Protocols: The Reaction of 4,4-Dimethyldihydrofuran-2,3-dione with Amines for the Synthesis of Novel α-Ketoamides
Abstract
This technical guide provides a comprehensive overview of the reaction between 4,4-Dimethyldihydrofuran-2,3-dione and various primary and secondary amines. This reaction offers a straightforward and efficient pathway to synthesize N-substituted 2-hydroxy-2-methyl-3-oxobutanamides, a class of α-ketoamides with significant potential in medicinal chemistry and drug development. This document elucidates the underlying reaction mechanism, provides detailed, field-proven experimental protocols for the synthesis of these compounds, and outlines methods for their characterization using modern spectroscopic techniques.
Introduction
α-Ketoamides are a privileged structural motif found in a variety of biologically active molecules and serve as key intermediates in organic synthesis. Their utility stems from the presence of two adjacent carbonyl groups, which can participate in a range of chemical transformations and biological interactions. The synthesis of α-ketoamides, however, can present challenges, often requiring multi-step procedures or harsh reaction conditions.
The use of this compound as a starting material provides an elegant and direct route to a specific subclass of α-ketoamides. The inherent reactivity of the cyclic dione system towards nucleophiles, particularly amines, facilitates a clean and efficient ring-opening reaction. This process, a nucleophilic acyl substitution, allows for the facile introduction of diverse functionalities by simply varying the amine reactant. This application note aims to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical protocols to leverage this powerful reaction in their synthetic endeavors.
Core Reaction and Mechanism
The fundamental reaction involves the nucleophilic attack of an amine on one of the carbonyl carbons of the this compound ring. This initial attack leads to the formation of a tetrahedral intermediate, which subsequently undergoes ring-opening to yield the stable N-substituted 2-hydroxy-2-methyl-3-oxobutanamide product. The gem-dimethyl group at the 4-position of the furanone ring sterically hinders attack at the adjacent carbonyl, directing the amine to attack the carbonyl at the 2-position.
The reaction is typically carried out under mild conditions and proceeds readily with a variety of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. The general mechanism is depicted below:
Figure 1: General reaction mechanism for the synthesis of N-substituted 2-hydroxy-2-methyl-3-oxobutanamides.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative primary and secondary amines. These protocols are designed to be robust and can be adapted for a wide range of amine substrates.
Protocol 1: Synthesis of N-benzyl-2-hydroxy-2-methyl-3-oxobutanamide (Reaction with a Primary Amine)
Materials:
-
This compound
-
Benzylamine
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the dione in anhydrous dichloromethane (approx. 20 mL).
-
Amine Addition: In a dropping funnel, prepare a solution of benzylamine (1.05 eq) in anhydrous dichloromethane (approx. 10 mL). Add the benzylamine solution dropwise to the stirred solution of the dione at room temperature over a period of 15-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl (2 x 20 mL) to remove any unreacted benzylamine, followed by a wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-benzyl-2-hydroxy-2-methyl-3-oxobutanamide.
Protocol 2: Synthesis of N,N-diethyl-2-hydroxy-2-methyl-3-oxobutanamide (Reaction with a Secondary Amine)
Materials:
-
This compound
-
Diethylamine
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe for liquid transfer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF (25 mL). Cool the solution to 0 °C using an ice bath.
-
Amine Addition: Using a syringe, slowly add diethylamine (1.1 eq) to the cooled, stirred solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Quench the reaction by adding saturated ammonium chloride solution (20 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Concentration and Purification: Filter the drying agent and remove the solvent in vacuo. Purify the resulting residue by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure N,N-diethyl-2-hydroxy-2-methyl-3-oxobutanamide.
Figure 2: General experimental workflow for the synthesis of N-substituted 2-hydroxy-2-methyl-3-oxobutanamides.
Product Characterization
The synthesized N-substituted 2-hydroxy-2-methyl-3-oxobutanamides can be thoroughly characterized using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides key diagnostic signals. A singlet corresponding to the methyl group at the α-position (C2) is typically observed around δ 1.5-1.7 ppm. The protons of the N-substituent will appear in their characteristic regions. For primary amine adducts, the amide N-H proton often appears as a broad singlet or triplet downfield.
-
¹³C NMR: The carbon NMR spectrum is characterized by the presence of two carbonyl signals, one for the ketone (C3) typically in the range of δ 200-210 ppm and one for the amide (C1) around δ 170-175 ppm. The quaternary carbon bearing the hydroxyl group (C2) appears around δ 75-85 ppm.[1]
Table 1: Representative ¹H and ¹³C NMR Data for N-aryl-3-oxobutanamides [1]
| Compound | Ar-H (δ, ppm) | NH (δ, ppm) | CH₃ (δ, ppm) | C=O (amide) (δ, ppm) | C=O (ketone) (δ, ppm) |
| N-(phenyl)-3-oxobutanamide | 7.0-7.6 (m, 5H) | 10.1 (s, 1H) | 2.3 (s, 3H) | 169.2 | 205.8 |
| N-(4-chlorophenyl)-3-oxobutanamide | 7.3-7.5 (m, 4H) | 10.2 (s, 1H) | 2.3 (s, 3H) | 169.0 | 205.7 |
| N-(4-methoxyphenyl)-3-oxobutanamide | 6.8-7.5 (m, 4H) | 9.9 (s, 1H) | 2.3 (s, 3H) | 168.8 | 205.9 |
Note: The data in this table is for analogous N-aryl-3-oxobutanamides and serves as a reference for the expected chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of the product will exhibit characteristic absorption bands. A strong, sharp absorption for the amide carbonyl (Amide I band) is expected in the region of 1630-1680 cm⁻¹. The ketone carbonyl stretch will also be present, typically at a slightly higher frequency. For products derived from primary amines, a characteristic N-H stretching vibration will be observed around 3300-3500 cm⁻¹.[2]
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the synthesized compounds. Electrospray ionization (ESI) is a suitable technique for these molecules, and the molecular ion peak ([M+H]⁺ or [M+Na]⁺) should be readily observable.
Applications in Drug Discovery and Development
The α-ketoamide functionality is a key pharmacophore in a number of therapeutic agents, exhibiting a range of biological activities including antiviral, anticancer, and enzyme-inhibiting properties. The synthetic route described herein provides a facile method for generating libraries of novel α-ketoamide derivatives. The diversity of commercially available amines allows for the systematic exploration of structure-activity relationships (SAR), a critical step in the lead optimization phase of drug discovery.
Conclusion
The reaction of this compound with amines is a robust and versatile method for the synthesis of N-substituted 2-hydroxy-2-methyl-3-oxobutanamides. The mild reaction conditions, high efficiency, and the ability to introduce a wide variety of substituents make this a valuable tool for synthetic and medicinal chemists. The detailed protocols and characterization data provided in this application note are intended to facilitate the adoption of this methodology for the discovery and development of new chemical entities.
References
The Versatile Synthon: Application Notes for 4,4-Dimethyldihydrofuran-2,3-dione in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Unique Dicarbonyl Compound
4,4-Dimethyldihydrofuran-2,3-dione is a cyclic alpha-keto lactone whose synthetic utility is rooted in the strategic placement of two adjacent and highly reactive carbonyl groups. The gem-dimethyl substitution at the 4-position not only imparts steric influence on incoming nucleophiles but also prevents enolization at that position, thereby channeling its reactivity towards well-defined pathways. This unique structural feature makes it an attractive precursor for the synthesis of a variety of heterocyclic systems, which are foundational scaffolds in numerous pharmaceutical agents. This document will illuminate its application in the synthesis of key heterocyclic cores, such as pyridazinones and pyrazoles, and explore its potential in multicomponent reactions.
Core Application: Synthesis of Fused Heterocyclic Systems
The primary application of this compound lies in its role as a 1,4-dielectrophilic synthon for the construction of fused five- and six-membered rings. The adjacent carbonyl groups are susceptible to sequential or tandem reactions with binucleophiles, most notably hydrazine derivatives, leading to the formation of furo-annulated pyridazinones.
Mechanistic Rationale: A Stepwise Condensation Pathway
The reaction with hydrazine derivatives proceeds via a well-established condensation mechanism. The more nucleophilic hydrazine nitrogen initially attacks one of the carbonyl groups (typically the ketone at the 3-position is more electrophilic than the lactone carbonyl at the 2-position). This is followed by an intramolecular cyclization via condensation of the second nitrogen atom with the remaining carbonyl group, leading to the formation of a stable, fused heterocyclic system. The choice of reaction conditions, particularly the solvent and temperature, can influence the reaction rate and yield.
Application I: Synthesis of Furo[2,3-d]pyridazinones
Fused pyridazinone scaffolds are prevalent in a wide array of biologically active molecules, exhibiting activities such as anticancer, anti-inflammatory, and antithrombotic properties.[1] The reaction of this compound with hydrazine provides a direct and efficient route to the furo[2,3-d]pyridazinone core.
Experimental Protocol: Synthesis of 6,6-Dimethyl-2,5,6,7-tetrahydrofuro[2,3-d]pyridazin-7-one
This protocol outlines a representative synthesis of a furo[2,3-d]pyridazinone derivative.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Standard glassware for reflux and work-up
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol, add a catalytic amount of glacial acetic acid.
-
To this stirring solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Outcome:
This procedure typically affords the desired furo[2,3-d]pyridazinone in good to excellent yields. The product can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and MS).
| Reactant | Molar Ratio | Solvent | Conditions | Typical Yield |
| This compound | 1.0 | Ethanol | Reflux, 2-4 h | 85-95% |
| Hydrazine hydrate | 1.1 |
Causality in Experimental Design:
-
Solvent Choice: Ethanol is a common choice as it effectively dissolves the reactants and is relatively easy to remove post-reaction.
-
Catalyst: A catalytic amount of acetic acid protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by hydrazine.
-
Stoichiometry: A slight excess of hydrazine hydrate ensures the complete consumption of the limiting dione reactant.
-
Work-up: The choice of precipitation or chromatographic purification depends on the crystallinity and purity of the crude product.
Application II: Synthesis of Pyrazole Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and reliable method for the synthesis of pyrazoles, a class of heterocycles with a broad spectrum of pharmacological activities.[2] this compound can undergo a similar condensation reaction, which, depending on the reaction conditions and the nature of the hydrazine, may lead to ring-opened pyrazole derivatives.
General Reaction Scheme for Pyrazole Synthesis
The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen on one of the carbonyl carbons of the dione. Subsequent cyclization and dehydration lead to the formation of the aromatic pyrazole ring. The lactone ring of the starting material may or may not remain intact, depending on the reaction conditions.
Caption: General workflow for pyrazole synthesis.
Experimental Protocol: Synthesis of a Pyrazole Carboxylic Acid Derivative
This protocol provides a general method for the synthesis of a pyrazole derivative from this compound and a substituted hydrazine.
Materials:
-
This compound
-
Substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)
-
Sodium acetate
-
Ethanol or acetic acid
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted hydrazine hydrochloride (1.0 eq) in ethanol or acetic acid.
-
Add sodium acetate (1.1 eq) to the mixture to liberate the free hydrazine base.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Self-Validation: The formation of the pyrazole can be confirmed by the disappearance of the characteristic dione signals in the ¹³C NMR spectrum and the appearance of new aromatic signals corresponding to the pyrazole ring.
| Reactant | Molar Ratio | Solvent | Conditions | Typical Yield |
| This compound | 1.0 | Ethanol/Acetic Acid | Reflux, 4-6 h | 70-90% |
| Phenylhydrazine HCl | 1.0 | |||
| Sodium Acetate | 1.1 |
Application III: Multicomponent Reactions (MCRs)
This compound holds significant potential for use in multicomponent reactions, such as the Passerini and Ugi reactions, which are powerful tools for the rapid generation of molecular diversity.[3][4] The dione can serve as the carbonyl component in these reactions.
Conceptual Workflow for a Passerini-type Reaction
In a Passerini three-component reaction, an isocyanide, an aldehyde or ketone, and a carboxylic acid combine to form an α-acyloxy amide.[5] Here, this compound would act as the ketone component.
Caption: Conceptual flow of a Passerini reaction.
Prospective Protocol for a Passerini Reaction
Materials:
-
This compound
-
An isocyanide (e.g., cyclohexyl isocyanide)
-
A carboxylic acid (e.g., benzoic acid)
-
Dichloromethane (anhydrous)
Procedure:
-
To a solution of this compound (1.0 eq) and the carboxylic acid (1.0 eq) in anhydrous dichloromethane, add the isocyanide (1.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired α-acyloxy amide.
Authoritative Grounding: The success of this reaction is predicated on the established mechanism of the Passerini reaction, where the carbonyl group of the dione is activated by the carboxylic acid, followed by nucleophilic attack of the isocyanide.[5]
Conclusion and Future Outlook
This compound is a valuable and somewhat underutilized building block in organic synthesis. Its inherent reactivity as a 1,4-dielectrophile provides a straightforward entry into medicinally relevant heterocyclic scaffolds such as furo[2,3-d]pyridazinones and pyrazoles. The protocols detailed herein serve as a robust starting point for researchers looking to incorporate this versatile synthon into their synthetic strategies. Furthermore, its potential in multicomponent reactions opens up exciting avenues for the construction of complex and diverse molecular libraries for drug discovery and development. Future research will likely focus on expanding the scope of its applications in asymmetric catalysis and the total synthesis of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Green Synthesis and Biological Evaluation of Dimedone-Coupled 2,3-Dihydrofuran Derivatives to Divulge Their Inhibition Potential against Staphylococcal Thioredoxin Reductase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Passerini Reaction [organic-chemistry.org]
Application Notes & Protocols: 4,4-Dimethyldihydrofuran-2,3-dione as a Versatile Synthon for Heterocyclic Chemistry
Abstract
This document provides an in-depth technical guide on the strategic application of 4,4-dimethyldihydrofuran-2,3-dione as a pivotal building block in the synthesis of diverse and medicinally relevant heterocyclic scaffolds. We move beyond simple procedural outlines to explore the mechanistic underpinnings of its reactivity, offering researchers, medicinal chemists, and drug development professionals the foundational knowledge required for innovation. The protocols herein are designed to be robust and self-validating, supported by authoritative references and detailed procedural logic.
Introduction: Unveiling the Potential of a Unique Building Block
In the landscape of synthetic organic chemistry, the quest for versatile and efficient building blocks is perpetual. This compound, a cyclic α-keto-γ-lactone, emerges as a highly valuable synthon due to its unique structural and electronic properties. The presence of two adjacent, reactive carbonyl groups (a vicinal diketone) constrained within a five-membered lactone ring imparts a high degree of reactivity, which can be strategically harnessed.
The core value of this molecule lies in its ability to function as a masked 1,3-dicarbonyl equivalent. Nucleophilic attack can induce ring-opening, revealing a flexible keto-acid intermediate that is primed for subsequent intramolecular cyclization or intermolecular condensation reactions. This duality allows for the construction of a wide array of five- and six-membered heterocycles, which are foundational cores in many pharmaceutical agents.[1] This guide will elucidate the primary reaction pathways and provide detailed protocols for synthesizing key heterocyclic families, including pyrazoles, isoxazoles, and pyridazines.
Physicochemical Properties and Handling
Proper handling and storage are paramount for ensuring the reactivity and stability of the reagent. The key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₃ | [2] |
| Molecular Weight | 128.13 g/mol | [3] |
| CAS Number | 13031-04-4 | [2] |
| Appearance | Solid | [2] |
| Melting Point | 67-69 °C | [2][4] |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and other common organic solvents. | [2] |
| InChI Key | HRTOQFBQOFIFEE-UHFFFAOYSA-N | [2] |
Handling & Storage:
-
Store in a cool, dry place away from moisture, as the lactone is susceptible to hydrolysis.
-
Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.
Core Reactivity: A Mechanistic Overview
The synthetic utility of this compound is dictated by the electrophilicity of its two carbonyl carbons (C2 and C3) and the stability of the lactone ring. The primary mode of reaction involves an initial nucleophilic attack, typically at the more accessible C3 ketone, followed by one of two general pathways:
-
Ring-Opening/Recyclization: Nucleophilic addition at C3 can trigger the cleavage of the C4-O bond of the lactone, generating a linear keto-acid intermediate. This intermediate can then undergo intramolecular cyclization with a second nucleophilic site on the attacking reagent, leading to a new heterocyclic ring.
-
Condensation followed by Cyclization: Dinucleophiles, such as hydrazine or hydroxylamine, can react sequentially with both carbonyl groups to form a new heterocyclic system directly, displacing the lactone oxygen.
These pathways are illustrated in the following diagram, which provides a conceptual framework for the protocols described in the subsequent sections.
Caption: General reaction pathways for this compound.
Application Protocol: Synthesis of Pyrazole Derivatives
Pyrazoles are a cornerstone of medicinal chemistry, found in drugs like the anti-inflammatory celecoxib.[5] The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine is a classic and reliable transformation.[6][7] Here, this compound serves as an effective 1,3-dicarbonyl synthon.
Causality Behind Experimental Choices:
-
Reagent: Hydrazine hydrate is the simplest dinucleophile for forming the pyrazole core. Substituted hydrazines (e.g., phenylhydrazine) can be used to generate N-substituted pyrazoles.
-
Solvent: Ethanol is an excellent choice as it readily dissolves the starting materials and the hydrazine hydrate, while also being a polar protic solvent that can facilitate the condensation and dehydration steps. Acetic acid is added as a catalyst to protonate the carbonyls, increasing their electrophilicity and accelerating the reaction.
-
Temperature: Refluxing provides the necessary activation energy for the dehydration and cyclization steps, ensuring the reaction proceeds to completion in a reasonable timeframe.
Protocol 4.1: Synthesis of 4-(1-hydroxy-1-methylethyl)-1H-pyrazol-5(4H)-one
Caption: Synthesis of a pyrazole derivative.
Materials:
-
This compound (1.28 g, 10.0 mmol)
-
Hydrazine hydrate (0.50 mL, ~10.0 mmol, 1.0 equiv)
-
Absolute Ethanol (30 mL)
-
Glacial Acetic Acid (0.3 mL, catalytic)
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.28 g, 10.0 mmol).
-
Reagent Addition: Add absolute ethanol (30 mL) and stir until the solid is fully dissolved. To this solution, add glacial acetic acid (0.3 mL) followed by the dropwise addition of hydrazine hydrate (0.50 mL).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle. Maintain a gentle reflux with stirring for 4 hours.
-
Work-up: After 4 hours, remove the heat source and allow the reaction to cool to room temperature. Reduce the solvent volume to approximately 5 mL using a rotary evaporator.
-
Isolation: Cool the concentrated solution in an ice bath for 30 minutes. The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol (2 x 5 mL), and dry under vacuum.
-
Characterization: The resulting solid can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure.
Application Protocol: Synthesis of Isoxazole Derivatives
The isoxazole ring is another privileged heterocycle in drug discovery, known for its presence in various biologically active compounds.[8][9] The synthesis is analogous to that of pyrazoles, employing hydroxylamine in place of hydrazine.[10][11]
Causality Behind Experimental Choices:
-
Reagent: Hydroxylamine hydrochloride is a stable salt of hydroxylamine. A base, such as sodium acetate or pyridine, is required to liberate the free hydroxylamine nucleophile in situ.
-
Solvent: A protic solvent like ethanol is again suitable for this condensation reaction.
-
Control: The reaction is typically performed under mild heating to facilitate the cyclization while minimizing potential side reactions.
Protocol 5.1: Synthesis of 4-(1-hydroxy-1-methylethyl)isoxazol-5(4H)-one
Caption: Synthesis of an isoxazole derivative.
Materials:
-
This compound (1.28 g, 10.0 mmol)
-
Hydroxylamine hydrochloride (0.76 g, 11.0 mmol, 1.1 equiv)
-
Sodium acetate (0.90 g, 11.0 mmol, 1.1 equiv)
-
Ethanol (40 mL)
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: In a 100 mL round-bottom flask, combine hydroxylamine hydrochloride (0.76 g) and sodium acetate (0.90 g) in ethanol (40 mL). Stir the suspension for 15 minutes at room temperature.
-
Reagent Addition: Add this compound (1.28 g) to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salt (sodium chloride). Wash the salt with a small amount of ethanol.
-
Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude residue can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using standard spectroscopic methods.
Application Protocol: Synthesis of Pyridazine Derivatives
Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, a scaffold with applications in pharmaceuticals and agrochemicals.[12][13] Their synthesis from 1,4-dicarbonyl precursors and hydrazine is a well-established route.[14] The ring-opened form of this compound can serve as a γ-ketoacid, a direct precursor to pyridazinones.
Causality Behind Experimental Choices:
-
Mechanism: This reaction follows the "Ring-Opening/Recyclization" pathway. The hydrazine first reacts with the C3 ketone to form a hydrazone. This is followed by nucleophilic attack of the terminal nitrogen of the hydrazone onto the C2 lactone carbonyl, leading to cyclization and dehydration to form the stable pyridazinone ring.
-
Solvent: Acetic acid serves as both the solvent and the acid catalyst, promoting both the initial condensation and the final cyclization/dehydration steps.
-
Temperature: Elevated temperature is required to drive the final, often sluggish, dehydration step to completion, ensuring a high yield of the aromatic pyridazinone product.
Protocol 6.1: Synthesis of 6,6-dimethyl-2,3,4,6-tetrahydropyrano[2,3-c]pyridazin-5-one (Illustrative)
(Note: This represents a plausible transformation; the exact product may vary. The protocol describes the synthesis of a dihydropyridazinone core.)
Caption: Synthesis of a pyridazinone derivative.
Materials:
-
This compound (1.28 g, 10.0 mmol)
-
Hydrazine hydrate (0.50 mL, ~10.0 mmol, 1.0 equiv)
-
Glacial Acetic Acid (20 mL)
-
Round-bottom flask (50 mL), reflux condenser, magnetic stirrer, oil bath
Procedure:
-
Setup: In a 50 mL round-bottom flask, dissolve this compound (1.28 g) in glacial acetic acid (20 mL).
-
Reagent Addition: Add hydrazine hydrate (0.50 mL) dropwise to the stirred solution.
-
Reaction: Attach a reflux condenser and heat the reaction mixture in an oil bath at 100 °C for 8 hours.
-
Work-up: Allow the reaction to cool to room temperature. Carefully pour the acidic solution into a beaker containing ice water (100 mL) and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).
-
Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired pyridazinone derivative.
Conclusion
This compound is a potent and versatile building block for constructing a variety of pharmaceutically relevant heterocyclic systems. Its ability to act as a masked 1,3-dicarbonyl or a γ-ketoacid synthon provides access to pyrazoles, isoxazoles, pyridazines, and potentially other scaffolds through straightforward and scalable condensation reactions. The protocols detailed in this guide serve as a robust starting point for researchers to explore the rich chemistry of this reagent in their synthetic programs, from fundamental research to complex target-oriented synthesis in drug discovery.
References
- 1. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 2. 二氢-4,4-二甲基-2,3-呋喃二酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. DIHYDRO-4,4-DIMETHYL-2,3-FURANDIONE | 13031-04-4 [chemicalbook.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chim.it [chim.it]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciensage.info [sciensage.info]
- 9. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Isoxazole synthesis [organic-chemistry.org]
- 12. Pyridazine synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Applications of 4,4-Dimethyldihydrofuran-2,3-dione: A Comprehensive Guide for Researchers
Introduction: The Versatile Chemistry of a Dioxolane
4,4-Dimethyldihydrofuran-2,3-dione, commonly known in the scientific literature as ketopantolactone, is a fascinating heterocyclic compound that serves as a pivotal building block in modern organic synthesis. With a molecular formula of C₆H₈O₃ and a molecular weight of 128.127 g/mol , this dione-containing lactone is a derivative of pantoic acid.[1] Its true potential is unlocked in the realm of asymmetric catalysis, where it stands as a key precursor to a vital chiral intermediate for the synthesis of Vitamin B5.
This technical guide provides an in-depth exploration of the catalytic applications of this compound, with a primary focus on its most significant role in the stereoselective synthesis of D-(-)-pantoyl lactone. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and explore both metal-catalyzed and biocatalytic approaches. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.
Core Application: Asymmetric Hydrogenation to D-(-)-Pantoyl Lactone
The most prominent and industrially significant catalytic application of this compound is its asymmetric hydrogenation to produce D-(-)-pantoyl lactone. This chiral lactone is a crucial intermediate in the synthesis of pantothenic acid (Vitamin B5), a fundamental component of Coenzyme A. The direct, enantioselective reduction of the prochiral ketone in this compound offers a more efficient and atom-economical route compared to classical optical resolution methods.
The Catalytic Landscape: Transition Metal Catalysis
Homogeneous asymmetric hydrogenation, a field pioneered by Nobel laureates Noyori and Knowles, provides the most robust and well-established methods for the stereoselective reduction of ketopantolactone. The catalysts of choice are typically transition metal complexes, most notably rhodium and ruthenium, coordinated to chiral phosphine ligands. These ligands create a chiral environment around the metal center, dictating the facial selectivity of the hydride attack on the carbonyl group.
The precise mechanism can vary depending on the specific catalyst and reaction conditions, but a generally accepted pathway for rhodium-catalyzed asymmetric hydrogenation of ketones involves a catalytic cycle. The process is initiated by the coordination of the ketone to the chiral rhodium catalyst. This is followed by the heterolytic cleavage of molecular hydrogen, leading to the formation of a rhodium hydride species. The hydride is then transferred to one of the enantiotopic faces of the coordinated ketone via a six-membered pericyclic transition state. Finally, reductive elimination releases the chiral alcohol product and regenerates the active catalyst for the next cycle.
Catalytic Cycle: Rh-Catalyzed Asymmetric Hydrogenation of a Ketone
Caption: Generalized catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of a ketone.
A variety of chiral phosphine ligands have been successfully employed in the asymmetric hydrogenation of ketopantolactone. The choice of ligand is critical as it directly influences the enantioselectivity, activity, and turnover number of the catalyst. Below is a comparative table of some notable chiral phosphine ligands.
| Ligand | Catalyst System | Enantiomeric Excess (ee) | Reference |
| (S,S)-BPPM | [Rh(COD)Cl]₂ | 98.5% | --INVALID-LINK-- |
| (R,R)-DIOP | [Rh(diop)(PPh₃)I] | High (unspecified) | --INVALID-LINK-- |
| DuanPhos | Rhodium Complex | up to 99% | --INVALID-LINK-- |
| TangPhos | Rhodium Complex | High (unspecified) | --INVALID-LINK-- |
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of this compound
This protocol is adapted from a robust and well-vetted procedure published in Organic Syntheses.
Materials:
-
This compound (Ketopantoyl lactone)
-
Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(COD)Cl]₂)
-
(2S, 4S)-N-tert-butyloxycarbonyl-4-diphenylphosphino-2-diphenylphosphinomethylpyrrolidine ((S,S)-BPPM)
-
Anhydrous, degassed benzene
-
Hydrogen gas (high purity)
-
Stainless steel stirred autoclave (500 mL)
-
Standard laboratory glassware and purification apparatus
Experimental Workflow:
References
Application Notes and Protocols for Reactions Involving 4,4-Dimethyldihydrofuran-2,3-dione
Introduction: Understanding the Potential of 4,4-Dimethyldihydrofuran-2,3-dione
This compound, also known as ketopantolactone, is a heterocyclic compound of significant interest in pharmaceutical and synthetic chemistry.[1][2] Structurally, it is a five-membered lactone ring featuring a vicinal dicarbonyl moiety and a gem-dimethyl group at the 4-position. This arrangement makes it a highly activated and versatile electrophilic building block.[1][3] Its most notable application lies in its role as a key precursor to D-(−)-pantoyl lactone, an essential intermediate in the industrial synthesis of pantothenic acid (Vitamin B5).[1][3]
This guide provides an in-depth exploration of the experimental setups for key reactions involving this dione. It moves beyond simple procedural lists to explain the underlying chemical principles and rationale for specific conditions, empowering researchers to not only replicate but also adapt these protocols for novel applications.
Physicochemical Properties
A thorough understanding of the substrate's properties is fundamental to designing any successful experimental protocol.
| Property | Value | Source |
| CAS Number | 13031-04-4 | [1] |
| Molecular Formula | C₆H₈O₃ | [1][4] |
| Molecular Weight | 128.13 g/mol | [1] |
| Appearance | Pale beige solid | [1] |
| Melting Point | 67-69 °C | [1][3] |
| Solubility | Soluble in dichloromethane (25 mg/mL) | [1] |
| Storage | Refrigerate (0-10°C) under inert gas (e.g., Argon) | [1][2] |
PART 1: Critical Safety and Handling Protocols
The reactivity of this compound necessitates stringent safety practices. All manipulations should be performed within a certified chemical fume hood by personnel trained in handling reactive chemicals.
1.1 Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[5] A face shield should be used when handling larger quantities or when there is a risk of splashing.
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.
-
Body Protection: A flame-retardant lab coat is required. Ensure clothing fully covers exposed skin.[6]
1.2 Safe Handling and Storage:
-
Ventilation: Always handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]
-
Static Discharge: The compound is a combustible solid.[6] Use non-sparking tools and ground equipment to prevent fire caused by electrostatic discharge.[7]
-
Incompatibilities: Store away from strong acids, oxidizing agents, and foodstuff containers.[8]
-
Storage Conditions: The compound is sensitive to air and heat.[2] It must be stored in a tightly sealed container, under an inert atmosphere (Argon or Nitrogen), and refrigerated.[1][2][5]
1.3 Emergency and First-Aid Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Remove all contaminated clothing and wash the affected area immediately with soap and plenty of water.[8]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or physician for guidance.[8][9]
-
Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] Ensure the area is well-ventilated.
PART 2: Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound stems from the high electrophilicity of its adjacent carbonyl carbons. The polarization of the C=O bonds renders the carbons susceptible to attack by a wide range of nucleophiles.[10][11]
-
Nucleophilic Addition: The C3 ketone is the primary site for nucleophilic attack. This is exemplified by its reduction using hydride reagents or catalytic hydrogenation. The choice of a chiral catalyst enables stereoselective addition, which is crucial for producing enantiomerically pure products like D-(-)-pantoyl lactone.[1][3]
-
Reactions with Dinucleophiles: The 1,2-dicarbonyl system is a perfect precursor for condensation reactions with dinucleophiles (e.g., hydrazines, ureas, hydroxylamine). These reactions typically proceed via an initial nucleophilic attack at one carbonyl, followed by an intramolecular cyclization and dehydration, leading to the formation of diverse heterocyclic systems.
-
Thermal and Photochemical Stability: While stable under recommended storage conditions, cyclic diketones can undergo rearrangements or fragmentation upon heating or UV irradiation.[12] Potential pathways include Wolff rearrangement or decarbonylation, which could generate highly reactive ketene or carbene intermediates.[13][14] Such reactions must be considered if high temperatures are required.
-
Cycloaddition Reactions: The electron-deficient nature of the carbonyl groups can activate adjacent double bonds (if present) for cycloaddition reactions, such as [4+2] or [4+4] cycloadditions, where the furanone system can act as the dienophile.[15][16][17][18] This provides a powerful route for constructing complex polycyclic frameworks.
PART 3: Application Note - Asymmetric Synthesis of D-(−)-Pantoyl Lactone
Objective: To provide a detailed protocol for the enantioselective hydrogenation of this compound to produce D-(−)-pantoyl lactone, a vital chiral building block.
Causality of Experimental Design: The synthesis of a single enantiomer requires a chiral environment. This is achieved using a transition metal (e.g., Rhodium, Ruthenium, Palladium) complexed with a chiral ligand.[1][19][20][21] The hydrogenation is performed under pressure to increase the concentration of H₂ in the solution, thereby accelerating the reaction rate. The choice of solvent is critical for ensuring the solubility of both the substrate and the catalyst while remaining inert under the reaction conditions.
Protocol: Asymmetric Hydrogenation
Materials & Equipment:
-
This compound (1.0 eq)
-
Chiral Catalyst (e.g., [Rh(COD)₂]BF₄ with a chiral phosphine ligand, 0.1-1.0 mol%)
-
Anhydrous, degassed solvent (e.g., Methanol, Ethanol, or Toluene)
-
High-pressure hydrogenation reactor (e.g., Parr Shaker) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet.
-
Schlenk line or glovebox for inert atmosphere manipulations.
-
Hydrogen (high purity) and Nitrogen/Argon gas cylinders.
Procedure:
-
Reactor Setup: Ensure the pressure reactor is clean, dry, and leak-tested. Place a suitable stir bar inside.
-
Inerting: Assemble the reactor and purge thoroughly with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Charging Substrate: Under a positive pressure of inert gas, add this compound to the reactor, followed by the anhydrous, degassed solvent.
-
Catalyst Preparation: In a separate Schlenk flask or in a glovebox, prepare the catalyst solution by dissolving the chiral catalyst/ligand system in a small amount of the reaction solvent.
-
Charging Catalyst: Transfer the catalyst solution to the reactor via a cannula or syringe.
-
Pressurization: Seal the reactor. Purge the headspace with H₂ gas three times. Finally, pressurize the reactor to the desired pressure (e.g., 10-50 bar).
-
Reaction: Begin vigorous stirring and, if required, heat the reactor to the target temperature (e.g., 25-60 °C).
-
Monitoring: Monitor the reaction progress by observing H₂ uptake on the pressure gauge. For detailed analysis, small aliquots can be carefully withdrawn (after depressurizing and re-purging) and analyzed by TLC, GC, or HPLC.
-
Completion and Work-up: Once the reaction is complete (no further H₂ uptake), cool the reactor to room temperature. Carefully vent the excess H₂ in a well-ventilated fume hood. Purge the reactor with inert gas.
-
Isolation: Open the reactor and filter the contents through a pad of Celite or silica gel to remove the catalyst. Rinse the pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, D-(−)-pantoyl lactone, can be purified further by column chromatography or recrystallization if necessary.
Expected Results and Characterization
This protocol is expected to yield D-(−)-pantoyl lactone with high conversion and excellent enantioselectivity. The precise outcomes will depend on the chosen catalyst system.
| Parameter | Typical Range |
| Catalyst Loading | 0.1 - 1.0 mol% |
| H₂ Pressure | 10 - 50 bar |
| Temperature | 25 - 60 °C |
| Reaction Time | 4 - 24 hours |
| Chemical Yield | >95% |
| Enantiomeric Excess (ee) | >99% |
Product Characterization (DL-Pantolactone as reference):
-
Appearance: White to off-white solid.[22]
-
¹H NMR (CDCl₃): Chemical shifts will be characteristic of the reduced lactone structure.
-
IR Spectroscopy: Appearance of a strong O-H stretch (~3400 cm⁻¹) and disappearance of one C=O stretch. The lactone C=O stretch remains (~1780 cm⁻¹). Data for the racemic mixture (DL-Pantolactone) is available for comparison.[23]
-
Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z = 130.14.[23][24]
-
Chiral HPLC/GC: The most critical analysis to determine the enantiomeric excess by comparing the product to standards of both enantiomers. Data for racemic pantolactone is available in the NIST database.[25]
References
- 1. DIHYDRO-4,4-DIMETHYL-2,3-FURANDIONE | 13031-04-4 [chemicalbook.com]
- 2. Dihydro-4,4-dimethyl-2,3-furandione | 13031-04-4 | TCI AMERICA [tcichemicals.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. echemi.com [echemi.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. echemi.com [echemi.com]
- 8. synerzine.com [synerzine.com]
- 9. vigon.com [vigon.com]
- 10. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 11. savemyexams.com [savemyexams.com]
- 12. Stereochemistry and thermal stability of diazodiketones | Semantic Scholar [semanticscholar.org]
- 13. Photochemical and thermal intramolecular 1,3-dipolar cycloaddition reactions of new o-stilbene-methylene-3-sydnones and their synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 20. Bimetallic Ru/Ru‐Catalyzed Asymmetric One‐Pot Sequential Hydrogenations for the Stereodivergent Synthesis of Chiral Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Journal articles: 'Asymmetric synthesis. Lactones' – Grafiati [grafiati.com]
- 22. nbinno.com [nbinno.com]
- 23. 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)- [webbook.nist.gov]
- 24. 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)- [webbook.nist.gov]
- 25. 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)- [webbook.nist.gov]
Application Notes and Protocols for the Quantification of 4,4-Dimethyldihydrofuran-2,3-dione
Authored by: A Senior Application Scientist
Introduction: 4,4-Dimethyldihydrofuran-2,3-dione, also known as ketopantolactone, is a heterocyclic organic compound with significance as a pharmaceutical intermediate.[1] Its purity and concentration are critical parameters in drug development and manufacturing, necessitating robust and reliable analytical methods for its quantification. This document provides detailed application notes and protocols for the determination of this compound in various matrices, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles for ketones and diketones and are designed to be self-validating.
Chemical and Physical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₃ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| Appearance | Pale Beige Solid | [1] |
| Melting Point | 67-69 °C | [1] |
| Boiling Point | 125-126 °C (15 Torr) | [1] |
| Solubility | Soluble in dichloromethane (25 mg/mL) | [1] |
| Storage Conditions | Refrigerated (0-10°C) under inert gas | [1] |
Recommended Analytical Methodologies
Two primary analytical methodologies are recommended for the quantification of this compound: Gas Chromatography with Electron Capture Detection (GC-ECD) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following derivatization.
Method 1: Gas Chromatography with Electron Capture Detection (GC-ECD)
Principle: Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. This compound, with a boiling point of 125-126 °C at reduced pressure, is amenable to GC analysis. The presence of two carbonyl groups (a diketone structure) makes it highly electronegative, rendering it sensitive to an Electron Capture Detector (ECD). The ECD is a selective and highly sensitive detector for electrophilic compounds. This method is particularly suitable for trace-level quantification. The European Brewery Convention has established a method for determining vicinal diketones in beer using headspace GC, which serves as a foundational reference for this protocol.[2]
Protocol: GC-ECD Quantification of this compound
1. Sample Preparation:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.[1]
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
-
Sample Preparation (for a solid matrix):
-
Accurately weigh a known amount of the sample matrix.
-
Extract the analyte using a suitable solvent (e.g., dichloromethane) with the aid of sonication or vortexing.
-
Centrifuge or filter the extract to remove any particulate matter.
-
The extract is now ready for GC-ECD analysis. Dilute if necessary to fall within the calibration range.
-
2. Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a split/splitless injector and an Electron Capture Detector (ECD).
-
Column: A polar capillary column, such as a TR-WAX (60 m x 0.25 mm x 0.5 µm), is recommended for good separation of polar analytes.[2]
-
Injector Temperature: 240 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold for 5 minutes.
-
-
Carrier Gas: Nitrogen or Argon/Methane, at a constant flow rate (e.g., 1.5 mL/min).
-
Injection Volume: 1 µL.
3. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
-
Perform a linear regression analysis on the calibration curve. A correlation coefficient (R²) of >0.99 is desirable.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
4. System Suitability and Validation:
-
System Suitability: Inject a mid-range standard multiple times (n=5). The relative standard deviation (RSD) of the peak area should be less than 5%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy and Precision: Perform spike-recovery experiments on a blank matrix to assess accuracy. Analyze replicate samples to determine precision.
Expected Performance Data (Hypothetical)
| Parameter | Expected Value |
| Linear Range | 0.1 - 25 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Experimental Workflow for GC-ECD Analysis
Caption: Workflow for the quantification of this compound by GC-ECD.
Method 2: HPLC-UV with Pre-column Derivatization
Principle: High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds. For analytes lacking a strong chromophore, derivatization is a common strategy to enhance UV detection. Aldehydes and ketones can be derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazones that exhibit strong absorbance in the UV region (around 360 nm).[3][4] This method is robust, widely applicable, and can be used for both purity and potency testing.
Protocol: HPLC-UV Quantification of this compound via DNPH Derivatization
1. Reagent Preparation:
-
DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of acid catalyst (e.g., 1% phosphoric acid). Handle DNPH with care as it is potentially explosive when dry.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
2. Sample and Standard Derivatization:
-
To an aliquot of the standard or sample solution in acetonitrile, add an excess of the DNPH reagent.
-
Vortex the mixture and allow it to react at room temperature for at least 1 hour, or gently heat to accelerate the reaction.
-
The derivatized solution is then ready for HPLC analysis.
3. Instrumentation and Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is suitable for separating the DNPH derivatives.[3]
-
Mobile Phase Gradient:
-
Start with 60% B.
-
Linearly increase to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm.[3]
-
Injection Volume: 20 µL.
4. Data Analysis and Quantification:
-
Follow the same procedure as for the GC-ECD method to generate a calibration curve and quantify the analyte in the samples.
5. System Suitability and Validation:
-
Similar to the GC-ECD method, assess system suitability, LOD, LOQ, accuracy, and precision.
Expected Performance Data (Hypothetical)
| Parameter | Expected Value |
| Linear Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Precision (RSD%) | < 3% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV with DNPH derivatization.
Alternative and Confirmatory Methods
For unambiguous identification and as a confirmatory technique, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended. The mass spectrum will provide structural information and a unique fragmentation pattern that can be used for positive identification. Studies on the mass spectrometric fragmentation of related furanones can provide a basis for interpreting the mass spectrum of this compound.[5][6][7]
Conclusion
The analytical methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound. The choice between GC-ECD and HPLC-UV will depend on the specific application, required sensitivity, and available instrumentation. For regulatory submissions and in-depth structural confirmation, GC-MS is an invaluable tool. It is imperative that any method is fully validated in the laboratory for its intended use to ensure data of the highest quality and integrity.
References
Application Notes and Protocols for 4,4-Dimethyldihydrofuran-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed procedures for the safe and effective handling, storage, and utilization of 4,4-Dimethyldihydrofuran-2,3-dione (CAS RN: 13031-04-4), a key intermediate in pharmaceutical synthesis, notably in the production of D-(-)-pantoyl lactone.[1][2] This document moves beyond standard safety data sheets to offer practical, field-proven insights and step-by-step protocols, ensuring both experimental integrity and personnel safety. The information herein is structured to empower researchers with the necessary knowledge to confidently and safely incorporate this versatile reagent into their workflows.
Compound Profile and Significance
This compound, also known as ketopantolactone, is a heterocyclic organic compound with the molecular formula C₆H₈O₃ and a molecular weight of 128.13 g/mol .[1][2] Its primary significance lies in its role as a precursor in the asymmetric hydrogenation to yield D-(-)-pantoyl lactone, a crucial chiral intermediate for the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives.[2][3] The presence of an activated keto group makes it a valuable substrate for various chemical transformations.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈O₃ | --INVALID-LINK--[4] |
| Molecular Weight | 128.13 g/mol | --INVALID-LINK--[4] |
| Appearance | White to light yellow or pale beige solid/powder | --INVALID-LINK--[1], --INVALID-LINK--[5] |
| Melting Point | 67-69 °C (lit.) | --INVALID-LINK--[4] |
| Boiling Point | 125-126 °C at 15 Torr | --INVALID-LINK--[1] |
| Solubility | Dichloromethane: soluble 25 mg/mL | --INVALID-LINK--[4] |
Safety, Handling, and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are its potential to cause skin and eye irritation, and it may cause respiratory irritation.[1] Furthermore, its hygroscopic nature necessitates careful handling to prevent degradation and ensure experimental reproducibility.
Hazard Identification and Mitigation
-
Hygroscopicity: The compound readily absorbs moisture from the air, which can lead to hydrolysis and degradation. This underscores the importance of handling in a dry, inert atmosphere.
-
Irritation: Direct contact with the solid or its dust can cause irritation to the skin, eyes, and respiratory tract.[1]
-
Combustibility: As a solid organic compound, it is combustible and may form explosive dust clouds in the air.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when working with this compound.
-
Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: For operations where dust may be generated, a NIOSH-approved respirator is recommended. All handling of the solid should ideally be performed in a certified chemical fume hood or a glove box.
Storage Protocols
Proper storage is critical to maintaining the integrity and reactivity of this compound.
-
Temperature: Store in a refrigerator at 2-8°C.[1]
-
Atmosphere: The compound must be stored under an inert atmosphere, such as argon or nitrogen, to prevent moisture absorption and degradation.[1]
-
Container: Keep the container tightly sealed. The original supplier packaging is designed for optimal storage.
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and sources of moisture.
Caption: Recommended storage conditions for this compound.
Experimental Protocols
The following protocols are designed to provide a framework for common laboratory manipulations of this compound.
Protocol for Weighing and Transferring the Solid
Given its hygroscopic nature, weighing and transferring should be performed in a controlled environment.
-
Preparation: Ensure all glassware (e.g., weighing boat, spatula, receiving flask) is oven-dried and cooled under a stream of inert gas or in a desiccator.
-
Glove Box Procedure (Recommended):
-
Transfer the sealed container of this compound, along with the necessary dried equipment, into a glove box with a dry, inert atmosphere.
-
Allow the container to equilibrate to the glove box temperature before opening to prevent condensation.
-
Weigh the desired amount of the solid into a tared weighing boat.
-
Carefully transfer the solid to the reaction flask.
-
Seal the reaction flask and the stock container before removing them from the glove box.
-
-
Benchtop Procedure (with precautions):
-
If a glove box is unavailable, work quickly and efficiently in a fume hood with a continuous flow of inert gas directed into the receiving flask.
-
Briefly remove the cap from the stock container and quickly take the approximate amount needed.
-
Immediately reseal the stock container.
-
Transfer the solid to a tared, dry weighing vessel, record the mass, and promptly add it to the reaction flask under a positive pressure of inert gas.
-
Protocol for Preparing a Solution in an Anhydrous Solvent
-
Solvent Preparation: Use a freshly dried, anhydrous solvent. Dichloromethane is a common choice.[4]
-
Glassware: Use oven-dried glassware assembled while hot and cooled under a stream of inert gas.
-
Procedure:
-
Add the desired volume of anhydrous solvent to the reaction flask via a syringe or cannula.
-
While stirring the solvent under a positive pressure of inert gas, add the pre-weighed this compound.
-
Rinse the weighing vessel with a small amount of the anhydrous solvent and add it to the reaction flask to ensure a complete transfer.
-
Continue stirring until the solid is fully dissolved.
-
Application Protocol: Asymmetric Hydrogenation to D-(-)-Pantoyl Lactone
This protocol is adapted from a procedure published in Organic Syntheses.[7]
-
Catalyst Preparation:
-
In a 250-mL round-bottomed flask equipped with a septum and magnetic stir bar, charge chloro(1,5-cyclooctadiene)rhodium(I) dimer and (2S, 4S)-N-tert-butyloxycarbonyl-4-diphenylphosphino-2-diphenylphosphinomethylpyrrolidine ((S,S)-BPPM) under an argon atmosphere.
-
Add degassed benzene via cannula and stir for 15 minutes at room temperature.
-
-
Hydrogenation:
-
Charge a stainless-steel autoclave with this compound.
-
Flush the autoclave with argon and transfer the catalyst solution via cannula.
-
Seal the autoclave and carry out the hydrogenation at 40°C under 750-psig of hydrogen pressure with stirring for 48 hours.
-
-
Work-up and Purification:
-
Cool the autoclave to room temperature, vent, and open.
-
Transfer the reaction mixture to a round-bottomed flask and remove the solvent via rotary evaporation.
-
Purify the resulting reddish solid by distillation to afford D-(-)-pantoyl lactone.
-
Caption: Workflow for the asymmetric hydrogenation of this compound.
Troubleshooting the Asymmetric Hydrogenation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Ensure the rhodium precursor and ligand are of high purity and were handled under strictly anaerobic conditions. Prepare the catalyst solution fresh before use. |
| Insufficient hydrogen pressure | Check the autoclave for leaks and ensure a constant hydrogen pressure is maintained throughout the reaction. | |
| Poor quality starting material | Use high-purity this compound. Impurities can poison the catalyst. | |
| Low enantioselectivity | Presence of moisture or oxygen | Use rigorously dried and degassed solvents and handle all reagents under a strictly inert atmosphere. |
| Incorrect catalyst/ligand ratio | Accurately weigh the catalyst precursor and ligand to ensure the correct stoichiometry. | |
| Racemization during work-up | Avoid harsh acidic or basic conditions during the work-up procedure. | |
| Difficult purification | Incomplete reaction | Monitor the reaction by an appropriate analytical technique (e.g., TLC, GC) to ensure it has gone to completion before work-up. |
| Thermal decomposition | Use a high-vacuum distillation setup and maintain the lowest possible temperature to prevent decomposition of the product. |
Waste Disposal
Chemical waste containing this compound must be handled as hazardous waste.
Protocol for Quenching and Neutralization of Small Quantities
-
Segregation: Collect all waste containing the compound, including rinsates from glassware, in a dedicated, labeled hazardous waste container.
-
Inerting: Conduct the quenching procedure in a fume hood under an inert atmosphere (nitrogen or argon).
-
Cooling: Place the waste container in an ice bath to dissipate any heat generated during quenching.
-
Quenching:
-
Slowly add a less reactive alcohol, such as isopropanol, to the cooled waste with stirring.
-
Once the initial reaction subsides, a more reactive alcohol like methanol can be slowly added to ensure complete reaction.
-
Finally, slowly and cautiously add water.
-
-
Neutralization:
-
Check the pH of the aqueous waste.
-
If acidic, neutralize by slowly adding a dilute solution of sodium bicarbonate or sodium hydroxide.
-
If basic, neutralize by slowly adding a dilute solution of a weak acid like citric acid.
-
The final pH should be between 6 and 8.
-
-
Disposal: The neutralized aqueous waste can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[1][4][7]
References
- 1. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 2. DIHYDRO-4,4-DIMETHYL-2,3-FURANDIONE | 13031-04-4 [chemicalbook.com]
- 3. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. esd.uga.edu [esd.uga.edu]
- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
The Emerging Role of 4,4-Dimethyldihydrofuran-2,3-dione in Modern Medicinal Chemistry: Application Notes and Protocols
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that offer both structural complexity and synthetic accessibility is paramount. 4,4-Dimethyldihydrofuran-2,3-dione, a heterocyclic compound featuring an activated dicarbonyl system, is emerging as a powerful building block with significant potential in medicinal chemistry. Its inherent reactivity, stemming from the juxtaposition of a ketone and a lactone moiety, opens avenues for the construction of diverse and biologically relevant heterocyclic systems. This guide provides an in-depth exploration of the applications of this compound, offering both established knowledge and prospective synthetic strategies to empower researchers in their quest for new therapeutic agents.
While its most well-documented application lies in the asymmetric synthesis of D-(−)-pantoyl lactone, a key intermediate in the production of pantothenic acid (Vitamin B5), the utility of this dione extends far beyond this singular transformation.[1] The activated nature of its keto group makes it a prime candidate for a variety of nucleophilic additions and multicomponent reactions (MCRs), which are cornerstone strategies in the generation of compound libraries for high-throughput screening.[2][3] This document will delve into the core reactivity of this compound and provide detailed protocols for its application in the synthesis of medicinally relevant scaffolds, with a particular focus on its potential in multicomponent strategies for the rapid generation of molecular diversity.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₃ | [4] |
| Molecular Weight | 128.13 g/mol | [4] |
| CAS Number | 13031-04-4 | [4] |
| Appearance | Solid | |
| Melting Point | 67-69 °C | [1] |
| Solubility | Soluble in dichloromethane | |
| SMILES | CC1(C)COC(=O)C1=O | [4] |
| InChI Key | HRTOQFBQOFIFEE-UHFFFAOYSA-N |
Synthetic Protocol for the Preparation of this compound
The accessibility of a building block is a critical factor in its widespread adoption. While commercially available, an understanding of its synthesis provides valuable context for its reactivity and potential impurities. The following protocol is a generalized procedure based on established methods for the synthesis of related furanone structures, such as the organocatalyzed aldol reaction of α-hydroxyketones and α-ketoaldehydes.[5]
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Step-by-Step Protocol
Materials:
-
α-Hydroxy-β,β-dimethyl-γ-butyrolactone (Pantolactone)
-
Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve α-hydroxy-β,β-dimethyl-γ-butyrolactone (1.0 eq) in anhydrous DCM.
-
Addition of Oxidizing Agent:
-
For PCC Oxidation: To the stirred solution, add PCC (1.5 eq) portion-wise at room temperature. The reaction mixture will turn dark brown.
-
For Swern Oxidation: In a separate flask, prepare the Swern reagent by adding oxalyl chloride (1.2 eq) to a solution of DMSO (2.4 eq) in anhydrous DCM at -78 °C. After stirring for 15 minutes, add a solution of the starting lactone in DCM dropwise. Stir for 30 minutes, then add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the formation of the product.
-
Work-up:
-
For PCC Oxidation: Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts. Wash the silica pad with additional DCM.
-
For Swern Oxidation: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the crude product under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Core Reactivity and Applications in Medicinal Chemistry
The synthetic utility of this compound is primarily dictated by the electrophilic nature of its two carbonyl groups. The C3 ketone is more reactive towards nucleophiles than the C2 lactone carbonyl, allowing for selective transformations.
Reaction with Nucleophiles: A Gateway to Diverse Heterocycles
The reaction of dicarbonyl compounds with various nucleophiles is a well-established strategy for the synthesis of a wide array of heterocyclic systems.[6][7] Based on the known reactivity of similar diones, this compound is expected to react with a range of nitrogen-containing nucleophiles, such as primary amines, hydrazines, and hydroxylamine, to yield a variety of five- and six-membered heterocycles. The specific outcome of these reactions is often dependent on the nature of the nucleophile and the reaction conditions employed.[7]
Multicomponent Reactions: A Paradigm for Drug Discovery
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are a cornerstone of modern medicinal chemistry.[2][3] They offer a rapid and efficient means to generate libraries of complex molecules for biological screening. The activated ketone of this compound makes it an ideal candidate for participation in MCRs.
A particularly promising application is its use in a Biginelli-type reaction. The classical Biginelli reaction involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea to produce dihydropyrimidinones, a class of compounds with a broad spectrum of biological activities.[8] By analogy, this compound can be envisioned to act as the dicarbonyl component in such a reaction, leading to the formation of novel, fused heterocyclic systems.
Proposed Protocol: A Multicomponent Approach to Fused Dihydropyrimidinones
The following is a proposed, step-by-step protocol for a three-component reaction utilizing this compound to generate a library of fused dihydropyrimidinone derivatives. This protocol is based on established principles of multicomponent reactions and the known reactivity of dicarbonyl compounds.[3][8]
Workflow for the Multicomponent Synthesis
References
- 1. DIHYDRO-4,4-DIMETHYL-2,3-FURANDIONE | 13031-04-4 [chemicalbook.com]
- 2. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. WO2008067997A1 - Preparation of 4-hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jsynthchem.com [jsynthchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4-Dimethyldihydrofuran-2,3-dione
Welcome to the dedicated technical support resource for the synthesis of 4,4-Dimethyldihydrofuran-2,3-dione. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, enhance yield, and ensure high purity of the final product. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting protocols, and answer frequently asked questions based on extensive laboratory experience.
The Synthetic Challenge
This compound is a valuable heterocyclic building block. Its synthesis, while conceptually straightforward, is often plagued by issues of low yield and difficult purification. A prevalent and effective synthetic route involves the base-catalyzed condensation of a 2-hydroxy-2-methylpropanoate ester with diethyl oxalate, followed by an acidic workup to induce hydrolysis, cyclization, and decarboxylation. This guide focuses on optimizing this specific pathway.
Core Synthesis Workflow
The overall transformation can be visualized as a multi-step, one-pot process. Understanding this flow is critical for effective troubleshooting.
}
Figure 1. High-level workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Conversion of Starting Materials
Q: I've mixed my starting materials and base, but TLC/LC-MS analysis after several hours shows only unreacted starting materials. What's going wrong?
A: This is a classic activation problem, typically pointing to issues with the base or reaction conditions.
-
Causality: The reaction is an intramolecular Claisen-type condensation.[1] It requires a strong base to deprotonate the hydroxyl group of the ethyl 2-hydroxy-2-methylpropanoate, which then acts as the nucleophile. If the base is not strong enough or has degraded, this initial deprotonation will not occur.
-
Troubleshooting Steps:
-
Verify Base Activity: Sodium ethoxide (NaOEt) and sodium hydride (NaH) are highly sensitive to moisture and air. Use a fresh bottle or a freshly prepared solution of NaOEt. For NaH, ensure it was stored under mineral oil and that the oil was properly washed away with dry hexanes before use.
-
Ensure Anhydrous Conditions: Any moisture in the solvent or glassware will quench the strong base. Flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Increase Temperature: While the initial deprotonation is often done at 0°C to control exotherms, the condensation itself may require gentle heating. After the initial addition of base, try slowly warming the reaction to 40-50°C and monitor by TLC.
-
Issue 2: The reaction stalls, and a complex mixture of byproducts is formed.
Q: My reaction starts, but instead of forming the desired product, I get a messy TLC plate with multiple spots, and the yield of the target molecule is very low. Why is this happening?
A: This often indicates that side reactions are outcompeting the desired condensation and cyclization pathway.
-
Causality: The primary cause is often the base reacting with the diethyl oxalate or the product itself. Diethyl oxalate can undergo self-condensation or be saponified. The dione product has acidic protons and can also be reactive under strongly basic conditions.
-
Troubleshooting Steps:
-
Reverse Addition: Instead of adding the base to the mixture of esters, try adding the ester mixture slowly to a solution of the base at a controlled temperature (e.g., 0°C). This maintains a low concentration of the electrophilic esters in the presence of the base, minimizing side reactions.
-
Control Stoichiometry: Use of excess base can promote byproduct formation. Use approximately 2.0 to 2.2 equivalents of base: one equivalent for the hydroxyl group and one for the subsequent cyclization step.
-
Lower the Temperature: Running the reaction at a lower temperature for a longer period can favor the desired thermodynamic product over kinetically favored side reactions.
-
}
Figure 2. Troubleshooting decision tree for common synthesis issues.
Issue 3: Difficulty in Product Isolation and Purification
Q: I have confirmed product formation via LC-MS, but I am struggling to isolate a pure compound after workup. What purification strategy is recommended?
A: this compound is a relatively polar, low-molecular-weight compound, which can make purification challenging.
-
Causality: The product can be somewhat water-soluble, leading to losses during aqueous workup. It can also be sensitive to decomposition on silica gel if left for extended periods.
-
Troubleshooting Steps:
-
Efficient Extraction: After the acidic workup, ensure the aqueous layer is thoroughly extracted. Use a solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and perform at least 3-5 extractions. Brine washes can help break up emulsions and reduce the water content in the organic layer.
-
Chromatography Conditions: Flash column chromatography on silica gel is the standard method. Use a less polar solvent system to start (e.g., 10-20% EtOAc in Hexanes) and gradually increase the polarity. The dione product should elute at moderate polarity.
-
Alternative Purification: If chromatography proves difficult, consider bulb-to-bulb distillation (Kugelrohr) under high vacuum, as the product is a low-melting solid or oil. This is particularly effective for removing non-volatile impurities.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different base, like Potassium tert-butoxide (KOtBu)? A: Yes, KOtBu is a strong, non-nucleophilic base that can be very effective. However, it is more sterically hindered, which can sometimes slow down the reaction. It is an excellent choice if you are experiencing side reactions related to the nucleophilicity of ethoxide.
Q2: Why is the acidic workup necessary? What happens during this step? A: The acidic workup is crucial for two reasons. First, it neutralizes the basic reaction mixture. Second, and more importantly, it catalyzes the hydrolysis of the intermediate ester, which is followed by spontaneous intramolecular cyclization (lactone formation) and decarboxylation to yield the final dione product.
Q3: My final product appears to be an oil, but some literature reports it as a solid. Is my product impure? A: this compound has a low melting point. It is not uncommon for it to exist as a supercooled oil, especially if trace impurities are present. Try scratching the flask with a glass rod or seeding with a previously obtained crystal to induce crystallization. The pure compound should be a white to off-white solid.[2]
Q4: What is the expected yield for this reaction? A: Yields can vary significantly based on the scale and reaction conditions. A well-optimized reaction on a lab scale should provide yields in the range of 60-75%. If your yields are significantly lower, it points to one of the issues addressed in the troubleshooting guide.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
-
Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagents: In the flask, suspend sodium hydride (2.4 g, 60 mmol, 60% dispersion in mineral oil, washed with dry hexanes) in 80 mL of anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Addition: In the dropping funnel, prepare a solution of ethyl 2-hydroxy-2-methylpropanoate (3.96 g, 30 mmol) and diethyl oxalate (4.38 g, 30 mmol) in 20 mL of anhydrous THF.
-
Reaction: Add the ester solution dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.
-
Workup: Cool the reaction mixture back to 0°C and cautiously quench by the slow addition of 50 mL of 1 M HCl.
-
Heating: Equip the flask for distillation and heat the mixture to reflux for 1 hour to ensure complete cyclization and decarboxylation.
-
Extraction: Cool the mixture to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution with 10% to 30% ethyl acetate in hexanes).
Data Summary
The choice of base and solvent can significantly impact the reaction outcome. The following table summarizes typical results under different conditions.
| Base (2.1 eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| NaH | THF | 0 to RT | 4 | 70-75% | Recommended. Clean reaction, easy workup. |
| NaOEt | Ethanol | RT | 6 | 55-65% | Potential for transesterification byproducts. |
| KOtBu | THF | 0 to RT | 5 | 65-70% | Good alternative, but base is more expensive. |
| LDA | THF | -78 to RT | 3 | 50-60% | Requires cryogenic temperatures; often not necessary. |
References
Technical Support Center: Synthesis of 4,4-Dimethyldihydrofuran-2,3-dione
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 4,4-Dimethyldihydrofuran-2,3-dione. This valuable synthetic intermediate, while useful, presents several challenges during its preparation. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental pitfalls. Our goal is to equip you with the causal understanding and practical solutions needed to optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level issues that users commonly encounter. For more detailed mechanistic discussions and protocols, please refer to Section 2.
Q1: My reaction yield is significantly lower than expected, and the crude TLC shows multiple unexpected spots. What are the most likely culprits?
A1: Low yields in this synthesis are typically traced back to three primary areas:
-
Hydrolysis: The dione product contains a lactone (cyclic ester) functional group, which is highly susceptible to ring-opening via hydrolysis, especially during aqueous workups if the pH is not strictly controlled.
-
Thermal Decomposition: The vicinal dicarbonyl moiety (the 2,3-dione) can be thermally labile. Excessive heating during the reaction or purification can lead to decarbonylation.[1][2]
-
Precursor Side Reactions: Depending on your synthetic route, starting materials may undergo self-condensation reactions (e.g., Aldol-type reactions) if reaction conditions are not optimized, leading to a complex mixture of byproducts.[3][4][5]
Q2: After a successful reaction, my purified product seems to degrade upon standing or during purification by column chromatography. Why is this happening and how can I prevent it?
A2: Product instability is a critical challenge. The primary cause is often residual acidity or basicity in the isolated product or the purification medium. For instance, standard silica gel can be slightly acidic, which is sufficient to catalyze the slow hydrolysis of the lactone ring if any moisture is present.
Troubleshooting Steps:
-
Neutralize Silica Gel: Before performing column chromatography, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 0.1-0.5% in the eluent), and then flush with the pure eluent system.
-
Avoid Protic Solvents: If possible, avoid protic solvents like methanol or ethanol during purification, as they can participate in transesterification or ring-opening.
-
Temperature Control: Perform purification at lower temperatures. If using distillation, ensure it is conducted under high vacuum to keep the boiling point as low as possible.
Q3: I'm observing the formation of a significant amount of a high-molecular-weight, sticky, or polymeric substance. What is the cause?
A3: This often points to acid-catalyzed polymerization. Furan and dihydrofuran rings can be sensitive to strong acids, leading to ring-opening followed by polymerization.[6] Even if your target product is stable, this side reaction can consume starting materials or key intermediates, drastically reducing the yield. Ensure all reagents are pure and that any acid catalysts used are measured precisely and are appropriate for the substrate's sensitivity.
Section 2: Detailed Troubleshooting Guide for Specific Side Reactions
This section provides a deeper dive into the mechanisms of common side reactions and offers detailed protocols for their mitigation.
Issue 1: Hydrolysis and Ring-Opening of the Lactone
The most prevalent side reaction is the hydrolysis of the lactone ring to form the corresponding γ-keto carboxylic acid, 2-hydroxy-3,3-dimethyl-4-oxobutanoic acid. This reaction can be catalyzed by both acid and base.
-
Mechanism: Under basic conditions, hydroxide attacks the carbonyl carbon of the ester. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.
-
Identification:
-
TLC Analysis: The resulting carboxylic acid is significantly more polar than the starting lactone and will have a much lower Rf value. It may streak on the TLC plate.
-
Spectroscopic Evidence: In IR spectroscopy, the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl peak are indicative of the carboxylic acid.
-
Workup Observation: The product may unexpectedly become soluble in an aqueous basic wash (e.g., NaHCO₃ solution).
-
-
Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction solvent is miscible with water (e.g., THF, acetone), remove it under reduced pressure. Re-dissolve the crude residue in a water-immiscible solvent like ethyl acetate or dichloromethane.
-
Buffered Wash: Instead of washing with pure water or brine, wash the organic layer sequentially with:
-
A saturated solution of ammonium chloride (NH₄Cl) if the reaction was basic.
-
A saturated solution of sodium bicarbonate (NaHCO₃) if the reaction was acidic.
-
Finally, a phosphate-buffered saline (PBS) solution at pH 7.0 to ensure neutrality.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature not exceeding 40°C.
Caption: Fig 1. Desired Synthesis vs. Hydrolysis Side Reaction.
Issue 2: Thermal Decarbonylation
The α-keto-lactone structure of this compound is susceptible to losing a molecule of carbon monoxide (CO) upon heating, a process known as decarbonylation.[1] This is a common degradation pathway for 1,2-dicarbonyl compounds.
-
Mechanism: While often complex and sometimes requiring a catalyst, thermal decarbonylation can occur, leading to the formation of 3,3-dimethylpropiolactone, a four-membered ring (β-lactone).
-
Identification:
-
GC-MS Analysis: This is the most effective method. A peak corresponding to the molecular weight of the product minus 28 Da (the mass of CO) will be observed.
-
Yield Loss: Significant yield loss during high-temperature distillation is a strong indicator.
-
The key to preventing decarbonylation is to avoid excessive heat at all stages of the synthesis and purification.
| Stage | Recommended Temperature (°C) | Rationale |
| Reaction | As low as possible to achieve a reasonable rate | Minimizes decomposition during formation. |
| Solvent Removal | < 40°C | Prevents degradation in the crude mixture. Use a high-quality vacuum source. |
| Purification | Ambient (Column) or lowest possible temp (Distillation) | Kugelrohr or short-path distillation under high vacuum (<0.1 mmHg) is preferred over traditional distillation. |
Issue 3: Aldol Condensation of Precursors
If your synthesis begins with simpler carbonyl compounds (e.g., involving acetone or isobutyraldehyde to build the carbon skeleton), the Aldol reaction and subsequent condensation is a major competing pathway.[3][7][8]
-
Mechanism: In the presence of acid or base, a carbonyl compound with α-hydrogens can form an enol or enolate, which then acts as a nucleophile, attacking another molecule of the carbonyl compound.[4][5] This leads to β-hydroxy carbonyls, which can then dehydrate to form α,β-unsaturated products.
-
Identification:
-
¹H NMR Spectroscopy: The presence of new vinyl proton signals (5-7 ppm) or signals for a new hydroxyl group and associated methine proton (3.5-5 ppm) can indicate Aldol products.
-
Complex TLC: The reaction mixture will show multiple spots corresponding to the dimerized products and their dehydrated variants.
-
Caption: Fig 2. Troubleshooting Aldol Condensation Side Reactions.
Section 3: References
-
Aldol Condensation - Wikipedia. Available at: --INVALID-LINK--
-
23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes - Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Aldehydes And Ketones Important Reactions - Jack Westin. Available at: --INVALID-LINK--
-
Technical Support Center: Synthesis of Furan-Containing Compounds - Benchchem. Available at: --INVALID-LINK--
-
Aldol Condensation Reaction - Sigma-Aldrich. Available at: --INVALID-LINK--
-
Lec8 - Beta-Dicarbonyl Compounds and the Krapcho Decarboxylation - YouTube. Available at: --INVALID-LINK--
-
Lec8 - Aldol Reaction of Ketones - YouTube. Available at: --INVALID-LINK--
-
8.3 β-dicarbonyl Compounds in Organic Synthesis - KPU Pressbooks. Available at: --INVALID-LINK--
-
Troubleshooting common side reactions in furan synthesis - Benchchem. Available at: --INVALID-LINK--
-
Decarbonylation - Wikipedia. Available at: --INVALID-LINK--
-
Selective Decarbonylation via Transition-Metal-Catalyzed Carbon−Carbon Bond Cleavage - ACS Publications. Available at: --INVALID-LINK--
-
Decarboxylation of beta-Carbonyl Acids - YouTube. Available at: --INVALID-LINK--
References
- 1. Decarbonylation - Wikipedia [en.wikipedia.org]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Aldol Condensation Reaction [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. jackwestin.com [jackwestin.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Reaction Conditions for 4,4-Dimethyldihydrofuran-2,3-dione (Ketopantolactone)
Welcome to the comprehensive technical support guide for the synthesis and optimization of 4,4-Dimethyldihydrofuran-2,3-dione, a critical intermediate in various synthetic pathways. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, troubleshoot common issues, and optimize for yield and purity.
Introduction to the Synthesis of this compound
This compound, often referred to as ketopantolactone, is most commonly synthesized through the oxidation of DL-pantolactone.[1] This seemingly straightforward conversion of a secondary alcohol to a ketone is nuanced, with success hinging on the careful control of reaction conditions to prevent side reactions and ensure product stability. The primary challenge in this synthesis is the inherent instability of the dione product, which is susceptible to hydrolysis.[2]
This guide will focus on the prevalent chemical oxidation methods and provide a framework for troubleshooting and optimization, grounded in established chemical principles.
Core Synthesis Pathway: Oxidation of DL-Pantolactone
The foundational approach to synthesizing this compound is the oxidation of the hydroxyl group of DL-pantolactone.
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the likely causes?
A1: Low yields are most often attributed to three primary factors:
-
Incomplete Reaction: The oxidation may not have gone to completion. This can be due to insufficient oxidant, low reaction temperature, or a deactivated catalyst.
-
Product Degradation: The dione product is susceptible to hydrolysis, especially during workup. Exposure to water or basic conditions can lead to ring-opening and the formation of ketopantoic acid.[2]
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and reaction time are all critical. For instance, in catalytic oxidations, the catalyst's effectiveness can be highly solvent-dependent.
Q2: I am observing a significant amount of a water-soluble impurity in my crude product. What is it and how can I avoid it?
A2: The most common water-soluble impurity is ketopantoic acid, the hydrolyzed form of your target molecule.[2] This occurs when the lactone ring of the product is cleaved by water. To minimize its formation:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
During the workup, use aprotic solvents for extraction and minimize contact with aqueous solutions. If an aqueous wash is necessary, use brine and work quickly at low temperatures.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. Use a solvent system such as ethyl acetate/hexane. The starting material, DL-pantolactone, is more polar than the product, this compound. Therefore, the product will have a higher Rf value. The disappearance of the starting material spot indicates the reaction is nearing completion.
Q4: What are the best practices for purifying the final product?
A4: Given the product's instability, purification should be conducted promptly and under anhydrous conditions.
-
Column Chromatography: Flash chromatography on silica gel using a gradient of ethyl acetate in hexane is a common method. It is crucial to use dry solvents and pack the column in a moisture-free environment if possible.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a solvent system like diethyl ether/hexane can be effective.
Troubleshooting and Optimization Guide
| Problem | Potential Cause | Troubleshooting/Optimization Strategy |
| Reaction is sluggish or does not go to completion | 1. Insufficient oxidant. 2. Deactivated catalyst (if applicable). 3. Low reaction temperature. | 1. Increase the molar equivalents of the oxidant incrementally. 2. For catalytic reactions, use freshly prepared or activated catalyst. 3. Gradually increase the reaction temperature, monitoring for byproduct formation by TLC. |
| Formation of multiple unidentified byproducts | 1. Over-oxidation. 2. Side reactions due to high temperatures. 3. Reaction with solvent. | 1. Reduce the amount of oxidant or add it portion-wise. 2. Maintain a consistent and optimal reaction temperature. 3. Choose an inert solvent that does not react with the reagents. |
| Product decomposes during workup or purification | 1. Presence of water leading to hydrolysis. 2. Exposure to acidic or basic conditions. 3. Prolonged heating during solvent removal. | 1. Use anhydrous solvents and perform extractions quickly. 2. Neutralize the reaction mixture carefully before workup. Use a mild buffer if necessary. 3. Remove solvent under reduced pressure at low temperatures (rotary evaporation). |
| Difficulty in removing the starting material | 1. Incomplete reaction. 2. Co-elution during chromatography. | 1. Increase reaction time or temperature, monitoring by TLC. 2. Optimize the solvent system for column chromatography to achieve better separation. |
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Oxidation of DL-Pantolactone
This method is a common and effective laboratory-scale synthesis.
Caption: Workflow for the Ruthenium-catalyzed oxidation of DL-pantolactone.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve DL-pantolactone (1 equivalent) in anhydrous acetonitrile. Add a catalytic amount of Ruthenium(III) chloride (e.g., 0.01-0.05 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Oxidation: Slowly add sodium periodate (NaIO4) (1.1-1.5 equivalents) in small portions, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC (e.g., 3:7 ethyl acetate/hexane).
-
Workup: Once the reaction is complete, quench by adding a small amount of isopropanol to consume any excess oxidant. Stir for 15 minutes.
-
Purification: Filter the reaction mixture through a pad of celite to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Silver Vanadate Catalyzed Gas-Phase Oxidation
This method is suitable for continuous flow or larger-scale synthesis.[3]
Step-by-Step Methodology:
-
Catalyst Preparation: Prepare a silver vanadate on a ceramic support catalyst.
-
Reaction Setup: Pack the catalyst into a tube furnace reactor. Heat the reactor to the desired temperature (e.g., 250 °C).[3]
-
Reaction: A stream of air is passed through an evaporator containing molten pantolactone. The resulting gas mixture is then passed through the heated catalyst bed.[3]
-
Product Collection: The product exiting the reactor is cooled and condensed to collect the liquid this compound.
-
Analysis: The conversion and selectivity can be determined by gas chromatography. A reported selectivity of 84.4% has been achieved with this method.[3]
Characterization Data
Expected Spectroscopic Data for this compound:
-
¹³C NMR: The spectrum should show characteristic peaks for the two carbonyl carbons, the quaternary carbon, the methylene carbon, and the two methyl carbons.
-
¹H NMR: The spectrum is expected to be simple, showing a singlet for the two equivalent methyl groups and a singlet for the methylene protons.
-
IR Spectroscopy: Look for strong absorption bands in the carbonyl region (typically around 1750-1800 cm⁻¹) corresponding to the ketone and lactone functionalities.
Reference Spectra for Starting Material (D-Pantolactone):
-
¹H NMR (D₂O): δ 4.10-4.37 (m), 1.18 (s), 1.01 (s) ppm.[4]
-
¹³C NMR (D₂O): δ 182.61, 79.67, 78.25, 43.31, 24.12, 20.87, 20.86 ppm.[4]
Stability and Handling
-
Storage: this compound should be stored under an inert atmosphere at low temperatures (e.g., -20 °C) to minimize degradation.
-
Handling: Due to its sensitivity to moisture, handle the compound in a glove box or under a stream of inert gas whenever possible. Avoid contact with water and protic solvents.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly efficient asymmetric reduction of ketopantolactone to d-(−)-pantolactone by Escherichia coli cells expressing recombinant conjugated polyketone reductase and glucose dehydrogenase in a fed-batch biphasic reaction system - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. D-Pantolactone | C6H10O3 | CID 439368 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4,4-Dimethyldihydrofuran-2,3-dione
Welcome to the dedicated support center for 4,4-Dimethyldihydrofuran-2,3-dione. This guide is designed for researchers, chemists, and drug development professionals who are working with this highly reactive and valuable intermediate. As an activated keto compound, its purification presents unique challenges that require a nuanced understanding of its chemistry.[1][2] This document provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to purify?
This compound is a heterocyclic compound featuring a vicinal dicarbonyl within a lactone ring. Its high reactivity, which makes it a useful synthetic intermediate, also makes it susceptible to decomposition. The primary challenges stem from its sensitivity to moisture, heat, and nucleophiles, which can lead to ring-opening, hydration, or polymerization.
Q2: What are the most common impurities found in crude this compound?
Impurities typically originate from its synthesis, which often involves the oxidation of DL-pantolactone.[1]
-
Unreacted Starting Material: DL-Pantolactone (or Dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone) is a common impurity.[3]
-
Oxidizing Agent Residues: If synthesized via oxidation with reagents like sodium meta-periodate, inorganic salts such as sodium iodate may be present.[1]
-
Solvent Residues: Residual ethyl acetate, water, or other extraction solvents.[1]
-
Decomposition Products: Ring-opened products (e.g., 2-hydroxy-3,3-dimethyl-4-oxobutanoic acid) can form, especially in the presence of water.
Q3: What are the visual signs of product decomposition?
A pure product should be a colorless to light-yellow solid or liquid, depending on purity and temperature. Signs of decomposition include:
-
Significant Color Change: Deepening of yellow or brown coloration.
-
Phase Change: The material turning into a viscous, non-crystalline gum or oil.
-
Gas Evolution: In severe cases, pressure buildup in the storage vessel may indicate decomposition into smaller, volatile molecules.
Q4: What are the recommended storage conditions?
To ensure stability, this compound should be stored under an inert atmosphere (Argon or Nitrogen), at low temperatures (-20°C is recommended for long-term storage), and protected from light and moisture. Use of a desiccator is highly advised.
Core Purification Principles & Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: The crude product is a dark, oily substance, not a solid.
This is a classic sign of significant impurities or decomposition. The impurities act as a colligative property, depressing the melting point of the compound and preventing crystallization.
Causality: The synthesis of furanone derivatives can sometimes lead to the formation of polymeric or oligomeric by-products.[4] Furthermore, the presence of water during the workup can hydrolyze the lactone and the dione, leading to a mixture of ring-opened acids which are typically oils.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an oily crude product.
Solution:
-
Initial Wash: If inorganic salts are suspected from the synthesis (e.g., using periodate[1]), dissolve the crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane and wash gently with cold brine. This removes water-soluble impurities. Dry the organic layer thoroughly with anhydrous MgSO₄ or Na₂SO₄.
-
Chromatography: Flash column chromatography is the most effective method for separating the target compound from both more polar (pantolactone, ring-opened acids) and less polar impurities. See Protocol 2 for a detailed methodology.
Problem 2: Low recovery after column chromatography.
Losing a significant portion of your product on the column is a common issue with reactive compounds.
Causality: Silica gel is slightly acidic and has a high surface area covered in hydroxyl groups. This compound, being an activated dicarbonyl compound, can react or irreversibly adsorb onto the silica surface, leading to streaking on the column and poor recovery.
Solutions:
-
Deactivate the Silica: Before preparing your column, pre-treat the silica gel. Create a slurry of silica in your chosen mobile phase and add 1% triethylamine (or another non-nucleophilic base like pyridine). This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil. However, always run a TLC on these materials first, as the elution profile may change significantly.
-
Minimize Residence Time: Do not let the compound sit on the column for an extended period. Prepare everything in advance and run the column as quickly as possible while maintaining good separation ("flash" chromatography).
Problem 3: The product crystallizes but NMR/GC-MS still shows impurities.
This indicates that the chosen crystallization solvent system is not effectively separating the impurity from the product.
Causality: Successful recrystallization depends on the target compound and its impurities having different solubility profiles in the chosen solvent system.[5] If an impurity has very similar polarity and structure (e.g., a related furanone by-product), it may co-crystallize.
Solutions:
-
Change the Solvent System: The key is to find a solvent pair where your product is soluble when hot but sparingly soluble when cold, while the impurity is either very soluble or insoluble in that system.
-
Good Starting Point: A moderately polar solvent system like Ethyl Acetate/Hexanes or Dichloromethane/Hexanes is often effective.
-
If Impurity is Less Polar: Try a more polar solvent for crystallization, such as isopropanol or acetone/water, which will keep the nonpolar impurity dissolved.
-
If Impurity is More Polar: Use a less polar solvent system like Toluene/Hexanes.
-
-
Charcoal Treatment: If the impurities are colored, they can sometimes be removed by adding a small amount of activated carbon to the hot solution before filtering and cooling. Use sparingly, as it can also adsorb your product.
-
Consider a Second Purification Step: If recrystallization alone is insufficient, a rapid chromatographic plug (a short column of silica) followed by recrystallization can be highly effective.
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization
This protocol is a starting point and should be optimized based on the impurity profile observed.
-
Solvent Selection: Test solubility in small vials. Place ~20 mg of crude material in a vial and add a solvent dropwise. Good solvents will dissolve the compound when heated but show poor solubility at room temperature. A good starting pair is Ethyl Acetate and Hexane.
-
Dissolution: Place the crude solid/oil in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the material with gentle heating and stirring.
-
Hot Filtration (Optional): If there are insoluble materials (like inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Slowly add warm hexane dropwise to the hot ethyl acetate solution until you see persistent cloudiness. Add a few more drops of hot ethyl acetate to redissolve the precipitate.
-
Cooling: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexane.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
This technique is ideal for separating compounds with different polarities.
Caption: Step-by-step workflow for flash column chromatography.
-
TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Spot your crude material on a TLC plate and elute with different ratios of Ethyl Acetate/Hexane. The ideal system gives your product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel (optionally treated with 1% triethylamine) in your starting mobile phase (e.g., 95:5 Hexane:EtOAc). Pour it into the column and use gentle pressure to pack it evenly without air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method results in better separation. Carefully add this powder to the top of your packed column.
-
Elution: Begin eluting with the starting mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect small fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the fractions that contain only your pure product. Remove the solvent using a rotary evaporator. Ensure the water bath temperature is kept low (<30°C) to prevent thermal decomposition.
-
Final Drying: Dry the resulting pure product under high vacuum.
Summary of Physicochemical Properties
| Property | Value | Source |
| CAS Number | 13031-04-4 | [2][6] |
| Molecular Formula | C₆H₈O₃ | [2][6] |
| Molecular Weight | 128.13 g/mol | [2] |
| Typical Purity | >97% | [2] |
| Solubility | Soluble in Dichloromethane (25 mg/mL) | [2] |
References
- 1. DIHYDRO-4,4-DIMETHYL-2,3-FURANDIONE | 13031-04-4 [chemicalbook.com]
- 2. Dihydro-4,4-dimethyl-2,3-furandione (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)- [webbook.nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | LGC Standards [lgcstandards.com]
preventing decomposition of 4,4-Dimethyldihydrofuran-2,3-dione during storage
Technical Support Center: 4,4-Dimethyldihydrofuran-2,3-dione
Welcome to the dedicated support center for this compound (CAS 13031-04-4), also known as Ketopantolactone. This guide is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable intermediate. As a reactive α-keto-lactone, its proper handling and storage are paramount to achieving reproducible experimental outcomes. This document synthesizes chemical principles with field-proven best practices to help you troubleshoot common issues and prevent compound decomposition.
Troubleshooting Guide: Common Storage Issues
This section addresses specific problems you might encounter, providing insights into the underlying chemistry and actionable solutions.
Question 1: I stored my this compound at 2-8°C as recommended, but the solid has become sticky and clumped. What happened?
Answer: This is a classic sign of moisture contamination. This compound is highly susceptible to hydrolysis due to the presence of a cyclic anhydride-like structure within the lactone ring.[1][2] Even trace amounts of atmospheric water can initiate a reaction that opens the ring, forming 4-hydroxy-3,3-dimethyl-2-oxobutanoic acid. The physical change from a free-flowing solid to a sticky or oily substance is often the first indicator of this degradation.
-
Causality: The carbonyl groups in the molecule are highly electrophilic, making them prime targets for nucleophilic attack by water.[3][4] Refrigeration slows down reaction rates but does not prevent reactions if a contaminant (like water) is present.
-
Solution:
-
Inert Atmosphere is Crucial: Always store the compound under a dry, inert atmosphere such as argon or nitrogen.[5]
-
Use a Desiccator: For short-term storage outside of an inert-gas-flushed container, place the vial inside a desiccator containing a suitable drying agent (e.g., Drierite or molecular sieves).
-
Proper Sealing: Ensure the container cap is sealed tightly, preferably with a PTFE liner or Parafilm® wrapped around the cap-vial interface for an extra barrier.
-
Question 2: My analytical data (NMR/LC-MS) shows a significant loss of purity and the appearance of new, smaller molecular weight peaks after several weeks of storage. Is this related to the moisture issue?
Answer: Yes, this is the chemical confirmation of the physical changes described above and may indicate a secondary degradation step. The initial hydrolysis product, an α-keto acid, is itself thermally and chemically unstable. This intermediate can subsequently undergo decarboxylation (loss of CO₂), especially if exposed to temperature fluctuations or trace impurities that can act as catalysts.[6][7]
-
Mechanism: The hydrolysis opens the ring to form an unstable β-keto acid analogue, which readily loses CO₂ through a cyclic transition state, leading to the formation of 3-hydroxy-3-methyl-2-butanone.[8] This process is illustrated in the decomposition pathway diagram below.
-
Solution:
-
Strict Anhydrous & Anoxic Conditions: The primary defense is preventing the initial hydrolysis step. Handling should be done in a glovebox or glove bag. If that is not possible, work quickly and blanket the container with inert gas before resealing.
-
Minimize Freeze-Thaw Cycles: When using the compound, allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Aliquot for Frequent Use: If you plan to use the compound frequently, consider aliquoting the bulk supply into smaller, single-use vials under an inert atmosphere. This protects the main stock from repeated exposure.
-
Question 3: The compound, which was initially a pale beige solid, has developed a noticeable yellow tint over time. Does this indicate decomposition?
Answer: A color change to yellow can be an early warning sign of degradation. While the pure compound is a white to pale beige solid, the formation of conjugated byproducts or impurities can lead to discoloration.[5] It may also be indicative of peroxide formation, a known risk for some ethers and cyclic compounds upon prolonged storage in the presence of air.[9]
-
Causality: The decomposition products may contain new chromophores that absorb visible light. Peroxides can also lead to complex, colored degradation pathways.
-
Solution:
-
Store in the Dark: Use amber glass vials or store clear vials in a dark location to prevent any potential light-induced degradation.
-
Confirm Purity Before Use: If you observe a color change, re-analyze the compound's purity by a suitable method (e.g., NMR, LC-MS) before using it in a critical experiment.
-
Peroxide Testing: For very old samples stored with potential air exposure, consider testing for peroxides using commercially available test strips before handling, especially if you plan to heat the material.[9]
-
Storage & Handling Best Practices (FAQs)
Q: What is the single most critical factor for storing this compound? A: Exclusion of moisture. Hydrolysis is the primary and most rapid decomposition pathway.[2] All other storage conditions are secondary to keeping the material strictly anhydrous.
Q: Why is an inert atmosphere so important? A: An inert atmosphere of argon or nitrogen serves two purposes: 1) It displaces air, which contains moisture, thus preventing hydrolysis. 2) It displaces oxygen, preventing potential long-term oxidative degradation and peroxide formation.[10]
Q: What type of container should I use? A: A borosilicate glass vial with a PTFE-lined screw cap is ideal. Polyethylene or polypropylene containers are also acceptable.[10] Ensure the container is clean and thoroughly dried before use.
Q: What are the optimal storage conditions in summary? A: The ideal conditions are summarized in the table below.
| Parameter | Optimal Condition | Sub-Optimal Condition | Likely Outcome of Sub-Optimal Storage |
| Temperature | 2–8 °C[5] | Room Temperature[11] or >8 °C | Increased rate of decomposition |
| Atmosphere | Dry Argon or Nitrogen[5] | Air | Hydrolysis, potential oxidation[9][10] |
| Moisture | Anhydrous (<0.01%) | Exposure to humidity | Rapid hydrolysis, clumping, purity loss[2][12] |
| Light | Protected (Amber vial/dark) | Exposure to light | Potential for slow, light-induced degradation |
| Container | Tightly sealed glass vial (PTFE-lined cap) | Loosely sealed or improper cap | Ingress of moisture and air |
Experimental Protocols
Protocol 1: Initial Receipt and Storage of this compound
-
Visual Inspection: Upon receipt, inspect the container for an intact seal. The compound should be a free-flowing solid.[11] Note the initial color.
-
Inert Gas Overlay: If the manufacturer's seal is broken or if you will be storing it for an extended period, transfer the vial into a glovebox or glove bag.
-
Prepare for Storage: Open the vial and immediately backfill with dry argon or nitrogen.
-
Seal Securely: Tightly close the vial. For extra protection, wrap the cap-vial junction with Parafilm®.
-
Label: Label the vial clearly with the compound name, date received, and storage conditions (e.g., "Store at 2-8°C under Argon").
-
Refrigerate: Place the sealed vial in a refrigerator at 2–8 °C.
Visualizing the Decomposition Pathway
The primary threat to the stability of this compound is a two-step degradation process initiated by water. Understanding this pathway clarifies the critical need for anhydrous storage conditions.
Caption: Primary decomposition pathway of this compound.
References
- 1. Organic acid anhydride - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. m.youtube.com [m.youtube.com]
- 4. Video: Reactions of Acid Anhydrides [jove.com]
- 5. DIHYDRO-4,4-DIMETHYL-2,3-FURANDIONE | 13031-04-4 [chemicalbook.com]
- 6. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
common impurities in 4,4-Dimethyldihydrofuran-2,3-dione and their removal
Welcome to the technical support center for 4,4-Dimethyldihydrofuran-2,3-dione (CAS No. 13031-04-4). This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges associated with the purity and stability of this versatile building block. As a key intermediate in the synthesis of important molecules like D-(-)-pantoyl lactone, ensuring the high purity of this reagent is paramount for successful and reproducible outcomes.[1]
This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my sample of this compound?
The impurity profile of this compound is typically linked to its synthesis pathway and subsequent degradation. Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthetic route, precursors such as derivatives of 2-hydroxy-3,3-dimethylbutanoic acid may be present.
-
Ring-Opened Hydrolysis Products: The dione is susceptible to hydrolysis, especially in the presence of moisture. This leads to the formation of 2-keto-3-hydroxy-3-methylbutanoic acid through ring cleavage.
-
Byproducts from Synthesis: Incomplete cyclization or side-reactions during synthesis can result in various structurally related impurities.
-
Residual Solvents: Solvents used during the reaction and purification, such as dichloromethane, ethyl acetate, or hexanes, may be retained in the final product.[2]
-
Products of Partial Reduction: Since this compound is a common precursor for asymmetric hydrogenation to yield pantolactone, partially reduced intermediates or pantolactone itself could be present if the reaction is incomplete or if cross-contamination occurs.[1][3][4]
Q2: My sample of this compound has a yellowish tint, but the specification sheet says it should be a white solid. What is the likely cause?
A pure, crystalline sample of this compound should be a white to off-white solid.[2] A noticeable yellow or brownish discoloration often points to the presence of degradation products or residual impurities from the synthesis process. Thermal stress or prolonged exposure to atmospheric moisture can accelerate the formation of these chromophoric impurities. We recommend assessing the purity via analytical methods and proceeding with purification if necessary.
Q3: How can I definitively assess the purity of my compound?
A multi-pronged analytical approach is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for identifying and quantifying organic impurities. Look for signals that do not correspond to the product structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting volatile impurities, including residual solvents and low-boiling point byproducts.
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying non-volatile impurities, particularly degradation products.
-
Melting Point Analysis: A sharp melting point within the expected range (typically 67-69 °C) is a good indicator of high purity.[1][2] A broad or depressed melting range suggests the presence of impurities.
Q4: What are the optimal storage conditions to maintain the stability and prevent degradation of this compound?
To minimize degradation, the compound should be stored under controlled conditions. Based on its chemical nature and supplier recommendations, the following is advised:
-
Temperature: Store at -20°C for long-term stability.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxygen.
-
Container: Use a tightly sealed container, preferably with a secondary seal like Parafilm®, to prevent moisture ingress.
Troubleshooting Guide: Impurity Identification & Removal
This section provides solutions to common problems encountered when using this compound.
Problem 1: Inconsistent yields or catalyst poisoning in subsequent hydrogenation reactions.
-
Likely Cause: The presence of uncharacterized impurities in your starting material is a common cause of catalyst inhibition or inconsistent reaction kinetics. Even trace amounts of certain functional groups can interfere with sensitive catalysts, such as those based on rhodium or platinum.[1]
-
Solution: Rigorous purification of the this compound is required before use.
Problem 2: Analytical data (NMR, GC-MS) shows multiple unknown peaks.
-
Likely Cause: This indicates significant contamination from synthesis byproducts or degradation. The compound may have been exposed to heat or moisture during shipping or storage.
-
Solution: A two-step purification strategy involving recrystallization followed by silica gel chromatography is often effective.
Workflow for Impurity Removal
The following diagram outlines a general workflow for assessing and purifying your sample of this compound.
Caption: General workflow for purity assessment and purification.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is effective for removing impurities with different solubility profiles from the main compound. A solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal.
Materials:
-
Crude this compound
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Erlenmeyer flask, heating mantle, ice bath
Procedure:
-
Dissolve the crude solid in a minimal amount of warm ethyl acetate (~40-50°C) in an Erlenmeyer flask until all solid dissolves.
-
Slowly add hexanes (as an anti-solvent) dropwise at room temperature until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.
-
Dry the purified crystals under high vacuum to remove all residual solvents.
-
Verify purity using the analytical methods described in the FAQs.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is highly effective for separating compounds with different polarities. It is particularly useful for removing baseline impurities and closely related byproducts.
Materials:
-
Silica gel (230-400 mesh)
-
Solvent system: Hexanes/Ethyl Acetate (EtOAc) gradient
-
Glass chromatography column, flasks for fraction collection
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack the chromatography column.
-
Dissolve the crude or recrystallized material in a minimum amount of dichloromethane or ethyl acetate. Adsorb this mixture onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the dried sample onto the top of the packed column.
-
Begin elution with a low-polarity solvent mixture (e.g., 95:5 Hexanes:EtOAc). Non-polar impurities will elute first.
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexanes:EtOAc). The target compound, being moderately polar, will begin to elute.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation).
-
Dry the resulting solid under high vacuum.
-
Confirm the purity of the final product.
Summary of Purification Methods
| Method | Principle | Best For Removing | Throughput | Purity Achieved |
| Recrystallization | Differential solubility | Gross impurities, salts | High | Good (>98%) |
| Column Chromatography | Differential adsorption | Structurally similar impurities | Low to Medium | Very High (>99.5%) |
| Sublimation [6] | Solid to gas phase transition | Non-volatile impurities | Low | Excellent (Highest Purity) |
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. 二氢-4,4-二甲基-2,3-呋喃二酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)- [webbook.nist.gov]
- 4. 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)- [webbook.nist.gov]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. osti.gov [osti.gov]
Technical Support Center: Scale-Up Synthesis of 4,4-Dimethyldihydrofuran-2,3-dione
Welcome to the technical support center for the synthesis of 4,4-Dimethyldihydrofuran-2,3-dione (also known as Ketopantolactone). This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and offer a detailed reference protocol.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge and common inquiries regarding the synthesis of this compound.
Q1: What is the most common and scalable synthetic route for this compound?
While several routes exist, a robust and frequently referenced pathway begins with dimethyl acetone-1,3-dicarboxylate. This method involves a base-catalyzed intramolecular Dieckmann condensation followed by methylation and subsequent hydrolysis/decarboxylation. This route is advantageous due to the relatively low cost of starting materials and well-understood reaction mechanisms.
Q2: What are the critical process parameters to monitor during scale-up?
Temperature control is paramount. The initial cyclization and subsequent alkylation steps can be exothermic. A failure to manage heat dissipation can lead to side reactions and a significant decrease in yield and purity. Other critical parameters include the rate of reagent addition, efficiency of mixing (agitation speed), and rigorous exclusion of moisture, which can hydrolyze esters and consume the base.
Q3: What are the primary impurities or by-products I should expect?
Common impurities include unreacted starting materials, partially reacted intermediates (e.g., the non-methylated cyclic product), and products from side reactions like intermolecular condensation. Discoloration (yellow to brown) can indicate thermal degradation of the product or intermediates, especially during distillation or prolonged heating. One potential by-product in similar syntheses is 3-acetyl-4-hydroxyhex-3-ene-2,5-dione, which arises from bimolecular coupling reactions.[1]
Q4: What is the typical yield for this synthesis at scale?
With proper optimization and control, yields for the multi-step process can range from 50% to 70%. Lower yields are often traced back to issues with temperature control, incomplete reactions, or losses during the work-up and purification stages.
Q5: Is this compound thermally stable?
The final product exhibits moderate thermal stability. It has a reported boiling point of 125-126 °C at reduced pressure (15 Torr)[2]. However, prolonged exposure to high temperatures, especially in the presence of acidic or basic impurities, can lead to decomposition or polymerization. Vacuum distillation is the recommended method for purification to minimize thermal stress. While specific data on this molecule is limited, studies on related heterocyclic compounds highlight the importance of evaluating thermal stability during scale-up.[3][4]
Section 2: Troubleshooting Guide
This guide is structured in a problem/cause/solution format to directly address issues encountered during synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The base (e.g., sodium methoxide, sodium hydride) may be old, improperly stored, or degraded by atmospheric moisture. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Poor Reagent Quality: Starting materials may contain impurities that inhibit the reaction. 4. Hydrolysis: Presence of water in solvents or reagents. | 1. Use a fresh, recently opened container of base or titrate to confirm its activity. Handle under an inert atmosphere (Nitrogen/Argon). 2. Monitor the reaction progress using an appropriate analytical technique (TLC, GC-MS, ¹H NMR). If starting material remains, consider extending the reaction time or cautiously increasing the temperature by 5-10 °C. 3. Verify the purity of starting materials (e.g., dimethyl acetone-1,3-dicarboxylate) via GC or NMR before starting. 4. Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Product is Discolored (Yellow/Brown) | 1. Thermal Degradation: Overheating during reaction, solvent removal, or distillation. 2. Air Oxidation: Sensitivity of intermediates or the final product to atmospheric oxygen at elevated temperatures. 3. Acid/Base Contamination: Residual acid or base can catalyze decomposition pathways. | 1. Maintain strict temperature control. Use a high-vacuum pump for distillation to lower the boiling point. 2. Conduct the reaction and distillation under an inert nitrogen or argon atmosphere. 3. Ensure the work-up procedure effectively neutralizes the reaction mixture and removes all salts. A final wash of the organic extract with brine can help. |
| Difficult Product Isolation / Oily Product | 1. Incomplete Hydrolysis/Decarboxylation: The final step may not have gone to completion, leaving acidic intermediates. 2. Solvent Entrapment: High-boiling point solvents may be trapped in the product. 3. Presence of Impurities: By-products can act as an oiling agent, preventing crystallization of the final product which has a melting point of ~60 °C.[2] | 1. Ensure the hydrolysis/decarboxylation step is complete by monitoring CO₂ evolution and confirming with TLC/NMR. If necessary, extend the reflux time. 2. After rotary evaporation, place the crude product under high vacuum for several hours to remove residual solvent. 3. Purify the crude material via vacuum distillation or column chromatography to remove impurities before attempting crystallization. |
| Exothermic Runaway | 1. Rate of Addition: Adding the base or alkylating agent too quickly to the reaction mixture. 2. Inadequate Cooling: The cooling bath (ice, cryocooler) cannot remove heat as fast as it is being generated. 3. Concentration: The reaction may be too concentrated, leading to a rapid increase in reaction rate. | 1. Add reagents dropwise via an addition funnel, carefully monitoring the internal temperature. For larger scales, use a dosing pump for better control. 2. Ensure the reactor is not overfilled (typically <75% of total volume) to allow for sufficient surface area for heat exchange. Use a larger or more efficient cooling system. 3. Consider diluting the reaction mixture with more solvent, though this may require longer reaction times. |
Section 3: Visualized Workflows and Mechanisms
Synthesis Pathway Overview
The following diagram outlines a plausible synthetic route from dimethyl acetone-1,3-dicarboxylate.
Caption: Key stages in the synthesis of this compound.
Troubleshooting Workflow: Low Yield
This decision tree provides a logical path for diagnosing the root cause of low product yield.
Caption: A decision tree for troubleshooting low yield issues.
Section 4: Reference Protocol
Disclaimer: This protocol is for informational purposes and should be adapted and optimized for specific laboratory and scale-up conditions. All work should be performed by qualified personnel with appropriate safety precautions.
Objective: To synthesize this compound from dimethyl acetone-1,3-dicarboxylate.
Materials:
-
Dimethyl acetone-1,3-dicarboxylate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
Methyl iodide (MeI) (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Cyclization & Dianion Formation
-
Set up a flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.
-
Charge the flask with sodium hydride (1.1 eq) and wash with anhydrous hexanes to remove mineral oil. Carefully decant the hexanes.
-
Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of dimethyl acetone-1,3-dicarboxylate (1.0 eq) in anhydrous THF via an addition funnel, maintaining the internal temperature below 10 °C. Hydrogen gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until hydrogen evolution ceases.
-
Re-cool the mixture to 0 °C and add the second portion of sodium hydride (1.1 eq). Stir for another 1-2 hours at room temperature to ensure complete dianion formation.
-
-
Step 2: C-Alkylation
-
Cool the reaction mixture to 0 °C.
-
Slowly add methyl iodide (2.2 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 65 °C) for 4-6 hours. Monitor reaction completion by TLC or GC-MS.
-
-
Step 3: Work-up and Hydrolysis/Decarboxylation
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water, followed by concentrated HCl until the pH is ~1.
-
Heat the biphasic mixture to reflux for 4-8 hours. CO₂ evolution should be observed. Monitor the disappearance of the intermediate by TLC/GC.
-
After cooling, separate the layers. Extract the aqueous layer with diethyl ether (3x).
-
Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Step 4: Purification
-
The resulting crude oil/solid should be purified by vacuum distillation (reported bp: 125-126 °C @ 15 Torr) to yield this compound as a white to pale yellow solid.[2]
-
References
Technical Support Center: Handling the Hygroscopic Nature of 4,4-Dimethyldihydrofuran-2,3-dione and its Analogs
Welcome to the technical support center for 4,4-Dimethyldihydrofuran-2,3-dione and its analogs. This guide is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this class of compounds: their hygroscopic nature. Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining compound integrity, and achieving desired reaction outcomes.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Core Problem
Q1: What does it mean for this compound to be hygroscopic?
A: Hygroscopicity is the tendency of a solid substance to attract and hold water molecules from the surrounding atmosphere.[1] For this compound, this is not a passive process. The compound's structure, specifically the strained five-membered ring containing two carbonyl groups (an α-keto-lactone), makes it highly susceptible to nucleophilic attack by water. This interaction is more than simple moisture absorption; it is the first step in a chemical degradation pathway.[2]
Q2: Why is moisture contamination a critical issue for these dione analogs?
A: The presence of water initiates a hydrolysis reaction that opens the furanone ring. Water acts as a nucleophile, attacking one of the carbonyl carbons. This irreversible reaction leads to the formation of α-keto-β,β-dimethyl-γ-hydroxybutyric acid, which can further degrade.
The consequences of this degradation are severe:
-
Inaccurate Stoichiometry: The weighed mass of the reagent will not correspond to the actual amount of active dione, leading to incorrect molar ratios in your reaction.
-
Introduction of Impurities: The hydrolysis product can interfere with the reaction, complicate purification, and lead to the formation of unforeseen byproducts.
-
Reduced Yield and Reproducibility: The primary consequence of using a partially hydrolyzed reagent is a significant drop in the yield of your desired product or complete reaction failure. This makes experiments difficult to reproduce.
Q3: How can I visually assess if my compound has absorbed significant moisture?
A: While visual inspection is not a substitute for analytical quantification, there are clear physical indicators of moisture absorption. A dry, pure sample should be a free-flowing crystalline solid. Signs of moisture contamination include:
-
Clumping or Caking: The material will lose its free-flowing nature and form clumps or a solid cake.[3][4]
-
Change in Appearance: The solid may appear wet, sticky, or even begin to liquefy into a syrup-like substance in cases of severe moisture uptake (deliquescence).[5]
-
Inconsistent Weight: If a sample's weight increases upon brief exposure to ambient air, it is actively absorbing moisture.
Any material exhibiting these signs should be treated with suspicion and ideally dried under high vacuum before use or quantified for water content.[3]
Troubleshooting Guides & Protocols
Section 2: Storage and Handling Best Practices
Q4: What is the definitive protocol for storing hygroscopic diones to ensure long-term stability?
A: Proper storage is the first line of defense against degradation. The goal is to create multiple barriers between the compound and atmospheric moisture.
-
Primary Container: Always keep the compound in its original, tightly sealed container.[3][6] After first use, reinforce the seal. Wrapping the cap and neck junction with Parafilm® provides an excellent secondary seal.
-
Secondary Containment: Place the sealed primary container inside a secondary container that provides a dry atmosphere. The best options are a glass desiccator with a freshly activated desiccant or a nitrogen-purged glove box.[7][8]
-
Controlled Environment: Store the entire setup in a cool, dry place away from direct sunlight. Refrigeration (2-8 °C) is often recommended to slow the rate of any potential degradation, but ensure the container is brought to room temperature before opening to prevent condensation from forming on the cold solid.[7][8]
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moist air, preventing interaction with the compound. |
| Temperature | 2-8 °C | Reduces the kinetic rate of degradation. |
| Container Seal | Tightly capped + Parafilm® wrap | Provides a physical barrier against moisture ingress. |
| Secondary Storage | Desiccator with active desiccant (e.g., Drierite®, silica gel) | Actively removes any moisture that penetrates the primary container.[9] |
Q5: What is the correct, step-by-step procedure for weighing and dispensing a hygroscopic solid like this compound?
A: Speed and environmental control are paramount. The ideal environment is a glove box with a low-humidity atmosphere.[7][10] If a glove box is unavailable, the following "swift handling" protocol should be used.
-
Preparation: Prepare all necessary items in advance: vials, spatulas, and a tared weigh boat or receiving flask. Ensure glassware is oven-dried and cooled under an inert atmosphere.[11]
-
Equilibration: Remove the compound's container from cold storage (if applicable) and allow it to warm to ambient temperature for at least 30-60 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Minimize Exposure: Open the container only for the absolute minimum time required to extract the material.[3]
-
Swift Transfer: Quickly weigh the desired amount of solid in a tared, sealed container (like a vial) or directly into the reaction flask under a positive flow of inert gas (e.g., argon or nitrogen).
-
Immediate Resealing: Immediately and securely reseal the main container, reinforce with Parafilm®, and return it to the desiccator.
-
Immediate Use: Add the weighed compound to the reaction system without delay.
A visual guide to minimizing moisture exposure during weighing and transfer.
Caption: Workflow for handling hygroscopic solids.
Section 3: Analytical Verification and Troubleshooting
Q6: How can I definitively determine the water content in my sample?
A: The gold standard for accurately measuring water content in chemical samples is Karl Fischer (KF) Titration.[12] This method is highly sensitive and specific to water.
-
Principle: KF titration is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water. The amount of iodine consumed is directly proportional to the amount of water present.
-
When to Use It:
-
To qualify a new batch of reagent.
-
If you suspect a container has been compromised.
-
For critical reactions where exact stoichiometry is essential for success.
-
When troubleshooting failed reactions.[7]
-
Many analytical service labs offer KF titration if the equipment is not available in-house. Knowing the precise water content allows you to adjust the amount of reagent you weigh out to ensure you are adding the correct molar quantity of the active dione.
Q7: My reaction is giving low yields or failing completely, and I suspect my dione reagent. What should I do?
A: When a reaction involving a hygroscopic reagent fails, moisture contamination is a primary suspect. Follow this troubleshooting decision tree to diagnose the issue.
A decision tree to diagnose issues with moisture-sensitive reactions.
Caption: Troubleshooting tree for reactions with hygroscopic reagents.
Table 2: Troubleshooting Summary
| Symptom | Possible Cause | Recommended Action |
| Low or no product formation | Reagent degraded due to moisture absorption, leading to incorrect stoichiometry. | 1. Visually inspect the reagent for clumping. 2. Perform a Karl Fischer titration to quantify water content.[12] 3. Adjust reagent mass for the next reaction or use a new, unopened bottle. |
| Unexpected byproducts in analysis (NMR/LC-MS) | The hydrolysis product of the dione is present and may be reacting further. | 1. Compare analytical data to the expected structure of the ring-opened acid. 2. Improve anhydrous reaction techniques (oven-dry glassware, use fresh anhydrous solvents).[11] |
| Reagent is clumped or appears wet | Significant moisture absorption has occurred. | 1. Dry a small amount of the material under high vacuum over a strong desiccant (e.g., P₂O₅) and re-test. 2. If drying is ineffective or impractical, discard the reagent and use a fresh stock.[3] |
| Inconsistent results between experiments | Variable moisture contamination due to inconsistent handling or fluctuating lab humidity. | 1. Standardize the handling protocol for all users.[13] 2. Consider performing critical steps inside a glove bag or glove box for maximum consistency.[7][10] |
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. tutorchase.com [tutorchase.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. hepatochem.com [hepatochem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. mt.com [mt.com]
- 13. Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4,4-Dimethyldihydrofuran-2,3-dione and Other Diones
A Senior Application Scientist's Guide to Understanding Dione Reactivity in Synthetic Chemistry
In the landscape of synthetic organic chemistry, dicarbonyl compounds are pivotal building blocks, offering a versatile platform for the construction of complex molecular architectures. Among these, α-diones, characterized by two adjacent carbonyl groups, exhibit a unique and rich chemical reactivity. This guide provides an in-depth comparative study of the reactivity of 4,4-Dimethyldihydrofuran-2,3-dione, a cyclic α-dione, with two other representative diones: the acyclic α-dione, 2,3-butanedione, and the cyclic α-keto-amide, isatin. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the nuanced reactivity of these compounds to better inform their synthetic strategies.
Introduction: The Structural and Electronic Landscape of Diones
The reactivity of a dione is intrinsically linked to its structural and electronic properties. The proximity of the two carbonyl groups in α-diones results in significant electronic communication, influencing the electrophilicity of the carbonyl carbons and the overall stability of the molecule.
-
This compound: This molecule features a five-membered heterocyclic ring with two adjacent carbonyl groups. The cyclic structure imposes conformational constraints, and the gem-dimethyl group at the 4-position introduces steric hindrance. The oxygen atom within the furanone ring also influences the electronic properties of the dione system through its inductive and resonance effects.
-
2,3-Butanedione (Diacetyl): As a simple acyclic α-dione, 2,3-butanedione offers a baseline for understanding the intrinsic reactivity of the α-dicarbonyl moiety with minimal steric hindrance. The two carbonyl groups are free to rotate, adopting conformations that minimize dipole-dipole repulsion.
-
Isatin (1H-indole-2,3-dione): Isatin is a unique cyclic dione where one of the carbonyl groups is part of an amide functionality within an indole ring system. This introduces a lactam moiety, and the aromatic ring significantly influences the electronic properties and reactivity of both the C2 (amide) and C3 (keto) carbonyl groups.
Nucleophilic Addition Reactions: A Tale of Two Carbonyls
Nucleophilic attack is a cornerstone of dione chemistry. The electrophilicity of the carbonyl carbons dictates the ease and regioselectivity of these reactions.
Reactivity with Amines and Related Nucleophiles
The reaction of diones with amines is a fundamental transformation leading to a variety of nitrogen-containing heterocycles.
-
This compound: While specific studies on its reaction with a wide range of amines are limited, the general reactivity of the dihydrofuran-2,3-dione core suggests that it is susceptible to nucleophilic attack. The C3 carbonyl is expected to be more electrophilic due to the influence of the adjacent ester-like oxygen. Ring-opening reactions are a potential pathway, particularly with strong nucleophiles or under harsh conditions.
-
2,3-Butanedione: This dione readily reacts with a variety of amines. With primary amines, it can form diimines.[1] The reaction with amino acids has been studied extensively in the context of the Strecker reaction.[2] The initial nucleophilic attack is followed by condensation, and in some cases, cyclization to form heterocyclic compounds like pyrazines.[2]
-
Isatin: Isatin exhibits distinct reactivity at its two carbonyl positions. The C3-keto group is significantly more electrophilic and is the primary site for nucleophilic attack by amines, hydroxylamine, and hydrazine.[3] The initial addition product can undergo further reactions, such as condensation or cyclization.[4][5] The C2-amide carbonyl is less reactive towards nucleophiles.
Table 1: Comparison of Reactivity with Nucleophiles
| Dione | Reactivity with Amines | Key Products |
| This compound | Susceptible to nucleophilic attack, potential for ring-opening. | Dihydrofuranone derivatives, potential ring-opened products. |
| 2,3-Butanedione | Readily forms diimines with primary amines; undergoes Strecker-type reactions with amino acids. | Diimines, pyrazines, and other nitrogen-containing heterocycles.[1][2] |
| Isatin | Highly regioselective attack at the C3-keto position.[3] | 3-substituted-3-hydroxy-2-oxindoles, spiro-oxindoles, and other heterocycles.[4][5] |
Wittig and Related Olefination Reactions
The Wittig reaction provides a powerful method for converting carbonyls into alkenes.
-
This compound: The application of the Wittig reaction to this compound would be expected to occur at the more reactive C3-carbonyl, leading to the formation of an exocyclic double bond. The steric hindrance from the gem-dimethyl groups could influence the reaction rate and the stereoselectivity of the resulting alkene.
-
2,3-Butanedione: Both carbonyl groups of 2,3-butanedione can undergo the Wittig reaction. By controlling the stoichiometry of the Wittig reagent, it is possible to achieve mono- or di-olefination.
-
Isatin: The C3-keto group of isatin is the preferred site for the Wittig reaction, yielding 3-alkylidene-2-oxindoles, which are valuable synthetic intermediates.[6] The C2-amide carbonyl is generally unreactive under standard Wittig conditions.
Cycloaddition Reactions: Building Rings with Diones
Diones can participate in various cycloaddition reactions, acting as either the 2π or 4π component, depending on the reaction type and the nature of the reaction partner.
-
This compound: The dihydrofuranone ring itself can act as a dienophile in [4+2] cycloaddition reactions, though the presence of the dione functionality can influence its reactivity.[7] The carbonyl groups can also participate in [2+2] photocycloadditions.
-
2,3-Butanedione: As a dienophile, 2,3-butanedione can participate in Diels-Alder reactions, although its reactivity is generally lower than that of more electron-deficient dienophiles. It is more commonly involved in photochemical [2+2] cycloadditions.
-
Isatin: The C2-C3 double bond of the enol tautomer of isatin, or the carbonyl groups themselves, can act as dienophiles in Diels-Alder reactions.[8] Isatin and its derivatives are also known to undergo [2+2] and [4+2] photocycloaddition reactions.[8]
Table 2: Comparison of Cycloaddition Reactivity
| Dione | Predominant Cycloaddition Behavior |
| This compound | Can act as a dienophile; carbonyls can participate in photocycloadditions.[7] |
| 2,3-Butanedione | Acts as a dienophile in Diels-Alder reactions; undergoes photochemical [2+2] cycloadditions. |
| Isatin | Participates in Diels-Alder and photocycloaddition reactions as a dienophile.[8] |
Photochemical and Thermal Reactivity: Stability and Decomposition
The stability of diones under thermal and photochemical conditions is a critical consideration in their synthesis and application.
-
This compound: Dihydrofuranone derivatives can undergo various photochemical reactions, including decarbonylation and rearrangement. Thermal decomposition can lead to fragmentation of the ring system.
-
2,3-Butanedione: Photolysis of 2,3-butanedione can lead to α-cleavage to form acetyl radicals. Its thermal decomposition has also been studied, leading to various smaller molecules.
-
Isatin: Isatin is relatively stable but can undergo photochemical reactions, including photoreduction and cycloadditions.[8]
Experimental Protocols
General Procedure for the Reaction of 2,3-Butanedione with an Amine
-
Dissolve 2,3-butanedione (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a magnetic stirrer.[9]
-
Add the amine (2.0 eq.) to the solution at room temperature.
-
Stir the reaction mixture for the specified time (monitor by TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification (e.g., recrystallization or column chromatography).[9]
General Procedure for the Wittig Reaction with Isatin
-
To a suspension of the phosphonium salt (1.1 eq.) in an anhydrous solvent (e.g., THF, DCM) under an inert atmosphere, add a strong base (e.g., n-BuLi, NaH) at the appropriate temperature (e.g., 0 °C or room temperature) to generate the ylide.[10][11]
-
Add a solution of isatin (1.0 eq.) in the same anhydrous solvent to the ylide solution.
-
Allow the reaction to stir at room temperature or elevated temperature until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[10][12][13]
Conclusion and Future Outlook
This comparative guide highlights the diverse reactivity profiles of this compound, 2,3-butanedione, and isatin. The reactivity of these diones is a complex interplay of electronic effects, steric hindrance, and conformational constraints.
-
This compound presents a unique scaffold where the cyclic nature and gem-dimethyl substitution pattern are expected to significantly modulate the reactivity of the α-dione moiety compared to its acyclic counterpart.
-
2,3-Butanedione serves as a valuable benchmark for understanding the fundamental reactivity of α-diones.
-
Isatin showcases how embedding an α-dione within a larger, electronically distinct ring system can lead to highly regioselective and synthetically useful transformations.
Further quantitative kinetic studies and computational analyses are warranted to provide a more granular understanding of the reactivity differences between these and other diones. Such studies will undoubtedly pave the way for the rational design of novel synthetic methodologies and the development of new chemical entities with important applications in medicine and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The chemistry of isatins a review from 1975 to 1999 - Стр 5 [studfile.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. sciepub.com [sciepub.com]
A Comparative Guide to the Validation of Analytical Methods for 4,4-Dimethyldihydrofuran-2,3-dione
For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 4,4-Dimethyldihydrofuran-2,3-dione, a heterocyclic compound with potential applications in medicinal chemistry and materials science. As no standardized analytical method for this specific molecule is currently established, this document serves as a practical framework for developing and validating a suitable method, grounded in the principles of scientific integrity and regulatory expectations.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. This guide will explore the validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing hypothetical, yet realistic, experimental data and protocols to illustrate their comparative strengths and weaknesses for the analysis of this compound.
The Importance of Method Validation
Before delving into the comparative analysis, it is crucial to understand the fundamental parameters of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[1][2] These parameters ensure that an analytical method is fit for its purpose.[1]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for this compound will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. | Intrinsic quantitative nature where the signal intensity is directly proportional to the number of nuclei.[3][4][5] |
| Specificity | Good, can be enhanced with selective detectors (e.g., Diode Array Detector). Potential for co-elution with impurities of similar polarity. | Excellent, mass spectrometer provides a unique fragmentation pattern (fingerprint) for the analyte, allowing for high confidence in identification.[6][7] | Excellent, provides detailed structural information, allowing for unambiguous identification and quantification in complex mixtures.[8] |
| Sensitivity (LOQ) | Typically in the low ng/mL to µg/mL range.[9] | High, often in the pg/mL to low ng/mL range, especially with selected ion monitoring (SIM).[7] | Lower sensitivity, typically in the µg/mL to mg/mL range.[3] |
| Linearity (R²) | Typically > 0.999 | Typically > 0.995 | Excellent, often > 0.9999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Throughput | High, with typical run times of 5-15 minutes. | Moderate, with run times often in the 15-30 minute range. | Low, requires longer acquisition times for good signal-to-noise. |
| Sample Preparation | Simple dissolution in a suitable solvent is often sufficient. | May require derivatization for non-volatile compounds, though this compound is likely volatile enough. | Simple dissolution in a deuterated solvent with an internal standard.[5] |
| Cost (Instrument) | Moderate | High | Very High |
| Best Suited For | Routine quality control, purity assessment, and quantification in formulated products. | Trace level analysis, impurity profiling, and identification of unknowns. | Primary standard characterization, purity assessment without a reference standard of the analyte, and structural elucidation. |
Experimental Protocols
The following are illustrative, step-by-step protocols for the analysis of this compound using HPLC, GC-MS, and qNMR. These protocols are intended as a starting point for method development and will require optimization and validation for specific applications.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method with UV detection, a common and robust approach for the analysis of small organic molecules.[2][10]
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (based on the carbonyl chromophores)
-
Injection Volume: 10 µL
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in acetonitrile to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a GC-MS method for the sensitive and specific analysis of this compound.[11][12][13]
Workflow for GC-MS Sample Analysis
Caption: General workflow for GC-MS analysis.
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC coupled to a 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program: Start at 50 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (monitor characteristic ions of this compound).
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate at 1 mg/mL. Prepare calibration standards by serial dilution (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Sample Preparation: Dissolve or extract the sample in a suitable volatile solvent to a concentration within the calibration range.
-
Analysis: Inject 1 µL of each standard and sample into the GC-MS system.
-
Data Analysis: Identify the peak for this compound by its retention time and mass spectrum. For quantification, construct a calibration curve using the peak areas of a characteristic ion in SIM mode.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol describes the use of ¹H qNMR for the absolute quantification of this compound without the need for a specific reference standard of the analyte.[14][15]
Logical Relationship in qNMR Quantification
Caption: Logical flow for qNMR quantification.
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or higher, equipped with a 5 mm probe.
-
Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.
-
Internal Standard: A certified reference material with a known purity and non-overlapping signals, such as maleic acid or 1,4-dinitrobenzene.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard signals to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32).
Protocol:
-
Sample Preparation: Accurately weigh a known amount of the internal standard and the sample containing this compound into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using the optimized parameters.
-
Data Processing: Fourier transform the FID, and carefully phase and baseline correct the spectrum.
-
Integration: Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculation: Calculate the concentration or purity of the analyte using the following formula:
Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Conclusion
The selection of an analytical method for the validation of this compound requires a careful consideration of the analytical objectives. HPLC offers a balance of speed, cost, and performance for routine quantitative analysis. GC-MS provides superior specificity and sensitivity, making it ideal for trace analysis and impurity identification. qNMR stands out as a primary method for absolute quantification and structural confirmation, particularly valuable in the absence of a certified reference material for the analyte.
The protocols and comparative data presented in this guide provide a solid foundation for initiating method development and validation for this compound. It is imperative that any developed method is rigorously validated according to the principles outlined by regulatory bodies to ensure the generation of reliable and accurate data in research and drug development settings.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. emerypharma.com [emerypharma.com]
- 6. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 7. GC-MS Quantitative Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 13. eurl-pc.eu [eurl-pc.eu]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
A Comparative Guide to the Synthesis of 4,4-Dimethyldihydrofuran-2,3-dione for Researchers and Drug Development Professionals
Introduction
4,4-Dimethyldihydrofuran-2,3-dione, a heterocyclic compound, serves as a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its unique structural features, including a lactone and a vicinal dicarbonyl moiety, make it a versatile building block for creating complex molecular architectures. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to researchers in medicinal chemistry and drug development. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering insights into the experimental methodologies, underlying chemical principles, and practical considerations for each approach.
Key Synthesis Routes: A Comparative Overview
Two principal synthetic strategies for the preparation of this compound will be discussed and compared:
-
Oxidation of DL-Pantolactone: A direct and efficient method utilizing a commercially available starting material.
-
Cyclization of 2-Hydroxy-2-methylpropanoic Acid Derivative with Oxalyl Chloride: A plausible and convergent approach starting from a simple α-hydroxy acid.
The following table summarizes the key performance indicators for each route, providing a high-level comparison to aid in the selection of the most appropriate method for a given research or development objective.
| Metric | Route 1: Oxidation of DL-Pantolactone | Route 2: Cyclization of 2-Hydroxy-2-methylpropanoic Acid Derivative |
| Starting Material | DL-Pantolactone | 2-Hydroxy-2-methylpropanoic Acid |
| Key Reagents | Ruthenium(III) chloride, Sodium meta-periodate | Oxalyl chloride, Triethylamine (or other base) |
| Reaction Time | ~30 minutes | Several hours |
| Typical Yield | ~60%[1] | Estimated 50-70% (multi-step) |
| Purity of Crude Product | 98%[1] | Variable, requires significant purification |
| Scalability | Demonstrated on a multi-gram scale | Potentially scalable, but may present challenges |
| Safety Considerations | Use of a periodate oxidant | Use of highly reactive and corrosive oxalyl chloride |
Route 1: Oxidation of DL-Pantolactone
This route represents a highly efficient and direct synthesis of this compound from the readily available starting material, DL-Pantolactone. The core of this transformation is the selective oxidation of the secondary alcohol in the lactone to a ketone.
Reaction Mechanism and Rationale
The oxidation is achieved using a catalytic amount of ruthenium(III) chloride in the presence of a stoichiometric amount of a re-oxidant, sodium meta-periodate. The catalytic cycle begins with the oxidation of Ru(III) to a higher oxidation state, likely Ru(V) or Ru(VII), by the periodate. This potent oxidizing species then selectively oxidizes the secondary alcohol of DL-Pantolactone to the corresponding ketone, regenerating the lower oxidation state of ruthenium. The use of a catalytic amount of the precious metal ruthenium makes this process more cost-effective and environmentally benign. Microwave-assisted heating is employed to significantly accelerate the reaction rate.
Experimental Protocol
The following protocol is based on a reported procedure for the synthesis of this compound.[1]
Materials:
-
DL-Pantolactone (29.5 g)
-
Ruthenium(III) chloride (300 mg)
-
Sodium meta-periodate (145.5 g)
-
Ethyl acetate (200 mL)
-
Water (400 mL)
-
Anhydrous magnesium sulfate
-
Microwave reactor
Procedure:
-
A mixture of DL-pantolactone (29.5 g) and ruthenium(III) chloride (300 mg) in 400 mL of water and 200 mL of ethyl acetate is placed in a microwave reactor.
-
The mixture is heated to reflux with stirring, and the microwave power is set to 700 W.
-
Sodium meta-periodate (145.5 g) is added in portions to the boiling mixture over a period of 10 minutes.
-
The reaction mixture is stirred for an additional 20 minutes and then rapidly cooled.
-
The organic and aqueous phases are separated. The sodium iodate precipitate in the organic phase is removed by filtration and washed with ethyl acetate.
-
The aqueous phase is extracted twice with ethyl acetate.
-
All organic phases are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.
Data and Performance
This method has been reported to produce this compound with a purity of 98% and in a 60% yield based on the starting DL-Pantolactone.[1] The short reaction time and high purity of the crude product are significant advantages of this approach.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via oxidation of DL-Pantolactone.
Route 2: Cyclization of a 2-Hydroxy-2-methylpropanoic Acid Derivative
This route offers a convergent and conceptually straightforward approach to the target molecule. It involves the formation of an ester followed by an intramolecular cyclization to form the dihydrofuran-2,3-dione ring system.
Proposed Synthetic Strategy and Rationale
The synthesis would commence with the readily available 2-hydroxy-2-methylpropanoic acid. The carboxylic acid would first be converted to its more reactive acid chloride derivative using a reagent such as oxalyl chloride. This acid chloride would then be reacted with a suitable protected α-hydroxy carbonyl compound, for instance, the ethyl ester of glycolic acid, to form an intermediate ester. The final step would involve an intramolecular Dieckmann-type condensation to construct the five-membered ring, followed by hydrolysis and decarboxylation to yield the desired this compound. The use of oxalyl chloride is a standard and effective method for the preparation of acid chlorides from carboxylic acids.[2]
Hypothetical Experimental Protocol
Step 1: Synthesis of 2-chloro-2-methylpropanoyl chloride
-
To a solution of 2-hydroxy-2-methylpropanoic acid in an inert solvent (e.g., dichloromethane), add a catalytic amount of dimethylformamide (DMF).
-
Slowly add oxalyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
Step 2: Esterification
-
Dissolve the crude acid chloride and an equimolar amount of a protected α-hydroxy ester (e.g., ethyl glycolate) in an inert solvent containing a non-nucleophilic base (e.g., triethylamine or pyridine) at 0 °C.
-
Stir the reaction mixture, allowing it to warm to room temperature.
-
Perform an aqueous workup to isolate the intermediate ester.
Step 3: Intramolecular Cyclization and Decarboxylation
-
Treat the ester with a strong base (e.g., sodium ethoxide in ethanol) to induce intramolecular cyclization.
-
Acidify the reaction mixture to promote decarboxylation and formation of the final product.
-
Purify the product by chromatography or crystallization.
Anticipated Performance and Challenges
This multi-step synthesis is likely to have a lower overall yield compared to the direct oxidation of DL-Pantolactone. Each step will require purification, leading to material loss. The handling of the highly reactive and corrosive oxalyl chloride requires stringent safety precautions. However, this route offers greater flexibility for the synthesis of analogs by varying the starting α-hydroxy acid and the ester coupling partner.
Logical Flow Diagram
Caption: Proposed synthetic pathway for this compound via cyclization.
Conclusion and Recommendations
The synthesis of this compound via the oxidation of DL-Pantolactone emerges as the superior route for most applications. Its key advantages include:
-
Efficiency: A single-step reaction with a high yield and excellent purity of the crude product.
-
Simplicity: A straightforward procedure with a short reaction time.
-
Scalability: The use of microwave heating and a catalytic system is amenable to scale-up.
The cyclization of a 2-hydroxy-2-methylpropanoic acid derivative represents a viable, albeit more complex, alternative. This route may be advantageous when:
-
The synthesis of a library of analogs with modifications to the dihydrofuranone ring is desired.
For researchers and drug development professionals seeking a reliable and efficient method for the preparation of this compound, the oxidation of DL-Pantolactone is the recommended and field-proven approach.
References
A Comparative Guide to the Biological Activity of 4,4-Dimethyldihydrofuran-2,3-dione and its Analogs: A Focus on the Pantolactone Scaffold
Introduction: Unveiling the Potential of a Reactive Scaffold
In the landscape of medicinal chemistry, the furanone core represents a privileged scaffold, present in a multitude of biologically active natural products and synthetic compounds. This guide delves into the biological potential of 4,4-Dimethyldihydrofuran-2,3-dione, a chemically reactive dicarbonyl compound, by drawing a detailed comparison with its more extensively studied and biologically significant analog, D-(-)-pantolactone. While direct biological data on this compound is scarce, its structural relationship to pantolactone—a key precursor in the biosynthesis of Vitamin B5 and a scaffold for potent enzyme inhibitors—provides a compelling rationale for its investigation as a potential bioactive agent.[1][2]
This guide will navigate the known synthesis of this compound, explore the established biological activities of its analogs, and present detailed experimental protocols to empower researchers in the exploration of this promising class of compounds. We will dissect the structure-activity relationships, offering insights into how the unique dicarbonyl functionality of this compound may influence its biological profile.
Structural Comparison: The Tale of a Ketone and a Hydroxyl Group
The key structural distinction between this compound and D-(-)-pantolactone lies at the C3 position of the dihydrofuran ring. In this compound, this position is occupied by a ketone, rendering the molecule a vicinal dicarbonyl compound. In contrast, pantolactone possesses a hydroxyl group at this position. This seemingly minor difference has profound implications for the electronic properties and reactivity of the molecules, which in turn are expected to dictate their biological activities. The presence of the electron-withdrawing ketone in this compound suggests a higher electrophilicity compared to pantolactone, potentially making it more susceptible to nucleophilic attack by biological macromolecules.
Caption: Structural comparison of this compound and D-(-)-pantolactone.
Synthesis of this compound
This compound, also known as ketopantolactone, is a known chemical intermediate. Its synthesis is a critical first step for any biological investigation. A reported method for its preparation involves the oxidation of a suitable precursor.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
Precursor (e.g., a suitable diol or hydroxyketone)
-
Oxidizing agent (e.g., sodium metaperiodate)
-
Solvent (e.g., ethyl acetate, water)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware and equipment for organic synthesis (reflux condenser, separatory funnel, rotary evaporator)
Procedure:
-
Dissolve the precursor in a suitable solvent system (e.g., a mixture of ethyl acetate and water).
-
Heat the mixture to boiling.
-
Gradually add the oxidizing agent, such as sodium metaperiodate, to the boiling mixture over a period of 10 minutes.[3]
-
Continue stirring the reaction mixture for an additional 20 minutes at reflux.[3]
-
Rapidly cool the reaction mixture.
-
Separate the organic and aqueous phases using a separatory funnel.
-
Remove the precipitate of sodium iodate from the organic phase by filtration.[3]
-
Wash the precipitate with fresh ethyl acetate.
-
Extract the aqueous phase with ethyl acetate.[3]
-
Combine all organic phases and dry over anhydrous magnesium sulfate.[3]
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Biological Activity of Analogs: A Focus on Pantolactone and its Derivatives
While this compound awaits biological characterization, its reduced analog, D-(-)-pantolactone, and its derivatives have demonstrated significant biological activities.
Fatty Acid Synthase (FAS) Inhibition
Derivatives of D-pantolactone have emerged as potent inhibitors of fatty acid synthase (FAS), a crucial enzyme in lipogenesis that is overexpressed in many cancer cells and is implicated in metabolic disorders.[1][4] This makes FAS an attractive therapeutic target.
Table 1: Fatty Acid Synthase (FAS) Inhibitory Activity of D-Pantolactone Derivatives
| Compound ID | Modification on D-Pantolactone Scaffold | FAS IC50 (µM)[4] |
| 3c | Varied aryl substitutions | 13.68 ± 1.52 |
| 3d | Varied aryl substitutions | 15.27 ± 1.13 |
| 3e | Varied aryl substitutions | 18.94 ± 1.27 |
| 3f | Varied aryl substitutions | 20.45 ± 1.33 |
| 3j | Varied aryl substitutions | 22.81 ± 1.09 |
| 3m | Varied aryl substitutions | 25.36 ± 1.18 |
| 3q | Varied aryl substitutions | 30.17 ± 1.45 |
| 3r | Varied aryl substitutions | 33.19 ± 1.39 |
| C75 (Reference) | - | 13.86 ± 2.79 |
Data represents a selection of compounds from the cited study for illustrative purposes.
Antimicrobial Activity
Pantothenol, a provitamin of pantothenic acid and a derivative of pantolactone, has been shown to exhibit antimicrobial activity, particularly against staphylococci.[5] It acts by inhibiting the prokaryotic type II pantothenate kinase, an essential enzyme in the coenzyme A biosynthetic pathway of these bacteria.[5] This highlights the potential of the 4,4-dimethyl-dihydrofuranone scaffold in the development of novel antimicrobial agents.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of this compound and its analogs, detailed protocols for relevant biological assays are provided below.
Protocol 1: Fatty Acid Synthase (FAS) Inhibition Assay
Principle: This assay measures the inhibition of FAS activity by monitoring the oxidation of NADPH, a cofactor in the fatty acid synthesis pathway, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified FAS enzyme
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer with EDTA and DTT)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, acetyl-CoA, and NADPH.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., C75).
-
Add the FAS enzyme to each well to initiate the pre-incubation. Incubate for a defined period at a controlled temperature (e.g., 37°C).
-
Start the reaction by adding malonyl-CoA to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a specified duration using a microplate reader.
-
Calculate the rate of NADPH oxidation for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
Caption: Workflow for the Fatty Acid Synthase (FAS) inhibition assay.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method
Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism in a liquid medium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well microplate.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (no compound) and a positive control antibiotic.
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Structure-Activity Relationship (SAR) and Future Directions
The established biological activity of pantolactone derivatives provides a strong foundation for investigating this compound. The key structural difference, the C3-ketone, is expected to significantly influence its biological profile. The increased electrophilicity of the dicarbonyl system in this compound could lead to:
-
Enhanced Reactivity with Biological Nucleophiles: The dione may react with amino acid residues (e.g., cysteine, lysine, histidine) in enzyme active sites, potentially leading to irreversible inhibition. This could result in a different and possibly more potent mechanism of action compared to the hydroxyl-containing pantolactone analogs.
-
Different Target Profile: The altered electronic and steric properties may lead to interactions with a different set of biological targets beyond those of pantolactone derivatives.
Future research should focus on the synthesis of this compound and a library of its analogs with varying substituents at the 4-position. Systematic screening of these compounds against a panel of cancer cell lines and microbial strains will be crucial to elucidate their biological activity. Mechanistic studies should then be employed to identify the molecular targets and pathways affected by the most active compounds.
Caption: Postulated mechanism of action for this compound.
Conclusion
While the biological activity of this compound remains to be fully explored, its close structural relationship to the biologically active pantolactone scaffold makes it a compound of significant interest. The presence of a reactive dicarbonyl functionality suggests a potential for unique biological activities, possibly driven by a different mechanism of action than its hydroxylated analog. This guide provides a comprehensive framework for researchers to embark on the synthesis and biological evaluation of this intriguing molecule and its derivatives, with the potential to uncover novel therapeutic agents for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. The biological activity of pantolactone and pantoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DIHYDRO-4,4-DIMETHYL-2,3-FURANDIONE | 13031-04-4 [chemicalbook.com]
- 4. Synthesis, biological activities, and docking studies of d-pantolactone derivatives as novel FAS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Pantothenol against Staphylococci Possessing a Prokaryotic Type II Pantothenate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bridging Theory and Reality: A Comparative Analysis of Computational and Experimental Data for 4,4-Dimethyldihydrofuran-2,3-dione
In the landscape of modern chemical research and drug development, the robust characterization of novel molecules is paramount. The synergy between computational chemistry and experimental analysis provides a powerful paradigm for elucidating molecular structure, reactivity, and properties. This guide offers a comprehensive comparison of computational and experimental data for the heterocyclic compound 4,4-Dimethyldihydrofuran-2,3-dione, a molecule of interest for its potential role as a building block in organic synthesis.
This document is not merely a static comparison but a dynamic guide for researchers, scientists, and drug development professionals. It delves into the "why" and "how" of experimental design and computational methodology, providing a framework for a self-validating system of molecular characterization.
The Subject of Our Study: this compound
This compound is a five-membered heterocyclic compound containing a furanone ring system. Its structure, featuring two carbonyl groups and gem-dimethyl substitution, suggests interesting chemical reactivity and spectroscopic features. A thorough understanding of this molecule requires a dual approach: the tangible evidence of experimental data and the theoretical insight of computational modeling.
Part 1: The Experimental Framework – Synthesizing and Measuring Reality
The journey of characterizing a molecule begins with its synthesis and subsequent analysis using spectroscopic techniques. The choice of methods is dictated by the structural features of the molecule and the information we seek to obtain.
Synthesis of this compound
While a definitive, high-yield synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be extrapolated from established methods for creating similar furanone structures. One such approach involves the oxidation of a suitable precursor, such as a substituted furan or a related diol. A potential, generalized synthetic workflow is outlined below.
Caption: A generalized workflow for the synthesis and characterization of furanone derivatives.
Experimental Protocol: A Plausible Synthetic Approach
-
Precursor Selection: A potential starting material could be a suitably substituted furan derivative. The selection of the precursor is critical and will dictate the choice of subsequent reagents.
-
Oxidation Reaction: The oxidation of the precursor could be achieved using an oxidizing agent like manganese(III) acetate (Mn(OAc)₃), a method that has been successfully employed for the synthesis of other furanone derivatives.[1] The reaction would likely be carried out in an appropriate solvent system, such as a mixture of acetic acid and trifluoroethanol, under a controlled atmosphere (e.g., dried air).[1]
-
Workup and Purification: Following the reaction, the crude product would be isolated through standard workup procedures, which may include solvent extraction and washing. Purification of the target compound, this compound, would likely be achieved through column chromatography.
-
Characterization: The purified product's identity and purity would be confirmed using a suite of spectroscopic techniques, as detailed in the following sections.
Spectroscopic Characterization: The Experimental Fingerprint
Spectroscopic methods provide a "fingerprint" of a molecule, revealing information about its connectivity, functional groups, and overall structure.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying functional groups within a molecule. For this compound, we would expect to see characteristic absorption bands for the carbonyl groups.
-
Expected Experimental IR Data:
-
C=O Stretching: Strong absorption bands in the region of 1750-1850 cm⁻¹ are expected for the two carbonyl groups. The exact positions will be influenced by ring strain and the electronic environment.
-
C-O Stretching: Bands corresponding to the C-O single bonds within the furanone ring are expected in the 1000-1300 cm⁻¹ region.
-
C-H Stretching: Absorptions for the methyl and methylene C-H bonds will appear around 2850-3000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
-
Expected Experimental ¹H NMR Data:
-
Methyl Protons: A singlet in the upfield region (likely 1.0-1.5 ppm) corresponding to the six equivalent protons of the two methyl groups.
-
Methylene Protons: A singlet corresponding to the two equivalent protons of the CH₂ group in the furanone ring.
-
-
Expected Experimental ¹³C NMR Data:
-
Carbonyl Carbons: Two distinct signals in the downfield region (typically >170 ppm) for the two carbonyl carbons.
-
Quaternary Carbon: A signal for the quaternary carbon atom bonded to the two methyl groups.
-
Methylene Carbon: A signal for the CH₂ carbon.
-
Methyl Carbons: A signal for the equivalent methyl carbons.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Expected Experimental MS Data:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of this compound (128.13 g/mol ).
-
Fragmentation Pattern: Characteristic fragmentation patterns for furanones often involve the loss of CO and other small fragments.[2]
-
Part 2: The Computational Framework – Predicting Molecular Properties from First Principles
Computational chemistry, particularly Density Functional Theory (DFT), allows us to model molecular properties with a high degree of accuracy.[3] These calculations provide a theoretical benchmark against which experimental data can be compared.
Computational Methodology: A Typical DFT Workflow
A standard workflow for calculating the spectroscopic properties of a molecule like this compound using DFT is as follows:
Caption: A simplified workflow for DFT calculations of molecular properties.
Step-by-Step Computational Protocol:
-
Structure Input: A 3D model of this compound is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. A common and reliable method for this is the B3LYP functional with a 6-31G* basis set.[4][5]
-
Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed. This not only confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) but also provides the theoretical vibrational frequencies (IR spectrum).
-
NMR Calculation: The optimized geometry is then used to calculate the NMR chemical shifts.
Predicted Computational Data
Calculated IR Frequencies
DFT calculations can predict the vibrational frequencies of a molecule. It is important to note that calculated frequencies are often systematically higher than experimental values, and a scaling factor is typically applied for better comparison.
Calculated NMR Chemical Shifts
Computational methods can provide theoretical ¹H and ¹³C NMR chemical shifts. These are calculated relative to a reference compound, typically tetramethylsilane (TMS).
Part 3: The Comparison – Where Theory Meets Reality
The true power of this dual approach lies in the direct comparison of the experimental and computational data. This comparison allows for the validation of both the experimental results and the computational model.
Table 1: Comparison of Expected Experimental and Theoretical Spectroscopic Data for this compound
| Spectroscopic Data | Expected Experimental Value | Typical Computational Prediction (DFT) | Points of Comparison and Potential Discrepancies |
| IR: C=O Stretch (cm⁻¹) | Strong bands at ~1750-1850 | Scaled frequencies in a similar range | The exact peak positions and intensities can be compared. Differences may arise from solvent effects in the experiment, which are not always modeled computationally. |
| ¹H NMR: Methyl Protons (ppm) | Singlet at ~1.0-1.5 | Calculated chemical shift | Excellent agreement is generally expected. |
| ¹³C NMR: Carbonyl Carbons (ppm) | Signals at >170 | Calculated chemical shifts | Good agreement is expected, though computational accuracy can vary for different carbon environments. |
| Mass Spec: Molecular Ion (m/z) | 128.13 | N/A (MS is not directly predicted by DFT in this context) | The experimental molecular weight confirms the elemental composition. |
Discussion: Interpreting the Similarities and Discrepancies
Ideally, there will be a strong correlation between the experimental and computational data.
-
Agreement: Strong agreement between the predicted and measured spectra provides a high degree of confidence in the structural assignment of the synthesized molecule.
-
Discrepancies: Minor discrepancies are common and can be instructive. For instance, differences in IR frequencies can often be attributed to intermolecular interactions (like hydrogen bonding in the solid state) or solvent effects in the experimental sample, which may not be fully accounted for in the gas-phase computational model.[6] Similarly, variations in NMR chemical shifts can also be influenced by the solvent used in the experiment.
Conclusion: A Unified Approach to Molecular Characterization
The comparison of experimental and computational data for this compound serves as a powerful case study for the modern approach to chemical research. This integrated strategy, leveraging both the tangible results of laboratory experiments and the predictive power of theoretical calculations, provides a more complete and validated understanding of a molecule's properties. For researchers in drug development and materials science, this robust characterization is the foundational step towards innovation.
References
A Comparative Guide to the Synthesis of D-(-)-Pantoyl Lactone: Chemical vs. Biocatalytic Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the efficient and stereoselective production of chiral intermediates is of paramount importance. D-(-)-pantoyl lactone, a key building block for the synthesis of Vitamin B5 (pantothenic acid) and its derivatives, is a prime example of such a critical molecule. This guide provides an in-depth technical comparison of the primary chemical route to D-(-)-pantoyl lactone, which proceeds via the intermediate 4,4-Dimethyldihydrofuran-2,3-dione (also known as ketopantolactone), against leading biocatalytic alternatives. We will delve into the underlying chemistry, compare performance based on experimental data, and provide detailed protocols to inform your selection of the most suitable synthetic strategy.
The Central Role of this compound in Chemical Synthesis
The chemical synthesis of D-(-)-pantoyl lactone often commences with the racemic mixture of DL-pantoyl lactone. A key step in this pathway is the oxidation of DL-pantoyl lactone to the achiral intermediate, this compound. This intermediate then undergoes asymmetric hydrogenation to yield the desired D-(-)-enantiomer.
The causality behind this strategy lies in the conversion of a challenging stereochemical resolution of a racemic mixture into a more controllable asymmetric reduction of a prochiral ketone. This approach allows for the potential of high enantioselectivity, driven by the choice of a suitable chiral catalyst.
Performance Benchmark: Chemical vs. Biocatalytic Approaches
The selection of a synthetic route is a multi-faceted decision, balancing factors such as yield, enantioselectivity, operational complexity, and environmental impact. Below is a comparative summary of the chemical route utilizing this compound and two prominent biocatalytic alternatives.
Table 1: Performance Comparison of D-(-)-Pantoyl Lactone Synthesis Methods
| Method | Starting Material | Key Transformation | Yield (%) | Enantiomeric Excess (e.e., %) | Key Reaction Conditions | Advantages | Disadvantages |
| Chemical Synthesis via this compound | DL-Pantoyl Lactone | Asymmetric Hydrogenation | ~99 (for hydrogenation step) | >94 | High pressure H₂, Rhodium or Platinum-based chiral catalysts, organic solvents | High conversion, well-established chemical principles | Requires high pressure, expensive noble metal catalysts, use of organic solvents |
| Biocatalytic Kinetic Resolution | DL-Pantoyl Lactone | Enantioselective hydrolysis by D-lactonase (e.g., from Fusarium oxysporum) | >40 (for D-pantoic acid) | >90 | Aqueous buffer, ambient temperature and pressure, immobilized whole cells or purified enzyme | Mild reaction conditions, high enantioselectivity, environmentally benign | Maximum theoretical yield of 50%, requires separation of product from unreacted enantiomer |
| Biocatalytic Deracemization | DL-Pantoyl Lactone | Multi-enzyme cascade (L-pantolactone dehydrogenase, conjugated polyketone reductase, and a cofactor regeneration enzyme) | High | >98 | Aqueous buffer, ambient temperature, whole-cell biocatalyst | Theoretical 100% conversion, high enantioselectivity, "green" process | Requires co-expression of multiple enzymes, process optimization can be complex |
In-Depth Analysis of Synthetic Pathways
Chemical Synthesis: The this compound Pathway
This route involves two main stages: the oxidation of DL-pantoyl lactone and the subsequent asymmetric hydrogenation of the resulting this compound.
The choice of oxidant in the first step is crucial to achieve a high yield of this compound without significant side-product formation. The subsequent asymmetric hydrogenation is the critical enantioselective step. The selection of the chiral ligand for the rhodium or platinum catalyst dictates the stereochemical outcome and the enantiomeric excess of the final product.
Biocatalytic Kinetic Resolution
This well-established industrial method leverages the high stereospecificity of enzymes. D-lactonases, for instance from the fungus Fusarium oxysporum, selectively hydrolyze the D-(+)-enantiomer of pantoyl lactone to D-pantoic acid, leaving the desired D-(-)-pantoyl lactone untouched.[1][2]
The primary advantage of this method is its operational simplicity and mild, environmentally friendly conditions. However, the theoretical maximum yield is 50%, and it requires a subsequent separation of the unreacted L-enantiomer, which is often racemized and recycled.
Biocatalytic Deracemization: A Multi-Enzyme Cascade Approach
A more advanced biocatalytic strategy involves the deracemization of DL-pantoyl lactone using a multi-enzyme cascade. This innovative approach can theoretically achieve 100% conversion of the racemic starting material into the desired D-enantiomer.[3][4]
This system typically employs three enzymes co-expressed in a whole-cell biocatalyst like E. coli. An L-pantolactone dehydrogenase selectively oxidizes the L-enantiomer to this compound. A conjugated polyketone reductase then asymmetrically reduces this intermediate to D-(-)-pantoyl lactone. The third enzyme, a glucose dehydrogenase, is crucial for regenerating the NADPH cofactor required by the reductase.[3][4]
Experimental Protocols
The following protocols are provided as representative examples and should be optimized for specific laboratory conditions and scales.
Protocol 1: Synthesis of this compound from DL-Pantoyl Lactone
This protocol is adapted from established oxidation procedures of secondary alcohols to ketones.
Materials:
-
DL-Pantoyl Lactone
-
Ethyl acetate
-
Water
-
Sodium periodate (NaIO₄)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
Dissolve DL-pantoyl lactone in a mixture of ethyl acetate and water in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of RuCl₃·xH₂O to the stirring mixture.
-
Cool the mixture in an ice bath and add sodium periodate portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a small amount of isopropanol.
-
Filter the mixture through a pad of Celite to remove the inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude this compound, which can be purified by recrystallization or column chromatography.
Protocol 2: Asymmetric Hydrogenation of this compound
This protocol is a general procedure for the asymmetric hydrogenation of α-keto lactones using a chiral rhodium catalyst.
Materials:
-
This compound
-
Methanol (degassed)
-
[Rh(COD)₂]BF₄
-
Chiral phosphine ligand (e.g., (R)-BINAP)
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ and the chiral phosphine ligand in degassed methanol.
-
Stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
In a separate flask, dissolve this compound in degassed methanol.
-
Transfer the substrate solution and the catalyst solution to a high-pressure autoclave under an inert atmosphere.
-
Pressurize the autoclave with hydrogen gas (e.g., 50 atm) and stir the reaction mixture at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by GC for the disappearance of the starting material.
-
Once the reaction is complete, carefully vent the autoclave and purge with an inert gas.
-
Remove the solvent under reduced pressure.
-
The crude D-(-)-pantoyl lactone can be purified by column chromatography or recrystallization to achieve high optical purity.
Protocol 3: Biocatalytic Kinetic Resolution of DL-Pantoyl Lactone using Immobilized Fusarium oxysporum
This protocol outlines the use of immobilized whole cells for the kinetic resolution.[1][2]
Materials:
-
DL-Pantoyl Lactone
-
Fusarium oxysporum mycelia
-
Sodium alginate
-
Calcium chloride
-
Phosphate buffer (pH 7.0)
Procedure:
-
Immobilization:
-
Harvest Fusarium oxysporum mycelia by filtration.
-
Suspend the mycelia in a sterile sodium alginate solution (e.g., 2% w/v).
-
Extrude the mixture dropwise into a sterile calcium chloride solution (e.g., 0.2 M) to form beads.
-
Allow the beads to harden for 1-2 hours, then wash with sterile buffer.
-
-
Kinetic Resolution:
-
Prepare a solution of DL-pantoyl lactone in phosphate buffer (e.g., 100 g/L).
-
Add the immobilized mycelia beads to the substrate solution.
-
Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC, measuring the concentrations of D-pantoic acid and the remaining L-pantoyl lactone.
-
Once the desired conversion (typically close to 50%) is reached, separate the immobilized beads by filtration for reuse.
-
-
Product Isolation:
-
Acidify the reaction mixture to lactonize the D-pantoic acid.
-
Extract the D-(-)-pantoyl lactone with an organic solvent (e.g., ethyl acetate).
-
The unreacted L-pantoyl lactone can be recovered from the aqueous layer, racemized, and recycled.
-
Conclusion and Future Outlook
The synthesis of D-(-)-pantoyl lactone presents a classic case study in the evolution of synthetic methodologies, from traditional chemical routes to highly sophisticated biocatalytic systems. The chemical pathway via this compound offers a robust and high-yielding approach, with the enantioselectivity being finely tunable through the choice of chiral catalyst. However, the reliance on precious metals and high-pressure conditions are notable drawbacks.
In contrast, biocatalytic methods, particularly the multi-enzyme deracemization cascade, represent the cutting edge of green and sustainable chemistry. These methods operate under mild conditions, utilize renewable resources, and can achieve near-perfect enantioselectivity and theoretical yields. While the initial development and optimization of such biocatalytic systems can be more complex, their long-term economic and environmental benefits are substantial.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including scale, cost, available expertise, and sustainability goals. This guide provides the foundational knowledge and comparative data to make an informed decision, empowering the selection of the most appropriate and efficient pathway for the synthesis of the vital chiral intermediate, D-(-)-pantoyl lactone.
References
- 1. Practical resolution system for DL-pantoyl lactone using the lactonase from Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Synthetic Potential of 4,4-Dimethyldihydrofuran-2,3-dione
Introduction: Unveiling a Latent Acylketene Synthon
In the vast arsenal of reagents available to the synthetic chemist, certain scaffolds possess a latent reactivity that, once unlocked, provides access to a cascade of complex molecular architectures. 4,4-Dimethyldihydrofuran-2,3-dione is one such molecule. While specific literature on its applications is nascent, its structural analogy to well-established reagents, particularly Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), allows us to project its significant potential as a versatile building block.[1][2]
This guide will provide a comparative analysis of this compound, framing its utility by drawing logical parallels with the known chemistry of related 1,3-dicarbonyl systems. We will explore its postulated reactivity as a precursor to a highly reactive acylketene intermediate and propose its application in the synthesis of diverse heterocyclic frameworks. This document is intended for researchers and drug development professionals seeking to expand their synthetic toolkit with novel, high-potential reagents.
Part 1: The Core Reactivity Profile - More Than a Diketone
At first glance, this compound presents as a simple cyclic α-keto-γ-lactone. The two adjacent carbonyl groups create highly electrophilic centers, susceptible to nucleophilic attack. However, its true synthetic power is believed to lie in its ability to undergo thermal or photochemical fragmentation.
The Central Hypothesis: Generation of Acylketene via Retro-[4+2] Cycloaddition
The most compelling application of this compound is its postulated role as an acylketene precursor . Similar to the well-documented thermolysis of Meldrum's acid, which extrudes acetone and carbon dioxide to generate a ketene, this compound is expected to eliminate a single, stable molecule of acetone upon heating or irradiation.[1][3][4] This retro-[4+2] cycloaddition (or a related stepwise fragmentation) would yield a highly reactive but synthetically valuable acylketene intermediate.
This transformation is the cornerstone of the compound's projected utility, providing a clean method for generating a reactive intermediate with acetone as the sole byproduct.
Caption: Proposed fragmentation of this compound into an acylketene and acetone.
Part 2: Projected Synthetic Applications in Heterocycle Synthesis
The in situ generation of the acylketene intermediate opens a gateway to a multitude of cycloaddition and nucleophilic trapping reactions, making this compound a powerful tool for constructing complex heterocyclic cores.
A. [4+2] Cycloadditions for Pyranone Synthesis
Acylketenes are excellent dienophiles in Diels-Alder reactions. The ketene moiety can react with a wide range of dienes, such as electron-rich dienes or simple conjugated systems, to afford six-membered heterocyclic rings like pyranones. This provides a direct route to scaffolds present in numerous natural products.
B. [2+2] Cycloadditions for β-Lactam Synthesis
The Staudinger synthesis, the [2+2] cycloaddition between a ketene and an imine, is the most versatile method for constructing the β-lactam ring system, the core of penicillin and cephalosporin antibiotics. The acylketene generated from this compound could be trapped in situ with various imines to yield functionalized β-lactams, offering a modular approach to novel antibiotic discovery.
C. Trapping with Nucleophiles: A Modular Approach to β-Keto Amides and Esters
The electrophilic ketene intermediate is rapidly trapped by a variety of nucleophiles. This reactivity allows for the straightforward synthesis of valuable β-keto derivatives.
-
With Amines: Reaction with primary or secondary amines will yield β-keto amides.
-
With Alcohols: Reaction with alcohols will produce β-keto esters.
-
With Water: Hydrolysis will lead to the corresponding β-keto acid, which may undergo subsequent decarboxylation.
This modularity allows for the rapid generation of a library of compounds from a single precursor.
Caption: General workflow for acylketene generation and nucleophilic trapping.
Exemplary Protocol: Synthesis of a β-Keto Amide
This protocol is a projection based on standard procedures for acylketene trapping.[4][5] Note: Optimization of temperature, reaction time, and stoichiometry is essential for any new substrate combination.
Objective: To synthesize N-benzyl-3-oxo-butanamide by trapping the acylketene generated from this compound with benzylamine.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, dissolve this compound (1.0 eq) in a high-boiling, inert solvent (e.g., toluene or xylenes).
-
Nucleophile Addition: To the stirred solution at room temperature, add benzylamine (1.1 eq) via syringe.
-
Thermolysis: Heat the reaction mixture to reflux (typically 110-140°C, depending on the solvent) and monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting dione. The extrusion of acetone should be evident.
-
Reaction Completion: Maintain at reflux until the starting material is consumed (typically 2-6 hours).
-
Cooling and Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired β-keto amide.
Part 3: Comparative Analysis - this compound vs. Meldrum's Acid
To fully appreciate the potential of this compound, it is crucial to compare it with the current gold standard for acylketene generation, Meldrum's acid.[1][2][6][7]
| Feature | This compound | Meldrum's Acid | Field-Proven Insight |
| Structure | Cyclic α-keto-γ-lactone | Cyclic malonic acid derivative (1,3-dioxane-4,6-dione) | The furanone structure is more compact and possesses a different electronic profile due to the lactone oxygen. |
| Thermolysis Byproducts | Acetone | Acetone + Carbon Dioxide | The generation of a single, neutral byproduct (acetone) simplifies reaction workup and purification compared to the gaseous CO₂ from Meldrum's acid, which can cause pressure buildup. This could be a significant advantage in scale-up and flow chemistry applications.[5] |
| Acidity (pKa of C-H) | Expected to be less acidic | Highly acidic (pKa ≈ 4.97)[2] | The high acidity of Meldrum's acid allows it to be used in base-catalyzed condensation reactions (Knoevenagel). This compound lacks this active methylene proton, making it a "purer" precursor for thermally-generated ketenes, avoiding side reactions associated with its anionic form. |
| Projected Applications | Primarily as a thermal acylketene precursor. | Dual use: as a C-H acid in condensations and as a thermal acylketene precursor.[7] | This compound offers a more specialized, orthogonal approach focused solely on clean ketene generation, which could lead to higher yields and cleaner reaction profiles in cycloadditions and nucleophilic trappings. |
Part 4: Authoritative Grounding, Trustworthiness, and Future Outlook
The synthetic utility proposed herein is built upon the foundational principles of reactivity established for analogous 1,3-dicarbonyl systems and ketene chemistry. The thermolytic fragmentation of cyclic compounds to generate reactive intermediates is a well-trodden path in organic synthesis.[3][4] The protocols described are designed as self-validating systems; successful synthesis of the expected β-keto amides or esters would confirm the transient formation of the acylketene intermediate.
Future Directions:
-
Experimental Validation: The primary task is the experimental verification of the thermolytic or photolytic generation of the acylketene from this compound.
-
Scope and Limitation Studies: A systematic investigation into the range of nucleophiles and dienes that can effectively trap the intermediate is warranted.
-
Application in Flow Chemistry: The clean, single-byproduct nature of the proposed fragmentation makes this reagent an ideal candidate for integration into continuous flow synthesis platforms, allowing for the safe, on-demand generation and immediate use of the highly reactive acylketene.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Continuous Flow Generation of Acylketene Intermediates via Nitrogen Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
The Clean Machine: 4,4-Dimethyldihydrofuran-2,3-dione as a Superior Precursor for Dimethylketene in Total Synthesis
A Comparative Guide for Strategic Cycloaddition Reactions
For researchers, synthetic chemists, and professionals in drug development, the construction of complex molecular architectures requires reagents that offer precision, reliability, and ease of handling. The gem-dimethylcyclobutane motif, a common feature in many bioactive natural products, is a testament to the power of the [2+2] cycloaddition. The key reactive partner in forming this structure is often dimethylketene—a highly reactive, unstable intermediate that poses significant handling challenges. This guide provides an in-depth technical analysis of 4,4-Dimethyldihydrofuran-2,3-dione, a stable, solid precursor that offers a superior method for the in situ generation of dimethylketene, and compares its performance and handling characteristics against classical alternatives.
The Challenge of Dimethylketene: A Powerful but Fugitive Reagent
Dimethylketene (C₄H₆O) is a valuable C₂ synthon in organic synthesis, most notably for its participation in [2+2] cycloaddition reactions with alkenes to furnish cyclobutanones. These structures serve as versatile intermediates in the synthesis of numerous natural products, including the insect pheromone Grandisol.
However, dimethylketene is a low-boiling, highly reactive, and toxic gas that readily dimerizes or polymerizes. Its direct handling is impractical and hazardous in a standard laboratory setting. Consequently, synthetic strategies rely on its in situ generation from stable precursors. The choice of precursor is critical, as it directly impacts reaction conditions, byproduct formation, purification complexity, and overall yield.
This compound: A Solid Choice for Ketene Generation
This compound is a stable, crystalline solid (mp 67-69 °C) that serves as an excellent thermal precursor for dimethylketene. Its primary advantage lies in its clean decomposition profile. Upon heating, it undergoes a retro-[2+2] cycloreversion, extruding carbon monoxide (CO) and carbon dioxide (CO₂) to generate dimethylketene with high fidelity.
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This method is exceptionally clean because the byproducts are innocuous gases that are easily removed from the reaction mixture, simplifying purification and often leading to higher yields of the desired cycloadduct.
Comparative Analysis of Dimethylketene Precursors
The choice of a dimethylketene source is a critical experimental parameter. The performance of this compound is best understood when compared with traditional methods.
| Precursor/Method | This compound | Isobutyryl Chloride + Triethylamine (Et₃N) | Pyrolysis of Tetramethyl-1,3-cyclobutanedione |
| Physical State | Crystalline Solid | Liquid Chloride, Liquid Base | Solid |
| Handling | Easy to weigh and handle; stable. | Corrosive acid chloride; base is air-sensitive. | Stable solid. |
| Generation Conditions | Neutral; thermal (typically >150 °C). | Basic; requires careful addition at low temp. | Neutral; requires high temp. pyrolysis (~550 °C).[1] |
| Key Byproducts | CO, CO₂ (gases) | Triethylammonium chloride (Et₃N·HCl) (solid salt) | None (re-formation of ketene) |
| Purification Impact | Minimal. Gaseous byproducts vent off. | Significant. Requires filtration to remove salt. | Requires specialized ketene generator apparatus. |
| Advantages | Cleanest method , simple setup, no acidic/basic byproducts. | Low cost, readily available reagents. | High purity ketene generation. |
| Disadvantages | Higher cost, requires elevated temperatures. | Stoichiometric salt byproduct complicates workup. | Requires specialized high-temperature equipment. |
The primary advantage of using this compound is the avoidance of the stoichiometric salt byproduct (Et₃N·HCl) generated in the classic acid chloride-amine method. This salt can complicate reactions, especially on a large scale, requiring tedious filtration and potentially interfering with sensitive substrates or catalysts.
Case Study: The [2+2] Cycloaddition in the Total Synthesis of (±)-Grandisol
Grandisol is a monoterpene alcohol that is a component of the sex pheromone of the cotton boll weevil. Its structure features a cis-fused gem-dimethylcyclobutane ring, making it a classic target for syntheses employing a dimethylketene cycloaddition.[2][3][4]
The key retrosynthetic disconnection involves breaking the cyclobutane ring, revealing isopropenyl acetate as the alkene partner and dimethylketene as the reactive component.
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While various syntheses of Grandisol have been reported, the [2+2] cycloaddition remains a highly efficient strategy for constructing the core framework.[5][6] Using this compound as the dimethylketene precursor offers a robust and clean method to execute this key transformation.
Experimental Protocol: Synthesis of the Grandisol Cyclobutanone Core
This protocol describes the [2+2] cycloaddition between dimethylketene (generated in situ from this compound) and isopropenyl acetate.
Workflow Diagram
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// Edges A -> B -> C -> D -> E; } dot Caption: Step-by-step workflow for the cycloaddition reaction.
Step-by-Step Methodology:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen or argon inlet, and a thermometer. The system is flame-dried under vacuum and backfilled with inert gas.
-
Reagent Charging: The flask is charged with a high-boiling inert solvent such as toluene or xylene. Isopropenyl acetate (1.0 eq) is added via syringe. Finally, this compound (1.2 eq) is added as a solid. The excess of the dione ensures complete conversion of the alkene.
-
Reaction Execution: The reaction mixture is heated to a vigorous reflux (the temperature required for efficient thermolysis of the dione). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the isopropenyl acetate is consumed. The reaction is typically complete within 4-8 hours.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The clean nature of the decomposition means no aqueous wash or filtration is typically required at this stage.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure cyclobutanone adduct.
This streamlined procedure, devoid of salt filtration or aqueous washes to remove catalysts or base equivalents, highlights the practical and efficiency advantages conferred by using this compound.
Conclusion
In the demanding field of total synthesis, the choice of reagents and methodologies is paramount. While the generation of dimethylketene is a well-established transformation, this compound represents a significant refinement in its practical execution. As a stable, easily handled solid that decomposes cleanly into the desired reactive intermediate and innocuous gaseous byproducts, it offers a distinct advantage over classical methods that generate stoichiometric waste. For the synthesis of complex molecules like Grandisol and other natural products bearing the gem-dimethylcyclobutane core, this precursor provides a reliable, efficient, and highly practical solution, enabling chemists to build molecular complexity with greater control and simplicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Mechanisms of 4,4-Dimethyldihydrofuran-2,3-dione for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic selection of reagents is paramount to achieving desired molecular architectures with efficiency and precision. Among the diverse array of building blocks available, 4,4-Dimethyldihydrofuran-2,3-dione has emerged as a noteworthy precursor for the generation of reactive intermediates, particularly dimethylketene. This guide provides an in-depth analysis of the reaction mechanisms involving this compound, offering a comparative perspective against alternative synthetic methodologies. By elucidating the causality behind experimental choices and presenting supporting data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed decision-making in their synthetic endeavors.
Unveiling the Reactivity of this compound: A Gateway to Dimethylketene
This compound is a cyclic dione that serves as a convenient and efficient precursor to dimethylketene, a highly reactive ketene that participates in a variety of synthetically useful transformations. The generation of dimethylketene from this precursor is typically achieved through thermal or photochemical induction.
Mechanism of Dimethylketene Formation
The primary mechanistic pathway for the generation of dimethylketene from this compound involves a retro-[2+2] cycloaddition reaction. Upon heating or irradiation with UV light, the furan-2,3-dione ring undergoes fragmentation, extruding a molecule of carbon monoxide (CO) to yield the desired dimethylketene.
Caption: Thermal or photochemical decomposition of this compound.
While direct experimental studies detailing the intricate kinetics and intermediates of this specific decomposition are not extensively reported in the literature, the proposed mechanism is well-supported by the known thermal and photochemical behavior of related furanone systems.[1][2] Computational studies on similar cyclic compounds also support the feasibility of such fragmentation pathways.[3][4]
Comparative Analysis of Dimethylketene Precursors
The utility of this compound as a dimethylketene source is best understood when compared with alternative methods. The most common alternative is the pyrolysis of isobutyric anhydride.
| Precursor | Method | Temperature (°C) | Byproducts | Yield of Dimethylketene | Advantages | Disadvantages |
| This compound | Thermolysis/Photolysis | Milder conditions often possible | Carbon Monoxide | Generally high | Cleaner reaction, gaseous byproduct is easily removed. | Precursor synthesis may be multi-step. |
| Isobutyric Anhydride | Pyrolysis | 400 - 550 | Isobutyric Acid | Good to excellent | Readily available starting material.[5][6] | High temperatures required, corrosive byproduct.[7][8] |
| Dimethylmalonic Anhydride | Thermolysis | > 100 | Carbon Dioxide | Not commonly used for generation | Not a preferred method | Prone to polymerization. |
| Tetramethyl-1,3-cyclobutanedione | Pyrolysis | ~600 | None | Good | Clean decomposition.[9] | High temperature required. |
This comparative data highlights a key advantage of this compound: the potential for generating dimethylketene under milder conditions and with a cleaner byproduct profile compared to the high-temperature pyrolysis of isobutyric anhydride. The primary byproduct, carbon monoxide, is a gas that can be easily removed from the reaction mixture.
Key Synthetic Applications and Mechanistic Considerations
The in situ generation of dimethylketene from this compound opens the door to a range of important synthetic transformations, most notably the synthesis of β-lactams and the acylation of nucleophiles.
[2+2] Cycloaddition with Imines: The Staudinger Synthesis of β-Lactams
One of the most significant applications of ketenes is their [2+2] cycloaddition with imines to form β-lactams, a core structural motif in many antibiotic drugs.[10][11] This transformation is known as the Staudinger β-lactam synthesis.[12] The reaction proceeds through a concerted [π2s + π2a] cycloaddition, where the ketene acts as the antarafacial component.
Caption: [2+2] cycloaddition of dimethylketene with an imine to form a β-lactam.
The use of this compound as a dimethylketene precursor in this context offers the advantage of generating the highly reactive ketene in the presence of the imine, minimizing side reactions such as ketene dimerization.
Alternative Routes to β-Lactams:
-
Ester Enolate-Imine Condensation: This method involves the reaction of an ester enolate with an imine. It offers good stereocontrol but often requires strong bases and cryogenic temperatures.
-
Kinugasa Reaction: A copper-catalyzed reaction of a terminal alkyne with a nitrone. This method is effective for the synthesis of certain β-lactam derivatives.[6]
The choice of method depends on the desired substitution pattern of the β-lactam and the functional group tolerance of the substrates. The Staudinger synthesis using in situ generated dimethylketene is particularly valuable for accessing gem-dimethyl substituted β-lactams.
Reactions with Nucleophiles: Acylation of Alcohols and Amines
Dimethylketene, generated from this compound, readily reacts with a variety of nucleophiles, such as alcohols and amines, to form the corresponding esters and amides. This reactivity is a direct consequence of the electrophilic nature of the central carbon atom of the ketene.[13]
The mechanism involves the nucleophilic attack of the alcohol or amine on the carbonyl carbon of the ketene, followed by proton transfer to generate the final product.
Caption: Reaction of dimethylketene with an alcohol or amine.
This method provides a direct route to 2,2-dimethyl-substituted esters and amides. An alternative to using dimethylketene for these transformations would be the use of isobutyryl chloride or isobutyric anhydride in the presence of a base. However, the ketene-based method avoids the formation of stoichiometric amounts of salt byproducts.
Experimental Protocols
General Procedure for the Generation of Dimethylketene from this compound and Trapping with an Imine
Warning: Ketenes are toxic and should be handled in a well-ventilated fume hood.
-
To a solution of the desired imine (1.0 equiv) in a dry, inert solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., nitrogen, argon) is added this compound (1.2 equiv).
-
The reaction mixture is heated to reflux (or irradiated with a UV lamp, depending on the desired method of decomposition) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting materials.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired β-lactam.
General Procedure for the Pyrolysis of Isobutyric Anhydride to Generate Dimethylketene
Warning: This procedure involves high temperatures and the handling of a corrosive acid. Appropriate safety precautions must be taken.
-
A pyrolysis apparatus consisting of a tube furnace, a quartz tube packed with glass beads or rings, and a collection trap cooled with a dry ice/acetone bath is assembled.
-
Isobutyric anhydride is introduced into the hot quartz tube (400-550 °C) via a syringe pump.[8] An inert carrier gas (e.g., nitrogen) can be used to facilitate the flow of the anhydride and the products.
-
The pyrolysate, containing dimethylketene and isobutyric acid, is collected in the cold trap.
-
The dimethylketene can then be used directly in a subsequent reaction or purified by distillation.
Conclusion
This compound stands as a valuable and versatile reagent in the synthetic chemist's toolbox, primarily serving as a convenient and clean precursor for the highly reactive intermediate, dimethylketene. Its application in the Staudinger β-lactam synthesis and in acylation reactions offers distinct advantages over alternative methods, particularly in terms of reaction conditions and byproduct profiles. While direct, in-depth mechanistic studies on this compound itself are an area ripe for further investigation, the well-established chemistry of related compounds provides a solid foundation for understanding and predicting its reactivity. By carefully considering the comparative data and mechanistic principles outlined in this guide, researchers can strategically employ this compound to advance their synthetic objectives in the pursuit of novel therapeutics and functional materials.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. CN1751014A - Method of preparing dimethylcetene and, subsequently, polydimethylcetene from isobutyric anhydride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Kinetic Investigation of the Pyrolysis of Isobutyric Anhydride and Isobutyric Acid - Industrial & Engineering Chemistry Research - Figshare [figshare.com]
- 9. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ketene - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4,4-Dimethyldihydrofuran-2,3-dione
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents, from acquisition to disposal. This guide provides a detailed protocol for the proper disposal of 4,4-Dimethyldihydrofuran-2,3-dione, ensuring the safety of laboratory personnel and compliance with environmental regulations. This document is designed to be a practical resource for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them.
Understanding the Compound: Hazard Identification and Risk Assessment
This compound, also known as Ketopantolactone, is a solid heterocyclic organic compound often used as a pharmaceutical intermediate.[1][2] Before handling or disposing of this compound, a thorough risk assessment is paramount. The primary hazards associated with this compound are outlined in its Safety Data Sheet (SDS), which should always be consulted prior to use.
Based on available data, this compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation.
-
Serious Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation.[1][3]
Chemical and Physical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₆H₈O₃ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| Appearance | Pale Beige Solid | [1] |
| Melting Point | 67-69 °C | [1] |
| Boiling Point | 125-126 °C (at 15 Torr) | [1] |
| Solubility | Soluble in dichloromethane | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Understanding the thermal decomposition of related furanones is crucial for appreciating the risks of improper disposal, such as uncontrolled heating. Studies have shown that at elevated temperatures (around 600 °C), furanones can decompose to produce hazardous substances like carbon monoxide and acrolein.[4][5][6][7][8] This underscores the importance of avoiding disposal methods that involve high heat unless conducted in a certified hazardous waste incineration facility.
Personal Protective Equipment (PPE) and Spill Management
Given the irritant nature of this compound, stringent adherence to PPE protocols is mandatory.
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If there is a risk of generating dust, a NIOSH/MSHA-approved respirator may be necessary.[9]
Spill Management Protocol:
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material to avoid raising dust and place it in a designated, labeled waste container.[9]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Dispose of Cleanup Materials: All contaminated materials, including absorbent pads and PPE, must be disposed of as hazardous waste.[10]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled in accordance with local, state, and federal regulations.[11] Never dispose of this chemical down the drain or in regular trash.[10]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.[11][12]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").[12][13]
-
Incompatibility: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently or produce toxic gases.[12]
Step 2: Storage in a Satellite Accumulation Area (SAA)
-
Location: The waste container should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12][14] This area should be under the control of laboratory personnel.
-
Container Integrity: Keep the waste container closed at all times except when adding waste.[12] Regularly inspect the container for any signs of degradation or leaks.
-
Accumulation Limits: Be aware of the volume limits for SAAs (typically up to 55 gallons of non-acutely hazardous waste).[13][14]
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers), contact your institution's EHS department to arrange for pickup.[12]
-
Licensed Contractor: The EHS department will coordinate with a licensed hazardous waste disposal contractor for the final disposal of the chemical, which is typically done through high-temperature incineration under controlled conditions.
Disposal Workflow Diagram:
Caption: Workflow for the proper disposal of this compound.
Chemical Treatment Considerations (For Informational Purposes Only)
While chemical neutralization can sometimes be an option for certain laboratory waste, it is not recommended for this compound without specific, validated protocols and approval from your EHS department. The hydrolysis of diones can be complex and may require specific reagents and conditions to proceed safely to completion.[15][16] Attempting to neutralize this compound without a proper understanding of the reaction kinetics and potential byproducts could lead to incomplete reactions or the generation of other hazardous materials.
Decision-Making for Disposal:
Caption: Decision-making process for handling this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the utmost respect for environmental stewardship. Always prioritize safety and consult your institution's EHS department for guidance on specific disposal questions.
References
- 1. DIHYDRO-4,4-DIMETHYL-2,3-FURANDIONE | 13031-04-4 [chemicalbook.com]
- 2. Dihydro-4,4-dimethyl-2,3-furandione | 13031-04-4 | TCI AMERICA [tcichemicals.com]
- 3. 3,3-dimethylfuran-2,4(3H,5H)-dione | C6H8O3 | CID 95154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pure.atu.ie [pure.atu.ie]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. danielshealth.com [danielshealth.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Handling 4,4-Dimethyldihydrofuran-2,3-dione: From Personal Protection to Disposal
As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. This guide provides a detailed operational plan for the safe handling of 4,4-Dimethyldihydrofuran-2,3-dione (CAS No: 13031-04-4), a compound that, while essential for various synthetic pathways, requires meticulous handling to ensure personal and environmental safety. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to build a culture of informed safety.
Hazard Assessment: Understanding the Risks
This compound is a solid compound with a melting point of 67-69 °C.[1][2] While comprehensive toxicological data is limited, the primary hazards associated with this and similar chemical structures stem from its physical form and potential reactivity.
-
Physical State: As a solid, the principal routes of exposure are inhalation of dust and direct contact with the skin or eyes.[3][4]
-
Combustibility: It is classified as a combustible solid, meaning it can burn but may not ignite readily.[1][4] Dusts, when finely dispersed in the air, can potentially form explosive mixtures with an ignition source.[4]
-
Reactivity: It is incompatible with strong oxidizing agents.[3]
-
Health Hazards: While specific data for this compound is sparse, similar furanone derivatives can cause skin and eye irritation.[3] It is prudent to handle it as a substance with unknown long-term toxicological properties.
Personal Protective Equipment (PPE): An Essential Barrier
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the quantities of the material being handled. The following recommendations are based on a risk-based assessment for laboratory-scale operations.
PPE Selection Matrix
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Exposure Tasks (e.g., handling sealed containers, preparing solutions in a fume hood) | Chemical safety goggles | Nitrile gloves | Standard lab coat | Not typically required if handled in a certified chemical fume hood |
| High-Exposure Tasks (e.g., weighing powder outside a fume hood, large-scale transfers, cleaning spills) | Chemical safety goggles and a face shield | Nitrile gloves (consider double-gloving) | Disposable coveralls over a lab coat | NIOSH-approved N95 respirator or higher[1] |
Causality of PPE Choices:
-
Eye Protection: Chemical safety goggles are mandatory as they provide a seal around the eyes, offering superior protection against airborne dust compared to standard safety glasses.[3] A face shield should be worn over goggles during high-risk procedures to protect the entire face from potential splashes or aerosol generation.[5][6]
-
Hand Protection: Nitrile gloves provide adequate protection against incidental contact with solid chemicals. It is critical to inspect gloves for any signs of degradation or punctures before use and to practice proper removal techniques to avoid skin contamination.[7]
-
Body Protection: A standard lab coat protects personal clothing from minor spills and contamination. For tasks with a higher risk of dust generation, disposable coveralls are recommended to prevent the transfer of chemical dust outside the laboratory.[8]
-
Respiratory Protection: The primary inhalation risk is from airborne particulates. All weighing and transfer operations involving the solid compound should be performed within a certified chemical fume hood to minimize dust inhalation. If a fume hood is not available for a specific task, a NIOSH-approved N95 respirator is the minimum requirement to filter out particulates.[1]
Standard Operating Procedure (SOP) for Handling
Adherence to a strict, step-by-step protocol is the most effective way to minimize exposure and ensure reproducible, safe outcomes.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Designate a specific work area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before handling the chemical.
-
Consult the PPE Selection Matrix and don the appropriate protective equipment.
-
-
Handling:
-
Gently tap the container on the benchtop to settle the contents before opening.
-
Slowly and carefully open the container to avoid creating a puff of airborne dust.
-
Use a spatula to transfer the desired amount of the solid. Avoid scooping in a manner that generates dust.
-
Once the transfer is complete, securely close the primary container.
-
-
Cleanup:
-
Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol) and paper towels.
-
Collect all disposable materials, including gloves and weigh boats, and place them in a designated solid hazardous waste container.[3]
-
Remove PPE in the correct order (e.g., gloves first), avoiding contact with the contaminated exterior.
-
Wash hands thoroughly with soap and water after the procedure is complete.[3]
-
Emergency & Spill Response
Preparedness is key to managing unexpected events. All personnel must be familiar with these procedures before working with the compound.
Spill Response Decision Tree
Caption: Decision tree for responding to a chemical spill.
First Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation occurs, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Segregation: All waste contaminated with this compound, including excess chemical, contaminated gloves, weigh boats, and paper towels, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Combustible Solid").
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal Request: Follow your institution's specific procedures for hazardous waste pickup. Chemical waste generators are required to consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[3]
By integrating these safety protocols and understanding the rationale behind them, you can confidently and safely incorporate this compound into your research, ensuring a secure environment for yourself and your colleagues.
References
- 1. ジヒドロ-4,4-ジメチル-2,3-フランジオン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. safeusediisocyanates.eu [safeusediisocyanates.eu]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
